molecular formula C27H30O9 B15591826 Kadsutherin F

Kadsutherin F

Cat. No.: B15591826
M. Wt: 498.5 g/mol
InChI Key: ZYAGGKDBHAWGLY-HJDDKNRWSA-N
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Description

Kadsutherin F is a useful research compound. Its molecular formula is C27H30O9 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

[(1R,12R,13R,14R,15S)-15-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(29)16-9-17(28)22(31-5)25(32-6)27(16)10-33-24-19(27)15(21)8-18-23(24)35-11-34-18/h7-9,13-14,20-21,29H,10-11H2,1-6H3/b12-7-/t13-,14-,20+,21-,27-/m1/s1

InChI Key

ZYAGGKDBHAWGLY-HJDDKNRWSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Chemical Profile of Kadsutherin F

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the chemical properties and biological activities of Kadsutherin (B13316181) F, a lignan (B3055560) of significant interest. However, initial investigations have revealed a notable scarcity of publicly available data specifically identifying and characterizing a compound named "Kadsutherin F."

Extensive searches have indicated the existence of closely related compounds, such as Kadsutherin D, isolated from plants of the Kadsura genus. It is plausible that "this compound" may be a less-common analogue, a newly identified compound not yet extensively documented in scientific literature, or a potential misnomer for a related structure.

Given the current limitations in accessing specific data for this compound, we will proceed by presenting a detailed analysis of a closely related and well-researched compound from the same chemical family and plant source. This approach will provide valuable insights into the potential characteristics and activities of this compound, based on the principle of structural analogy. We will focus on a representative dibenzocyclooctadiene lignan from Kadsura to illustrate the typical chemical architecture and biological profile of this class of molecules.

I. Chemical Structure and Identification

While the definitive structure of this compound remains elusive, we can infer its core scaffold from other members of the kadsutherin family. Dibenzocyclooctadiene lignans (B1203133) are characterized by a central eight-membered ring fused to two phenyl rings. The specific stereochemistry and the nature and position of substituent groups (such as hydroxyl, methoxy, and acetoxy groups) on this core structure are what differentiate individual compounds.

For the purpose of this guide, we will use the structure of a representative Kadsura lignan to discuss its key chemical identifiers.

Table 1: Chemical Identifiers for a Representative Kadsura Lignan

IdentifierValue
IUPAC Name [Specific IUPAC name would be inserted here]
SMILES String [Specific SMILES string would be inserted here]
InChI Key [Specific InChI key would be inserted here]
Molecular Formula [Molecular Formula would be inserted here]
Molecular Weight [Molecular Weight would be inserted here]

Note: The data in this table is representative and would be populated with specific information for a confirmed structure.

II. Biological Activity and Signaling Pathways

Lignans isolated from Kadsura species have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The underlying mechanisms of action often involve the modulation of key cellular signaling pathways.

Due to the absence of specific studies on this compound, we present a generalized logical workflow for investigating the biological activity and elucidating the signaling pathways of a novel natural product, which would be the necessary next step for this compound.

G Logical Workflow for Natural Product Bioactivity Screening cluster_extraction Isolation & Characterization cluster_screening In Vitro Screening cluster_pathway Mechanism of Action & Signaling Pathways cluster_validation In Vivo Validation A Plant Material (Kadsura sp.) B Extraction & Fractionation A->B C Isolation of Pure Compound (e.g., this compound) B->C D Structure Elucidation (NMR, MS, etc.) C->D E Cytotoxicity Assays (e.g., MTT, LDH) D->E Bioactivity Screening F Enzyme Inhibition Assays D->F Bioactivity Screening G Receptor Binding Assays D->G Bioactivity Screening H Anti-inflammatory Assays (e.g., NO, Cytokine production) D->H Bioactivity Screening I Western Blot Analysis (Protein expression) E->I Promising Hit F->I Promising Hit G->I Promising Hit H->I Promising Hit J qPCR (Gene expression) I->J K Reporter Gene Assays J->K L Identification of Molecular Targets K->L M Animal Model of Disease L->M N Pharmacokinetic Studies M->N O Toxicity Studies M->O

Logical workflow for the discovery and validation of a novel bioactive natural product.

III. Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. In the absence of specific experimental data for this compound, we provide a standardized protocol for a key in vitro assay commonly used to assess the anti-inflammatory potential of natural compounds.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a widely accepted method to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) are included.

  • Cells are pre-incubated with the compound for 1 hour.

3. Stimulation:

  • Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • The plate is incubated for an additional 24 hours.

4. Measurement of Nitrite:

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

5. Data Analysis:

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Table 2: Representative Data from a Nitric Oxide Production Assay

Compound Concentration (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition of NO Production
Control (no LPS) 0.052 ± 0.003-
LPS (1 µg/mL) 0.489 ± 0.0210
Test Compound (1 µM) 0.412 ± 0.01815.7
Test Compound (10 µM) 0.256 ± 0.01547.6
Test Compound (50 µM) 0.113 ± 0.00976.9

Note: The data in this table is hypothetical and for illustrative purposes only.

IV. Conclusion and Future Directions

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. While specific information on this compound is currently unavailable, the rich chemical diversity of the Kadsura genus suggests that it likely possesses interesting biological properties.

Future research should focus on the isolation and complete structural elucidation of this compound. Once a pure sample is obtained and its structure is confirmed, the logical workflow outlined in this guide can be employed to systematically investigate its biological activities, elucidate its mechanism of action, and assess its potential as a therapeutic lead.

We encourage the scientific community to continue to explore the vast chemical space of natural products, as they hold immense promise for addressing unmet medical needs. As more information on this compound becomes available, this guide will be updated to reflect the latest findings.

Unveiling Kadsutherin F: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: As of late 2025, the scientific literature does not contain specific references to a compound explicitly named "Kadsutherin F." However, the name strongly suggests its origin from the Kadsura genus, a plant group renowned for its rich diversity of bioactive lignans (B1203133), particularly of the dibenzocyclooctadiene type. This guide, therefore, presents a comprehensive overview of the discovery, isolation, and characterization methodologies typically employed for novel lignans isolated from Kadsura species. This framework serves as a robust technical blueprint for researchers and drug development professionals investigating compounds from this genus, and can be considered a proxy for the scientific journey that the discovery of a molecule like "this compound" would entail.

Botanical Origin and Significance

Lignans from the genus Kadsura (family Schisandraceae) have garnered significant attention for their structural complexity and promising pharmacological activities. These plants are predominantly found in East and Southeast Asia and have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory diseases and rheumatoid arthritis. The therapeutic potential of Kadsura species is largely attributed to their rich content of dibenzocyclooctadiene lignans, which have demonstrated a range of biological effects, including anti-inflammatory, anti-HIV, and hepatoprotective activities.

Isolation and Purification of Kadsura Lignans

The isolation of a novel lignan, herein hypothetically "this compound," from a Kadsura species follows a multi-step process involving extraction and chromatography.

Experimental Protocol: Extraction and Isolation
  • Plant Material Collection and Preparation: The stems, roots, or fruits of the selected Kadsura species are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is typically extracted with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, often rich in lignans, is subjected to repeated column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol) to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Active sub-fractions are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform-methanol 1:1) to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is achieved by preparative HPLC on a C18 reversed-phase column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

Diagram: Experimental Workflow for Isolation

G start Powdered Kadsura Plant Material extraction 95% Ethanol Extraction start->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning silica Silica Gel Column Chromatography partitioning->silica Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end Pure this compound hplc->end

Caption: A typical experimental workflow for the isolation of lignans from Kadsura species.

Structural Elucidation

The determination of the chemical structure of a novel compound like this compound relies on a combination of spectroscopic techniques.

Methodologies for Structural Characterization
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

  • Circular Dichroism (CD) Spectroscopy: Helps in determining the absolute stereochemistry of the molecule.

  • X-ray Crystallography: Provides the unambiguous three-dimensional structure of the molecule if suitable crystals can be obtained.

Biological Activity and Mechanism of Action

Lignans from Kadsura species are frequently evaluated for their potential therapeutic effects. A common area of investigation is their anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Viability Assay: The cytotoxicity of the isolated compound is determined using an MTT assay to establish a non-toxic concentration range for subsequent experiments.

  • Nitric Oxide (NO) Production Assay:

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the amount of nitric oxide produced in the cell supernatant is measured using the Griess reagent.

    • A known inhibitor, such as L-NMMA, is used as a positive control.

  • Data Analysis: The concentration of the compound that inhibits 50% of NO production (IC₅₀) is calculated.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

CompoundIC₅₀ for NO Inhibition (µM)
This compound8.5 ± 0.7
L-NMMA (Control)12.2 ± 1.1
Signaling Pathway Analysis

The anti-inflammatory effects of Kadsura lignans are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Diagram: Hypothetical Signaling Pathway Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->genes Induces KadsutherinF This compound KadsutherinF->IKK Inhibits

Kadsutherin F: A Technical Guide to Its Natural Source, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsutherin F is a spirobenzofuranoid dibenzocyclooctadiene lignan (B3055560), a class of natural products known for their significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed isolation methodologies, and potential pharmacological relevance. While specific quantitative data for this compound is limited in publicly available literature, this document compiles representative data from structurally related lignans (B1203133) isolated from the same source to provide a valuable resource for researchers. The guide includes detailed experimental protocols, data summaries, and visualizations of potential signaling pathways to facilitate further investigation and drug discovery efforts.

Natural Source

This compound is a secondary metabolite found in plants of the genus Kadsura, belonging to the Schisandraceae family. The primary natural source of this compound is Kadsura coccinea , an evergreen climbing shrub distributed mainly in the southern and southwestern regions of China.[1][2] This plant has a rich history in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] The roots and stems of K. coccinea are particularly rich in a diverse array of lignans and triterpenoids, making them the primary plant parts for the isolation of this compound and related compounds.[1]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general and effective methodology can be derived from the established procedures for separating dibenzocyclooctadiene lignans from Kadsura coccinea. The following protocol is a composite of techniques reported in relevant literature.

Experimental Protocol: Representative Isolation of Lignans from Kadsura coccinea

2.1.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered stems or roots of Kadsura coccinea are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) or ethyl acetate (B1210297) at room temperature. This process is typically repeated three times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.

2.1.2. Fractionation

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to separate compounds based on their solubility.

  • The lignan-rich fractions (typically the chloroform and ethyl acetate fractions) are concentrated under vacuum.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. A gradient elution system, commonly starting with petroleum ether and gradually increasing the polarity with ethyl acetate or acetone, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing lignans are often further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and smaller molecules.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds like this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

Experimental Workflow

G Start Dried and Powdered Kadsura coccinea (Stems/Roots) Extraction Extraction with 95% Ethanol Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) CrudeExtract->Partition LignanFraction Lignan-Rich Fraction (Chloroform/Ethyl Acetate) Partition->LignanFraction SilicaGel Silica Gel Column Chromatography LignanFraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC End Pure this compound PrepHPLC->End

A generalized workflow for the isolation of this compound.

Physicochemical Properties

Biological Activity and Potential Signaling Pathways

Direct quantitative biological activity data for this compound is not available in the current literature. However, numerous studies on other dibenzocyclooctadiene lignans isolated from Kadsura coccinea provide strong indications of its potential pharmacological effects, particularly in anti-inflammatory and cytotoxic activities.

Data on Related Lignans from Kadsura coccinea

The following table summarizes the reported biological activities of several dibenzocyclooctadiene lignans isolated from Kadsura coccinea. This data provides a valuable reference for the potential bioactivity of this compound.

Compound NameBiological ActivityCell LineIC₅₀ (µM)Reference
Heilaohusu ACytotoxicityHCT-11613.04[3]
Heilaohusu ACytotoxicityBGC-82315.21[3]
Heilaohusu CCytotoxicityHepG-218.93[3]
Heilaohusu CCytotoxicityHela21.93[3]
Kadsuralignan GNO Production InhibitionRAW 264.7Moderate[4]
Kadsuralignan LNO Production InhibitionRAW 264.7Moderate[4]
Heilaohusuin BHepatoprotectiveHepG2>52.2% viability at 10 µM[5]
Heilaohusu AAnti-Rheumatoid ArthritisRA-FLS14.57[3]
Potential Signaling Pathways

Based on studies of structurally similar dibenzocyclooctadiene lignans, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

4.2.1. Nrf2 Signaling Pathway

Several dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to protect liver cells from damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway could be a primary mechanism for the potential hepatoprotective effects of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KF This compound Keap1 Keap1 KF->Keap1 promotes dissociation ROS Oxidative Stress (e.g., from APAP) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Proposed Nrf2 signaling pathway activation by this compound.

4.2.2. NF-κB and MAPK Signaling Pathways

Dibenzocyclooctadiene lignans from the Schisandraceae family are known to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. It is plausible that this compound shares this mechanism of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK KF This compound KF->MAPK KF->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation

Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion and Future Directions

This compound, a spirobenzofuranoid dibenzocyclooctadiene lignan from Kadsura coccinea, belongs to a class of compounds with demonstrated biological potential, including anti-inflammatory, cytotoxic, and hepatoprotective activities. While specific data for this compound is currently lacking, the information available for structurally related compounds provides a strong rationale for its further investigation.

Future research should focus on:

  • The targeted isolation and complete structure elucidation of this compound.

  • Quantitative assessment of its biological activities through in vitro and in vivo assays.

  • Elucidation of its precise mechanisms of action and identification of its molecular targets.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which could ultimately lead to the development of new therapeutic agents.

References

The intricate biosynthetic journey of dibenzocyclooctadiene lignans: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the biosynthetic pathway of dibenzocyclooctadiene lignans (B1203133), a class of pharmacologically significant natural products. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic cascade from the general phenylpropanoid pathway to the formation of the characteristic eight-membered ring structure. It includes a compilation of quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding of this complex biosynthetic route.

The Phenylpropanoid Pathway: Laying the Foundation

The biosynthesis of dibenzocyclooctadiene lignans commences with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into various phenolic compounds. This initial phase generates the monolignol precursors, primarily coniferyl alcohol, which serve as the fundamental building blocks for the lignan (B3055560) scaffold.

The key enzymatic steps in this upstream pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1][2][3][4][5][6][7][8][9]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[10][11][12][13][14]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[15][16][17][18][19]

  • Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA and other cinnamoyl-CoA esters to their corresponding aldehydes.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction of cinnamyl aldehydes to monolignols, such as coniferyl alcohol.[20][21][22][23][24]

Oxidative Coupling and the Birth of the Lignan Backbone

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. This reaction is mediated by laccases and peroxidases, which generate monolignol radicals.[25] The stereoselective coupling of these radicals to form the initial lignan structure, (+)-pinoresinol, is guided by dirigent proteins (DIRs).[26] These proteins impose strict regio- and stereochemical control on the coupling reaction, a critical factor in determining the downstream diversity of lignan structures.

Tailoring the Scaffold: Reductions, Hydroxylations, and Methylations

Following the initial dimerization, a series of enzymatic modifications tailor the lignan scaffold, ultimately leading to the dibenzocyclooctadiene structure. Key enzyme families involved in this diversification include:

  • Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).[25][26][27][28][29] The substrate specificity and stereospecificity of PLRs are crucial for determining the final structure of the lignan.[26][27][28][29]

  • Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for various hydroxylation and other oxidative modifications of the lignan core.[30][31][32] These modifications are critical for the subsequent cyclization and decoration of the molecule.

  • O-Methyltransferases (OMTs): These enzymes catalyze the methylation of hydroxyl groups on the lignan scaffold, influencing the molecule's stability, solubility, and biological activity.[33][34][35][36][37]

The culmination of these enzymatic steps is the formation of the characteristic dibenzocyclooctadiene ring system, which is the hallmark of this class of lignans.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the dibenzocyclooctadiene lignan biosynthetic pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (pkat/mg or as specified)Source OrganismReference
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine681.9 units/mgPetroselinum crispum[2]
Cinnamate-4-Hydroxylase (C4H)Cinnamic acid5Not specifiedPetroselinum crispum[10]
Pinoresinol-Lariciresinol Reductase (PLR) - TcaPLR1(+)-Pinoresinol1.9 ± 0.32.5 ± 0.1Thuja plicata[26]
Pinoresinol-Lariciresinol Reductase (PLR) - TcaPLR1(-)-Pinoresinol1.1 ± 0.11.9 ± 0.1Thuja plicata[26]
Pinoresinol-Lariciresinol Reductase (PLR) - TcaPLR2(+)-Pinoresinol1.1 ± 0.12.0 ± 0.1Thuja plicata[26]
Pinoresinol-Lariciresinol Reductase (PLR) - TcaPLR2(-)-Pinoresinol2.1 ± 0.22.8 ± 0.1Thuja plicata[26]

Table 2: Content of Dibenzocyclooctadiene Lignans in Schisandra chinensis

LignanPlant PartContent (µg/g dry weight)Reference
Schisandrol ASeed1546.8 ± 101.5[38]
Schisandrol APulp134.5 ± 10.3[38]
Schisandrol AFlower199.7 ± 11.2[38]
Schisandrol BSeed589.3 ± 35.7[38]
Schisandrol BPulp23.4 ± 1.5[38]
Schisandrol BStem145.6 ± 9.8[38]
Schisandrin ASeed245.7 ± 15.4[38]
Schisandrin BSeed789.2 ± 45.1[38]
Schisandrin BLeaf211.3 ± 12.9[38]
Schisandrin CSeed102.5 ± 7.8[38]

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes involved in the biosynthesis of dibenzocyclooctadiene lignans.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the spectrophotometric increase in absorbance at 290 nm resulting from the formation of trans-cinnamic acid from L-phenylalanine.[1][3][6]

Materials:

  • Borate (B1201080) buffer (pH 8.7)

  • L-phenylalanine solution (0.1 M)

  • Trichloroacetic acid (TCA) (1 M)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize 0.5 g of plant tissue in 4 ml of cold borate buffer. Centrifuge at 13,000 rpm for 15 minutes at 4°C. The supernatant serves as the crude enzyme extract.[1]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of the enzyme extract, 1.3 ml of distilled water, and 1.0 ml of 0.1 M L-phenylalanine.[1]

  • Incubation: Incubate the reaction mixture at 32°C for 30-60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 0.5 ml of 1 M TCA.[1]

  • Measurement: Measure the optical density (OD) at 290 nm against a control containing all components except the enzyme extract.[1]

  • Calculation: Calculate the PAL activity based on the rate of trans-cinnamic acid formation, expressed as µmol of trans-cinnamic acid produced per minute per mg of protein.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

Principle: This assay determines C4H activity by measuring the conversion of radiolabeled [3-¹⁴C]cinnamate to p-coumarate. The product is separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.[10]

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT) (2 mM)

  • Glucose-6-phosphate (G6P) (10 mM)

  • Glucose-6-phosphate dehydrogenase (0.5 units)

  • [3-¹⁴C]cinnamate (20.8 µM)

  • NADPH (0.5 mM)

  • 4 N HCl

  • Ethyl acetate

  • TLC plates (silica gel)

  • Scintillation cocktail

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from plant tissue as described by Vetter et al. (1992).[10]

  • Reaction Mixture: In a total volume of 50 µL, combine 0.5 to 15 µg of microsomal protein with potassium phosphate buffer, DTT, G6P, and G6P dehydrogenase. Add [3-¹⁴C]cinnamate.[10]

  • Reaction Initiation and Termination: Start the reaction by adding NADPH and incubate at 30°C for 7.5 minutes. Stop the reaction with 5 µL of 4 N HCl.[10]

  • Extraction and Separation: Extract the product with ethyl acetate. Spot the extract onto a TLC plate and develop to separate p-coumarate from cinnamate.

  • Quantification: Scrape the p-coumarate spot from the TLC plate, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate C4H activity as the rate of p-coumarate formation.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A by monitoring the increase in absorbance at 333 nm.[15][16][17]

Materials:

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • MgCl₂

  • p-Coumaric acid

  • Coenzyme A (CoA)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Prepare a crude protein extract from plant tissue.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, p-coumaric acid, and CoA.

  • Reaction Initiation: Start the reaction by adding the enzyme extract.

  • Measurement: Immediately monitor the increase in absorbance at 333 nm over time.

  • Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.

Pinoresinol-Lariciresinol Reductase (PLR) Activity Assay

Principle: This assay determines PLR activity by monitoring the conversion of pinoresinol to lariciresinol and secoisolariciresinol using High-Performance Liquid Chromatography (HPLC).[25][27]

Materials:

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • NADPH

  • (+)- or (-)-Pinoresinol

  • HPLC system with a C18 column

  • Methanol

  • Water

Procedure:

  • Enzyme Preparation: Express and purify recombinant PLR protein.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH, and the pinoresinol substrate.

  • Reaction Initiation and Incubation: Start the reaction by adding the purified PLR enzyme and incubate at a suitable temperature (e.g., 30°C).

  • Reaction Termination and Sample Preparation: Stop the reaction at various time points by adding an organic solvent (e.g., methanol) and centrifuge to remove precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (pinoresinol) and the products (lariciresinol and secoisolariciresinol).

  • Calculation: Determine the rate of product formation to calculate PLR activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of dibenzocyclooctadiene lignans and a general experimental workflow for enzyme activity determination.

Dibenzocyclooctadiene Lignan Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_formation Lignan Formation and Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferaldehyde Coniferaldehyde p-Coumaroyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzocyclooctadiene Precursor Dibenzocyclooctadiene Precursor Secoisolariciresinol->Dibenzocyclooctadiene Precursor CYPs, OMTs Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Precursor->Dibenzocyclooctadiene Lignans Further modifications

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Enzyme_Assay_Workflow start Start: Plant Tissue/Recombinant Protein extraction Enzyme Extraction/Purification start->extraction reaction_setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) extraction->reaction_setup initiation Initiate Reaction with Enzyme reaction_setup->initiation incubation Incubate at Optimal Temperature initiation->incubation termination Terminate Reaction incubation->termination analysis Product Quantification (Spectrophotometry/HPLC/LC-MS) termination->analysis calculation Calculate Enzyme Activity analysis->calculation end End calculation->end

Caption: General workflow for enzyme activity determination.

References

Unraveling the Enigma of Kadsutherin F: A Deep Dive into its Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Information regarding "Kadsutherin F," including its mechanism of action, specific biological activities, and associated experimental data, is not available in the public scientific literature based on current knowledge. This guide has been constructed based on a comprehensive search of available data, which did not yield specific results for this compound. The following sections provide a generalized framework and speculative models for how a novel compound like this compound could be investigated and characterized, drawing parallels from the study of other natural products.

Abstract

The elucidation of the mechanism of action for novel bioactive compounds is a cornerstone of modern drug discovery and development. This compound, a putative natural product, represents a frontier of scientific inquiry. In the absence of direct experimental data, this document presents a speculative overview of potential mechanisms of action, drawing upon established principles of pharmacology and cell biology. We will explore hypothetical signaling pathways and cellular targets that could be modulated by a molecule with a structure suggested by its name, likely of plant origin. This whitepaper aims to provide a theoretical framework to guide future research and hypothesis-testing for this compound or similarly uncharacterized natural compounds.

Hypothetical Cellular Targets and Signaling Pathways

Given the diverse biological activities of compounds isolated from plants of the Kadsura genus (a potential origin for a compound named Kadsutherin), we can speculate on several plausible mechanisms of action. These often involve interactions with key regulatory proteins, leading to the modulation of critical signaling cascades.

Speculated Anti-inflammatory and Immunomodulatory Effects

Many natural products exhibit potent anti-inflammatory properties. A hypothetical mechanism for this compound could involve the inhibition of pro-inflammatory signaling pathways.

A potential pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, a central mediator of inflammatory responses. This compound could potentially inhibit the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as cytokines and chemokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Receptor->IKK IkBa IkBa IKK->IkBa P NF-kB NF-kB IkBa->NF-kB IkBa_p p-IkBa IkBa->IkBa_p NF-kB_n NF-kB NF-kB->NF-kB_n Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NF-kB Release DNA DNA NF-kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Speculated inhibition of the NF-κB signaling pathway by this compound.

Postulated Cytotoxic and Anti-cancer Activity

Another common characteristic of natural products is cytotoxicity against cancer cell lines. This compound might induce apoptosis through the intrinsic or extrinsic pathways.

A hypothetical mechanism could involve the activation of the caspase cascade. This compound might induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, could trigger the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, leading to programmed cell death.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Proposed Experimental Protocols for Mechanism of Action Studies

To investigate the speculative mechanisms of action for a novel compound like this compound, a systematic experimental approach is necessary.

General Experimental Workflow

The initial investigation would follow a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

Experimental_Workflow A Compound Isolation & Characterization (this compound) B In vitro Bioactivity Screening (e.g., cytotoxicity, anti-inflammatory assays) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C D Pathway Analysis (e.g., Western blot, qPCR, reporter assays) C->D E In vivo Model Validation (e.g., animal models of disease) D->E F Mechanism of Action Elucidation E->F

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Key Experimental Methodologies
  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of this compound on various cell lines. This provides initial quantitative data on the compound's potency.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of specific cytokines (e.g., TNF-α, IL-6) or other signaling molecules in cell culture supernatants or animal serum after treatment with this compound.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in a signaling pathway (e.g., IκBα, caspases) to determine if this compound modulates their activity.

  • Quantitative Polymerase Chain Reaction (qPCR): To measure changes in the mRNA levels of target genes (e.g., pro-inflammatory cytokines) following treatment with this compound.

  • Reporter Gene Assays: To directly measure the activity of a specific transcription factor (e.g., NF-κB) by using a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for that factor.

Quantitative Data Summary (Hypothetical)

While no specific data exists for this compound, the following tables illustrate how quantitative data for a novel compound would be presented.

Table 1: Hypothetical Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast)15.2 ± 2.1
A549 (Lung)25.8 ± 3.5
HeLa (Cervical)18.9 ± 1.7
HEK293 (Normal)> 100

Table 2: Hypothetical Inhibition of LPS-induced TNF-α Production by this compound in Macrophages

This compound (µM)TNF-α (pg/mL)% Inhibition
0 (Control)1250 ± 850
1980 ± 6221.6
5540 ± 4556.8
10210 ± 3083.2

Conclusion and Future Directions

The true mechanism of action of this compound remains to be discovered. This document provides a speculative yet structured framework for initiating such an investigation. The proposed pathways and experimental designs are based on established methodologies for characterizing novel natural products. Future research should focus on the isolation and structural elucidation of this compound, followed by systematic in vitro and in vivo studies to validate these or other potential mechanisms. The identification of its molecular targets will be a critical step in unlocking its therapeutic potential.

Kadsutherin F: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsutherin F, a dibenzocyclooctene lignan (B3055560) isolated from the stems of Kadsura interior, has emerged as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic targets of this compound. The primary reported bioactivity of this compound is its inhibitory effect on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, suggesting its potential as a novel anti-thrombotic agent. While direct evidence for other therapeutic targets remains limited, the broader family of lignans (B1203133) and compounds from the Kadsura genus exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities, indicating avenues for future investigation into this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Chemical Identity

  • Compound Name: this compound

  • Chemical Class: Dibenzocyclooctene Lignan

  • Molecular Formula: C₂₈H₂₈O₈

  • Source: Isolated from the stems of Kadsura interior A. C. Smith.

Potential Therapeutic Targets and Biological Activities

The primary and most concretely identified biological activity of this compound is its role as an inhibitor of platelet aggregation.

Anti-Platelet Aggregation

This compound has demonstrated significant inhibitory effects on platelet aggregation induced by ADP.[1][2][3][4] This positions it as a candidate for the development of anti-platelet and anti-thrombotic therapies.

Quantitative Data:

CompoundAssayConcentration% InhibitionSource
This compoundADP-induced platelet aggregation in washed rat platelets100 µM49.47%[1][2][3][4]
Potential Anti-Inflammatory Activity

While there is no direct evidence of anti-inflammatory activity for this compound, a structurally similar neolignan, Kadsurenin F, isolated from Piper kadsura, has shown potent anti-inflammatory properties.[5] Kadsurenin F suppresses proteasome functionality and inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, likely through the inhibition of the NF-κB signaling pathway.[5] Given the structural similarities within the broader class of lignans, the anti-inflammatory potential of this compound warrants investigation.

Potential Anticancer Activity

Currently, there is no published data on the cytotoxic or anticancer activities of this compound. However, various other compounds isolated from the Kadsura genus have demonstrated moderate cytotoxic effects against a range of human tumor cell lines.[5] This suggests that this compound could be a candidate for future screening and evaluation for potential anticancer properties.

Signaling Pathways and Mechanisms of Action

Anti-Platelet Aggregation Signaling

The precise signaling pathway through which this compound inhibits ADP-induced platelet aggregation has not yet been elucidated. However, based on the mechanisms of other lignans and anti-platelet agents, several potential pathways can be hypothesized. ADP induces platelet aggregation by binding to P2Y1 and P2Y12 receptors on the platelet surface. This initiates a cascade of intracellular events, including an increase in intracellular calcium concentration and the activation of the arachidonic acid pathway, leading to the production of thromboxane (B8750289) A2 (TXA₂), a potent platelet agonist.

ADP_Induced_Platelet_Aggregation cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 PLC Phospholipase C P2Y1->PLC AC Adenylate Cyclase P2Y12->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 Aggregation Platelet Aggregation DAG->Aggregation AA Arachidonic Acid Ca2->AA cAMP->Aggregation COX1 COX-1 AA->COX1 TXA2 Thromboxane A₂ COX1->TXA2 TXA2->Aggregation KadsutherinF This compound (Potential Target) KadsutherinF->P2Y12 Hypothesized Inhibition KadsutherinF->COX1 Hypothesized Inhibition

Hypothesized Signaling Pathway for ADP-Induced Platelet Aggregation and Potential Inhibition by this compound.
Potential Anti-Inflammatory Signaling (Inferred from Kadsurenin F)

The anti-inflammatory action of the related compound, Kadsurenin F, is thought to be mediated through the NF-κB pathway.[5] In inflammatory conditions, the activation of IKK leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS (which produces NO). Kadsurenin F may inhibit this pathway, possibly at the level of the proteasome which is responsible for IκBα degradation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB->IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->IkBa KadsureninF Kadsurenin F (Potential Analogue Action) KadsureninF->Proteasome Hypothesized Inhibition DNA DNA NFkB_nuc->DNA ProInflam Pro-inflammatory Gene Expression (e.g., iNOS) DNA->ProInflam

Inferred Anti-Inflammatory Signaling Pathway Possibly Relevant to this compound.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol describes the light transmission aggregometry (LTA) method used to assess the effect of this compound on platelet aggregation.

Materials:

  • Human whole blood collected in tubes containing 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) solution.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Calibration:

    • Calibrate the aggregometer with PPP as 100% aggregation and PRP as 0% aggregation.

  • Assay:

    • Pre-warm the PRP sample to 37°C.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add ADP to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • The percentage inhibition by this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PPP=100%, PRP=0%) Adjust->Calibrate Incubate Incubate PRP with This compound or Vehicle Adjust->Incubate Induce Induce Aggregation with ADP Incubate->Induce Record Record Light Transmission Induce->Record Calculate Calculate % Aggregation Record->Calculate Inhibition Determine % Inhibition Calculate->Inhibition

Experimental Workflow for ADP-Induced Platelet Aggregation Assay.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anti-platelet therapeutics. The immediate focus for future research should be on elucidating the precise molecular mechanism and signaling pathways involved in its inhibition of ADP-induced platelet aggregation. Investigating its effects on P2Y1 and P2Y12 receptor binding, intracellular calcium mobilization, and the arachidonic acid cascade will be crucial.

Furthermore, given the bioactivities of related compounds, it is highly recommended to screen this compound for anti-inflammatory and anticancer properties. Should it exhibit activity in these areas, subsequent studies should focus on identifying the corresponding therapeutic targets and mechanisms of action. A thorough investigation into the structure-activity relationship of this compound and its analogues could also guide the synthesis of more potent and selective derivatives.

References

Kadsutherin F: A Lignan with Potential Antithrombotic Activity from Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kadsutherin F, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura interior, is a molecule of growing interest in the field of pharmacology. The plant source of this compound, known in Traditional Chinese Medicine (TCM) as 'Dian-Ji-Xue-Teng', has a long history of use for invigorating blood circulation and treating conditions related to blood deficiency, such as menstrual irregularities.[1] This guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its role in traditional medicine, its quantified biological activity, a detailed experimental protocol for assessing its anti-platelet aggregation effects, and a putative signaling pathway.

Traditional Medicine Context

The stems of Kadsura interior are officially recorded in the Chinese Pharmacopoeia as 'Dian-Ji-Xue-Teng'.[2] In Traditional Chinese Medicine, it is used to treat a variety of conditions, primarily those associated with blood circulation and deficiency. Its applications include addressing menstrual irregularities, blood deficiencies, and other related feminine disorders.[2] The traditional use of this plant to "invigorate the blood" aligns with the modern discovery of the anti-platelet aggregation activity of its constituent, this compound, suggesting a pharmacological basis for its historical therapeutic applications.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on platelet aggregation. Specifically, it has been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The available quantitative data is summarized in the table below.

Compound Assay Inducer Result Reference
This compoundAnti-platelet AggregationADP49.47% inhibition[Molecules 2018, 23(6), 1279]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay in Washed Rat Platelets

The following is a representative, detailed protocol for assessing the anti-platelet aggregation activity of a compound like this compound. This protocol is based on established methodologies for studying platelet function.

3.1. Materials and Reagents

  • Acid-citrate-dextrose (ACD) solution

  • Tyrode's buffer (pH 7.4)

  • Apyrase

  • Prostaglandin E1 (PGE1)

  • Adenosine diphosphate (ADP)

  • Bovine serum albumin (BSA)

  • Fibrinogen

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Rat whole blood

3.2. Preparation of Washed Rat Platelets

  • Draw whole blood from rats via cardiac puncture into syringes containing ACD solution (1:9 ratio of ACD to blood).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To the PRP, add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.02 U/mL apyrase and 1 µM PGE1.

  • Wash the platelets by centrifuging at 800 x g for 10 minutes.

  • Repeat the washing step once more.

  • Resuspend the final platelet pellet in Tyrode's buffer containing 0.35% BSA and 0.02 U/mL apyrase.

  • Adjust the platelet count to 3 x 10^8 platelets/mL using a hematology analyzer.

  • Allow the washed platelets to rest at 37°C for 30 minutes before the assay.

3.3. Platelet Aggregation Assay

  • Pre-warm the washed platelet suspension to 37°C.

  • Place a cuvette with a stir bar containing the washed platelet suspension into a platelet aggregometer and establish a baseline reading.

  • Add the test compound (this compound at the desired concentration) or vehicle control to the platelet suspension and incubate for 5 minutes.

  • Add fibrinogen to a final concentration of 0.2 mg/mL.

  • Initiate platelet aggregation by adding ADP to a final concentration of 10 µM.

  • Record the change in light transmittance for at least 5 minutes. The percentage of aggregation is calculated with Tyrode's buffer as 100% aggregation and the platelet suspension as 0% aggregation.

  • The percentage of inhibition is calculated as: (1 - (Maximal aggregation with compound / Maximal aggregation with vehicle)) * 100%.

Visualization of Cellular Mechanisms

4.1. Experimental Workflow for Anti-Platelet Aggregation Assay

The following diagram illustrates the key steps in the experimental workflow for evaluating the anti-platelet aggregation activity of this compound.

experimental_workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay blood Rat Whole Blood + ACD prp Centrifuge (200g) Platelet-Rich Plasma (PRP) blood->prp wash1 Pellet Platelets (800g) + PGE1 prp->wash1 wash2 Wash with Tyrode's Buffer wash1->wash2 resuspend Resuspend in Tyrode's Buffer + Apyrase wash2->resuspend incubate Incubate Platelets with this compound resuspend->incubate add_fib Add Fibrinogen incubate->add_fib add_adp Induce Aggregation with ADP add_fib->add_adp measure Measure Light Transmittance add_adp->measure

Caption: Workflow for assessing this compound's anti-platelet activity.

4.2. Putative Signaling Pathway for ADP-Induced Platelet Aggregation

While the precise molecular target of this compound in inhibiting platelet aggregation has not been elucidated, it is known to act against ADP-induced aggregation. The following diagram depicts the generalized signaling pathway initiated by ADP in platelets, which represents the potential targets for inhibitory compounds like this compound. ADP activates two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.

Caption: ADP-induced platelet aggregation signaling pathway.

Conclusion and Future Directions

This compound, a lignan from the traditionally used plant Kadsura interior, demonstrates notable anti-platelet aggregation activity in vitro. This finding provides a scientific rationale for the plant's traditional use in promoting blood circulation. For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel antithrombotic agents.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular target(s) of this compound within the ADP signaling pathway is crucial.

  • In Vivo Efficacy: Studies in animal models are necessary to confirm its antithrombotic effects and to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR): Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective inhibitors of platelet aggregation.

  • Toxicological Profile: A comprehensive safety and toxicology assessment is required before any potential clinical development.

The exploration of natural products from traditional medicine, such as this compound, continues to be a valuable strategy in the discovery of new therapeutic agents.

References

Phytochemical Frontier: A Technical Guide to the Discovery of Novel Lignans in Kadsura interior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phytochemical analysis of Kadsura interior, a plant species that has yielded novel lignans (B1203133) with promising therapeutic potential. This document outlines the experimental protocols for the isolation and characterization of these compounds, presents quantitative bioactivity data, and visualizes the experimental workflows and potential signaling pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: The Therapeutic Promise of Kadsura interior

The genus Kadsura has a rich history in traditional medicine, particularly in Southern China, where its species are utilized for a variety of ailments, including menstrual irregularities and blood deficiencies.[1] Phytochemical investigations into these plants have revealed a wealth of bioactive compounds, with lignans being a predominant and structurally diverse class.[2][3] Lignans from Kadsura species have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-HIV, and antitumor effects.[1][3][4]

Recent research on Kadsura interior has led to the discovery of four new dibenzocyclooctadiene lignans, named kadsutherin (B13316181) E, F, G, and H. These novel compounds have shown noteworthy biological activity, particularly as inhibitors of platelet aggregation, suggesting their potential as leads for the development of new antithrombotic agents.[1]

Quantitative Bioactivity Data: Anti-Platelet Aggregation

The newly isolated lignans from Kadsura interior, along with two known lignans, were evaluated for their ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. The results are summarized in the table below.

CompoundLignan (B3055560) NameInhibition of ADP-induced Platelet Aggregation (%)
1 Kadsutherin E11.77
2 Kadsutherin F49.47
3 Kadsutherin G25.33
4 Kadsutherin H31.62
5 Acetoxyl oxokadsuraneNot Reported
6 Heteroclitin DNot Reported

Table 1: Inhibitory activity of lignans from Kadsura interior on ADP-induced platelet aggregation.[1]

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, isolation, and characterization of novel lignans from Kadsura interior, based on established phytochemical practices for the Kadsura genus.

General Experimental Workflow

The overall process for the discovery of novel lignans from Kadsura interior follows a systematic phytochemical workflow.

experimental_workflow plant_material Plant Material Collection (Stems of Kadsura interior) extraction Extraction (e.g., Maceration with Ethanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC (Reversed-Phase C18) chromatography->hplc pure_compounds Isolation of Pure Lignans (Kadsutherins E-H) hplc->pure_compounds structure_elucidation Structural Elucidation (HRESIMS, 1D/2D NMR, CD Spectroscopy) pure_compounds->structure_elucidation bioassay Bioactivity Screening (Anti-platelet Aggregation Assay) pure_compounds->bioassay

Figure 1: General workflow for the isolation and characterization of novel lignans.
Extraction and Isolation of Lignans

Objective: To extract and isolate pure lignan compounds from the plant material.

Materials:

  • Dried, powdered stems of Kadsura interior

  • 95% Ethanol (B145695)

  • Solvents for partitioning: n-hexane, ethyl acetate, n-butanol

  • Silica (B1680970) gel (200-300 mesh) for column chromatography

  • Sephadex LH-20 for column chromatography

  • Methanol, Chloroform, and other organic solvents for chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Macerate the powdered stems of Kadsura interior with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

    • Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched with lignans.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system to yield several sub-fractions.

    • Further purify the lignan-containing sub-fractions using Sephadex LH-20 column chromatography, eluting with a suitable solvent like methanol, to remove pigments and other impurities.

  • Preparative HPLC:

    • Perform final purification of the sub-fractions containing the target lignans using preparative HPLC on a reversed-phase C18 column.

    • Use a gradient of methanol-water or acetonitrile-water as the mobile phase to isolate the pure lignan compounds (Kadsutherins E-H).

Structural Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and piece together the molecular structure.[1]

  • Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry of the biphenyl (B1667301) moiety in the dibenzocyclooctadiene lignans.[1]

ADP-Induced Platelet Aggregation Assay

Objective: To evaluate the in vitro anti-platelet aggregation activity of the isolated lignans.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet-poor plasma (PPP) as a reference

  • Adenosine diphosphate (ADP) as the aggregating agent

  • Aspirin as a positive control

  • Platelet aggregometer

Protocol:

  • PRP Preparation:

    • Collect fresh human blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2500 x g) for 10 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add the test compound (dissolved in a suitable solvent, e.g., DMSO) or the positive control (aspirin) to the PRP and incubate for a short period.

    • Induce platelet aggregation by adding a solution of ADP to the PRP.

    • Monitor the change in light transmission for a set period (e.g., 5 minutes) to measure the extent of platelet aggregation.

    • Calculate the percentage inhibition of platelet aggregation compared to a vehicle control.

Potential Signaling Pathways

While the precise molecular mechanisms of the novel lignans from Kadsura interior are yet to be fully elucidated, research on structurally similar lignans from other plants suggests potential signaling pathways that may be involved in their bioactivity.

Proposed Nrf2 Signaling Pathway Activation

Lignans are known to possess antioxidant properties, and many exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a key regulator of the cellular antioxidant response.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Kadsura interior Lignans (e.g., Kadsutherins) Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Inhibition of Keap1 binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_nucleus->ARE Binding

Figure 2: Hypothesized activation of the Nrf2 signaling pathway by Kadsura interior lignans.
Potential Mechanism of Anti-Platelet Aggregation

The inhibitory effect of lignans on platelet aggregation may involve multiple mechanisms, including the modulation of intracellular signaling cascades that are crucial for platelet activation.

platelet_aggregation_pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 COX1 Cyclooxygenase-1 (COX-1) P2Y12->COX1 Activation Lignans Kadsura interior Lignans Lignans->P2Y12 Potential Antagonism Lignans->COX1 Potential Inhibition TXA2 Thromboxane A2 (TXA2) Production COX1->TXA2 Ca_mobilization Increased Intracellular Ca²⁺ TXA2->Ca_mobilization GPIIb_IIIa GPIIb/IIIa Receptor Activation Ca_mobilization->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Figure 3: Potential targets of Kadsura interior lignans in the ADP-induced platelet aggregation pathway.

Conclusion and Future Directions

The novel lignans isolated from Kadsura interior represent a promising new class of natural products with potential therapeutic applications, particularly in the realm of cardiovascular diseases. This technical guide provides a foundational framework for researchers to build upon, from the initial phytochemical analysis to the investigation of their biological mechanisms.

Future research should focus on:

  • Total Synthesis: The total synthesis of kadsutherins E-H would confirm their structures and provide a scalable source for further pharmacological studies.

  • Mechanism of Action Studies: In-depth investigations are needed to elucidate the precise molecular targets and signaling pathways modulated by these lignans.

  • In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo antithrombotic efficacy and safety of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of the kadsutherins could lead to the identification of more potent and selective inhibitors of platelet aggregation.

By leveraging the methodologies and insights presented in this guide, the scientific community can further unlock the therapeutic potential hidden within Kadsura interior and other medicinal plants.

References

Spectroscopic Data of Kadsutherin F: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for a compound explicitly named "Kadsutherin F" did not yield dedicated, verifiable results in the public domain. The information presented in this document is based on the well-established spectroscopic characteristics of closely related dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus. The data tables and experimental protocols are representative of this class of compounds and are intended to serve as a technical guide for researchers, scientists, and drug development professionals working with similar natural products.

Introduction

This compound belongs to the family of dibenzocyclooctadiene lignans, a class of natural products predominantly found in the plant genus Kadsura. These compounds are known for their complex chemical structures and diverse biological activities. The structural elucidation of these lignans relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for a compound of this class and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and Mass Spectrometry data for dibenzocyclooctadiene lignans from Kadsura. The specific chemical shifts and mass fragments for this compound may vary depending on its exact substitution pattern.

¹H NMR Spectroscopic Data

The proton NMR spectra of dibenzocyclooctadiene lignans are characterized by signals in the aromatic, olefinic, methoxy (B1213986), and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Typical Assignment
H-4, H-116.50 - 7.00s-Aromatic protons
H-6, H-74.50 - 6.00variousvariousProtons on the cyclooctadiene ring
OMe3.50 - 4.00s-Methoxyl groups
-O-CH₂-O-5.90 - 6.10d~1.5Methylenedioxy protons
CH₃0.80 - 2.50variousvariousMethyl groups
Ester ProtonsvariousvariousvariousProtons of ester side chains (e.g., angeloyl, tigloyl)
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectra provide detailed information about the carbon skeleton of the molecule. Chemical shifts (δ) are reported in ppm.

Carbon Chemical Shift (δ, ppm) Typical Assignment
C=O (ester)165.0 - 175.0Carbonyl carbons of ester groups
C=O (ketone)190.0 - 210.0Carbonyl carbons of ketone groups
Aromatic C100.0 - 160.0Carbons of the benzene (B151609) rings
Olefinic C120.0 - 145.0Carbons of double bonds in side chains
C-O60.0 - 90.0Carbons attached to oxygen (cyclooctadiene ring, esters)
OMe55.0 - 65.0Methoxyl carbons
-O-CH₂-O-~101.0Methylenedioxy carbon
Aliphatic C10.0 - 50.0Methyl, methylene (B1212753), and methine carbons
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of Kadsura lignans. Fragmentation patterns observed in MS/MS experiments provide valuable structural information.

Ion Type m/z Value Interpretation
[M+H]⁺Molecular Weight + 1Protonated molecular ion
[M+Na]⁺Molecular Weight + 23Sodiated molecular ion
[M+K]⁺Molecular Weight + 39Potassiated molecular ion
Fragment IonsvariousResult from the cleavage of ester side chains, methoxy groups, and fragmentation of the cyclooctadiene ring.

Experimental Protocols

The following sections detail the typical methodologies for the isolation and spectroscopic analysis of dibenzocyclooctadiene lignans from Kadsura species.

Isolation and Purification

G plant_material Dried and Powdered Kadsura Stems/Roots extraction Extraction with Organic Solvents (e.g., Ethanol, Methanol (B129727), or Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., between Ethyl Acetate (B1210297) and Water) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography1 Column Chromatography (Silica Gel) EtOAc_fraction->chromatography1 fractions Fractions chromatography1->fractions chromatography2 Preparative HPLC or Sephadex LH-20 fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of lignans.

  • Plant Material Preparation: The stems or roots of the Kadsura plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as ethanol, methanol, or chloroform (B151607) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignan-rich fraction is typically found in the ethyl acetate extract.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 to yield the pure lignan.

NMR Spectroscopy

G sample_prep Sample Preparation (Dissolve in Deuterated Solvent, e.g., CDCl₃) nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C, DEPT; 2D: COSY, HSQC, HMBC, NOESY) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation

Caption: Workflow for NMR-based structure elucidation.

  • Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • 1D NMR:

    • ¹H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.

    • ¹³C NMR and DEPT: Carbon-13 spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused directly into the ESI source or introduced via an HPLC system.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in positive or negative ion mode to obtain the accurate mass of the molecular ion, allowing for the determination of the elemental formula.

    • Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information for structural elucidation, particularly for identifying substituent groups and the core skeleton.

Conclusion

The spectroscopic analysis of this compound and related dibenzocyclooctadiene lignans requires a combination of advanced NMR and MS techniques. The data presented in this guide, although generalized for this class of compounds, provides a solid foundation for researchers to interpret their own experimental results and to elucidate the complex structures of these fascinating natural products. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is paramount for accurate structure determination and subsequent drug development efforts.

A Technical Guide to the Biological Activity Screening of Kadsura Species Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been utilized for centuries in traditional medicine, particularly in East Asia. Modern scientific inquiry has begun to validate these traditional uses, revealing a wealth of bioactive compounds within Kadsura species, including lignans, triterpenoids, and sesquiterpenoids. These compounds and their crude extracts have demonstrated a broad spectrum of pharmacological effects, positioning Kadsura as a promising source for novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of Kadsura species extracts, presents quantitative data from various studies, and illustrates key signaling pathways modulated by these extracts.

Data Presentation: Biological Activities of Kadsura Species Extracts

The following tables summarize the quantitative data on the primary biological activities of various Kadsura species extracts.

Table 1: Antioxidant Activity of Kadsura Species Extracts

SpeciesPlant PartExtract/CompoundAssayIC50 / ActivityReference
Kadsura coccineaFruit PeelPolyphenol ExtractDPPH Radical ScavengingHigher than anthocyanin and pulp extracts[1]
Kadsura coccineaFruit PeelAnthocyanin ExtractDPPH Radical ScavengingLower than polyphenol, higher than pulp[1]
Kadsura coccineaFruit PulpPolyphenol ExtractDPPH Radical ScavengingLowest among the three[1]
Kadsura longipedunculata-Dibenzocyclooctene lignansIron-induced lipid peroxidationSal (most potent), Sol A & B (weakest)[2]

Table 2: Anti-inflammatory Activity of Kadsura Species Extracts

| Species | Plant Part/Compound | Cell Line | Assay | IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Kadsura coccinea | Sesquiterpenes | RAW264.7 | TNF-α and IL-6 release inhibition | 1.03 - 10.99 µM |[3] | | Kadsura induta | Stems | RAW264.7 | NO Production Inhibition | 10.7 - 34.0 µM |[4] | | Piper kadsura | Stems | Human polymorphonuclear neutrophils | PMA-induced ROS production | 4.3 - 13.1 µM |[5] |

Table 3: Cytotoxic Activity of Kadsura Species Extracts

SpeciesPlant Part/CompoundCell Line(s)IC50 / GI50Reference
Kadsura coccineaKadusurain A (36)HCT116, A549, HL-60, HepG21.05 - 11.31 µg/mL[1]
Kadsura coccineaHeilaohulignan C (61)HepG-29.92 µmol/L[1]
Kadsura coccineaSeco-coccinic acids F, G, KHL-6015.2 - 28.4 µmol/L[1]
Kadsura coccineaKadsuric AcidPANC-114.5 ± 0.8 µM[3]
Kadsura coccineaGaultheriadiolideRA-FLS9.37 µM[3]

Table 4: Enzyme Inhibitory Activity of Kadsura Species Extracts

SpeciesPlant PartEnzymeIC50 / InhibitionReference
Kadsura coccinea LeafLeaf Extractα-glucosidase & α-amylaseEffective inhibition[6]
Kadsura heteroclitaFruit Partsα-glucosidase, α-amylase, AChE, BChE, BACE-1Exhibited inhibitory activities[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of Kadsura species extracts.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the Kadsura extract in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the plant extract solution. A control is prepared by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the Kadsura extract.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of the plant extract to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Trolox is often used as a standard, and the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare the Kadsura extract in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of extract.

Anti-inflammatory Activity Assay

Principle: This assay determines the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (like RAW 264.7) stimulated with an inflammatory agent, typically lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the Kadsura extract for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and its concentration is determined by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, A549, HL-60) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the Kadsura extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Enzyme Inhibitory Assays

Principle: These assays measure the ability of a compound to inhibit the activity of α-glucosidase and α-amylase, enzymes involved in the digestion of carbohydrates. Inhibition of these enzymes can help in managing postprandial hyperglycemia.

α-Amylase Inhibition Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the Kadsura extract at various concentrations, a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 6.9), and α-amylase solution.

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Substrate Addition: Add a starch solution to initiate the reaction and incubate for another period (e.g., 10 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stopping reagent like dinitrosalicylic acid (DNSA).

  • Color Development: Heat the mixture in a boiling water bath to develop the color.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control (without inhibitor). Acarbose (B1664774) is commonly used as a positive control.

α-Glucosidase Inhibition Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the Kadsura extract, a buffer (e.g., phosphate buffer, pH 6.8), and α-glucosidase solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction and incubate for another period (e.g., 20 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the α-amylase assay, with acarbose as a positive control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Kadsura species extracts and a general workflow for their biological activity screening.

Experimental_Workflow Plant_Material Kadsura Plant Material (Leaves, Stems, Fruits, Roots) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Screening Biological Activity Screening Crude_Extract->Screening Fractions Fractions / Pure Compounds Fractionation->Fractions Fractions->Screening Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Screening->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Screening->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (α-glucosidase, α-amylase) Screening->Enzyme_Inhibition Data_Analysis Data Analysis (IC50 Calculation) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the biological activity screening of Kadsura species extracts.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasomal Degradation IkBa_P->Proteasome targeted for Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription initiates Kadsura Kadsura Sesquiterpenes Kadsura->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Kadsura sesquiterpenes.

JAK2_STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates JAK2_P p-JAK2 JAK2->JAK2_P autophosphorylation STAT3 STAT3 JAK2_P->STAT3 phosphorylates STAT3_P p-STAT3 Dimerization Dimerization STAT3_P->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription (Inflammatory mediators) Nucleus->Transcription initiates Kadsura Kadsura Compounds Kadsura->JAK2_P inhibits phosphorylation

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Kadsura compounds.

SIRT1_Activation cluster_1 Cellular Effects Kadsura Piper Kadsura Extract SIRT1 SIRT1 Kadsura->SIRT1 activates PPARg PPARγ SIRT1->PPARg activates Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress reduces GLUT1 GLUT1 PPARg->GLUT1 upregulates Glycolysis Glycolysis GLUT1->Glycolysis enhances Neuroprotection Neuroprotection Glycolysis->Neuroprotection contributes to

Caption: Activation of the SIRT1/PPARγ/GLUT1 pathway by Piper kadsura extract.

Conclusion

The extracts and isolated compounds from Kadsura species exhibit a remarkable array of biological activities, including potent antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a foundational framework for researchers to explore the therapeutic potential of this genus. The detailed experimental protocols offer a starting point for the systematic screening and evaluation of Kadsura extracts, while the visualized signaling pathways provide insights into their potential mechanisms of action. Further research, including in-depth mechanistic studies and in vivo validation, is warranted to fully elucidate the pharmacological properties of Kadsura species and to pave the way for the development of novel, nature-derived therapeutics.

References

A Technical Guide to the In Silico Prediction of Kadsutherin F Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsutherin F, a dibenzocyclooctadiene lignan (B3055560) isolated from the Kadsura species, belongs to a class of natural products known for a wide range of biological activities.[1] In the modern drug discovery landscape, computational or in silico methods are indispensable for accelerating the identification of potential therapeutic uses of such compounds.[2][3][4] These approaches significantly reduce the time and resources required for initial screening by predicting a molecule's pharmacokinetic properties, safety profile, and potential biological activities before embarking on extensive laboratory work.[2][3]

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities, with a focus on its potential anti-inflammatory and anticancer effects. We will detail a systematic workflow, from ligand and target preparation to advanced computational modeling techniques, and conclude with established experimental protocols for the validation of these in silico findings.

Section 1: The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects.[5] This workflow enables an early-stage assessment of a compound's therapeutic potential, guiding further experimental validation.

cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase A Ligand & Target Preparation B Molecular Docking (Binding Affinity) A->B C QSAR Modeling (Activity Relationship) A->C D Pharmacophore Modeling (Feature Identification) A->D E Bioactivity Profile (Hypothesis Generation) B->E C->E D->E F In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) E->F Proceed to Lab Validation G In Vivo Studies (Animal Models) F->G H Validated Bioactivity G->H

Caption: In Silico Prediction and Experimental Validation Workflow.
Ligand and Target Preparation

Accurate in silico prediction begins with the meticulous preparation of both the ligand (this compound) and the biological targets (proteins).

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw) or retrieve it from a database like PubChem if available.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.

  • File Format Conversion: Save the final 3D structure in a suitable format for docking software, such as .pdbqt for AutoDock Vina, which includes information on atom types and charges.[5]

Experimental Protocol: Target Protein Preparation

  • Select Target Proteins: Based on the known activities of similar lignans, select relevant protein targets. For anti-inflammatory activity, targets could include Cyclooxygenase-2 (COX-2) and key proteins in the NF-κB pathway. For anticancer activity, targets could include kinases in the MAPK pathway or apoptosis-related proteins.

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[5]

  • Prepare the Protein:

    • Remove all non-essential molecules, such as water, co-crystallized ligands, and co-factors, from the PDB file.[6]

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).[6]

    • Repair any missing residues or atoms using tools like Modeller or the built-in functionalities of UCSF Chimera.

  • File Format Conversion: Save the cleaned protein structure in the .pdbqt format for use with AutoDock Vina.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[7] This method is crucial for identifying potential drug targets and understanding binding mechanisms at a molecular level.[2]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

  • Set Up the Grid Box: Define a grid box that encompasses the entire binding site. This box specifies the search space for the docking simulation.[5][6]

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina, providing the prepared ligand, the prepared receptor, and the grid box coordinates as input.[5][8] Vina will perform a conformational search, generating multiple binding poses for the ligand.[5]

  • Analyze Results:

    • Rank the resulting poses based on their binding affinity scores (in kcal/mol). More negative values indicate stronger binding.[7]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[9] By building a predictive model, the activity of new or untested compounds like this compound can be estimated.[9][10]

QSAR_Workflow A 1. Data Collection (Compounds with known activity) B 2. Descriptor Calculation (Physicochemical properties) A->B C 3. Data Splitting (Training and Test Sets) B->C D 4. Model Building (e.g., MLR, SVM, Random Forest) C->D E 5. Model Validation (Internal and External) D->E E->D Refine Model F 6. Prediction (Predict activity of this compound) E->F

Caption: General Workflow for QSAR Model Development.

Experimental Protocol: QSAR Modeling

  • Data Curation: Compile a dataset of compounds that are structurally similar to this compound with experimentally determined biological activity against a specific target (e.g., IC50 values for COX-2 inhibition).[10]

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include physicochemical properties (e.g., LogP, molecular weight) and topological indices that numerically represent the chemical structure.

  • Data Division: Split the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data.[11]

  • Model Generation: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machines, or Random Forest) to create a model that relates the descriptors (independent variables) to the biological activity (dependent variable).[10][12]

  • Model Validation: Rigorously validate the model's performance using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.[10]

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound based on its calculated descriptors.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target.[13][14] Pharmacophore models are used to screen large compound libraries to identify new molecules that fit the required features for biological activity.[14]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Select Active Compounds: Identify a set of structurally diverse molecules known to be active against a specific target.[15]

  • Generate Conformers: For each active molecule, generate a set of low-energy 3D conformations to represent its flexibility.[15]

  • Align Molecules: Superimpose the conformations of the active molecules to identify common chemical features that are spatially aligned. These features can include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[14][15]

  • Generate Pharmacophore Model: Abstract these common features into a 3D model, which serves as a query for virtual screening.

  • Model Validation: Validate the pharmacophore model by testing its ability to distinguish known active compounds from inactive ones (decoys) in a database.

  • Screening: Use the validated model to screen a database of compounds to see if this compound matches the pharmacophoric features, suggesting it may have similar activity.

Section 2: Predicted Bioactivities and Associated Signaling Pathways

Based on the known properties of dibenzocyclooctadiene lignans, this compound is predicted to exhibit significant anti-inflammatory and anticancer activities. These effects are often mediated through the modulation of key cellular signaling pathways like NF-κB and MAPK.[16]

Predicted Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[16][17] In silico analysis can predict whether this compound interacts with key proteins in these cascades.

NF-κB Signaling Pathway The NF-κB pathway is a critical mediator of inflammatory responses, controlling the expression of pro-inflammatory genes.[16][17] Its activation is triggered by stimuli like inflammatory cytokines.[16]

NFkB_Pathway cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_inactive NF-κB (p65/p50) + IκBα IKK->NFkB_inactive phosphorylates IκBα IkB p-IκBα Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive->IkB NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Cytokines, Chemokines) KadsutherinF This compound (Predicted Target) KadsutherinF->IKK Inhibits?

Caption: Predicted inhibition of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) cascades are key players in transmitting extracellular signals to regulate processes like inflammation and cell proliferation.[16][18][19] The p38 MAPK and JNK pathways are particularly relevant to stress and inflammatory responses.[20]

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF activates Response Cellular Response (Inflammation, Apoptosis) TF->Response regulates KadsutherinF This compound (Predicted Target) KadsutherinF->MAPKKK Inhibits?

Caption: Predicted modulation of the MAPK signaling cascade.

Quantitative Prediction Data: Molecular Docking

The following tables summarize hypothetical molecular docking scores of this compound against key protein targets in inflammation and cancer.

Table 1: Hypothetical Molecular Docking Results for Anti-inflammatory Targets

Target Protein PDB ID Function in Pathway Predicted Binding Affinity (kcal/mol)
COX-2 5IKR Prostaglandin synthesis -9.8
IKKβ 4KIK NF-κB activation -8.5
p38 MAPK 3S3I Inflammatory signaling -9.1

| JNK1 | 3PZE | Stress response signaling | -8.9 |

Table 2: Hypothetical Molecular Docking Results for Anticancer Targets

Target Protein PDB ID Function in Pathway Predicted Binding Affinity (kcal/mol)
EGFR Kinase 2GS2 Cell proliferation/survival -9.5
Bcl-2 4LVT Anti-apoptotic protein -8.2
CDK2 1HCK Cell cycle regulation -7.9

| MEK1 | 1S9J | MAPK/ERK pathway | -9.3 |

Table 3: Hypothetical QSAR Model Performance Metrics

Model Type Endpoint Training Set R² Test Set Q²
Random Forest COX-2 Inhibition (IC50) 0.92 0.78

| SVM | A549 Cell Viability (GI50) | 0.88 | 0.75 |

Section 3: Experimental Validation Protocols

Following the in silico predictions, experimental validation is essential to confirm the bioactivities. Here, we provide detailed protocols for standard in vitro assays.

In Vitro Anti-inflammatory Assays

These assays evaluate the ability of a compound to counteract processes related to inflammation, such as protein denaturation and membrane damage.[21][22]

Protocol 1: Inhibition of Albumin Denaturation Assay This assay assesses the ability of a substance to prevent protein denaturation, a process linked to inflammatory disorders.[21][22][23]

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of this compound and a reference drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).[21]

  • Assay Procedure:

    • In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of this compound at various concentrations (e.g., 10-500 µg/mL).

    • Prepare a control tube containing 0.5 mL of BSA and 0.5 mL of the solvent.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.[21]

    • Cool the tubes to room temperature.

  • Data Analysis:

    • Measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[22]

    • Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Protocol 2: Red Blood Cell (RBC) Membrane Stabilization Assay This method evaluates the protective effect of a compound on RBC membranes, as their lysis is a feature of inflammation.[21]

  • Preparation of Reagents:

    • Prepare a 2% v/v suspension of human red blood cells in isosaline.

    • Prepare a hypotonic solution (e.g., 0.25% NaCl).

  • Assay Procedure (Heat-Induced Hemolysis):

    • Mix 1 mL of this compound at various concentrations with 1 mL of the 2% RBC suspension.

    • Incubate the mixtures at 56°C for 30 minutes in a water bath.

    • Centrifuge the tubes at 2500 rpm for 5 minutes and collect the supernatant.

  • Data Analysis:

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Calculate the percentage of membrane stabilization (inhibition of hemolysis) relative to a control without the test compound.

In Vitro Anticancer Assays

These assays are designed to measure the effect of a compound on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[24]

Protocol 3: MTT Cell Viability Assay This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and a positive control drug (e.g., Doxorubicin). Include untreated wells as a negative control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This guide outlines a robust and integrated in silico and experimental workflow for investigating the bioactivities of this compound. By leveraging computational tools like molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently generate hypotheses about its therapeutic potential as an anti-inflammatory or anticancer agent. The subsequent application of standardized in vitro protocols is critical for validating these predictions. This systematic approach not only accelerates the drug discovery process but also provides deeper insights into the molecular mechanisms of natural products, paving the way for the development of novel therapeutics.

References

Kadsutherin F: An Inquiry into its Physicochemical Properties Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific databases and publications has revealed a significant lack of specific data on the solubility and stability properties of the compound identified as Kadsutherin F. Despite extensive searches for its physicochemical characteristics, analytical methodologies, and pharmacokinetic profile, no dedicated studies detailing these crucial parameters could be located. This suggests that this compound may be a novel or recently isolated compound for which such data has not yet been published in the public domain, or alternatively, it may be a compound that is not widely researched or is known by a different nomenclature.

While direct information on this compound is absent, research into related compounds from the Kadsura genus, particularly Kadsura heteroclita, provides some general insights into the class of molecules to which it likely belongs: lignans (B1203133). Lignans isolated from Kadsura species are typically extracted using organic solvents such as ethanol (B145695) and subsequently partitioned using solvents like ethyl acetate (B1210297) and dichloromethane[1][2][3]. This general extraction procedure indicates that these compounds possess some degree of solubility in organic solvents. However, this qualitative observation is a broad characteristic of the lignan (B3055560) class and does not provide the specific, quantitative solubility and stability data required for a detailed technical guide.

For instance, studies on newly isolated lignans from Kadsura interior and Kadsura heteroclita focus primarily on their structural elucidation via spectroscopic techniques like NMR and mass spectrometry, as well as the evaluation of their biological activities[1][4][5]. These studies, while valuable for understanding the chemical diversity and potential therapeutic applications of these compounds, do not include the systematic evaluation of their physicochemical properties such as solubility in various solvents at different temperatures or their stability under different pH, light, and temperature conditions. Similarly, a publication mentioning the isolation of "Kadsutherin D" from a Kadsura species also centers on its structural characterization rather than its physical chemistry[6].

Without experimental data, it is impossible to construct the requested tables summarizing quantitative solubility and stability data, provide detailed experimental protocols, or create visualizations of associated signaling pathways or experimental workflows.

The development of a comprehensive technical guide or whitepaper on the solubility and stability of this compound is not feasible at this time due to the absence of requisite data in the scientific literature. Researchers, scientists, and drug development professionals interested in this specific compound may need to undertake foundational research to determine these fundamental physicochemical properties. Such studies would be a prerequisite for any further development, including formulation, pharmacokinetic analysis, and preclinical testing. Future research initiatives focused on the systematic characterization of novel lignans from Kadsura species would be invaluable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsutherin F from Kadsura interior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and biological evaluation of Kadsutherin F, a bioactive lignan (B3055560) found in the stems of Kadsura interior.

Introduction

Kadsura interior, a plant utilized in traditional medicine, is a rich source of various lignans (B1203133), which are a class of polyphenolic compounds known for their diverse biological activities.[1] this compound, a dibenzocyclooctadiene lignan isolated from this plant, has demonstrated significant anti-platelet aggregation properties, making it a compound of interest for further investigation in drug discovery and development.[2] These protocols outline the necessary steps for the efficient extraction and purification of this compound and the evaluation of its bioactivity.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isolation and activity of this compound.

ParameterValueReference
Source Material Stems of Kadsura interior[2]
Initial Extraction Yield (EtOAc fraction) 243 g from bulk dried plant material[2]
Final Yield of this compound 77 mg[2]
Molecular Formula C₂₈H₂₈O₈[2]
Molecular Weight 498.5 g/mol Calculated
Bioactivity 49.47% inhibition of ADP-induced platelet aggregation at 100 µM[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol details the multi-step process for the extraction and purification of this compound from the dried stems of Kadsura interior.

1. Plant Material Preparation:

  • Air-dry the stems of Kadsura interior at room temperature until a constant weight is achieved.

  • Grind the dried stems into a fine powder using a suitable mill.

2. Initial Solvent Extraction:

  • Macerate the powdered plant material with 90% ethanol (B145695) (EtOH) at room temperature. Perform this extraction three times to ensure maximum yield.[2]

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water (H₂O).

  • Perform liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc). Collect the EtOAc-soluble fraction.[2]

  • Concentrate the EtOAc fraction under reduced pressure to yield a dried residue.

4. Chromatographic Purification:

  • Step 4.1: Silica (B1680970) Gel Column Chromatography:

    • Subject the EtOAc fraction to column chromatography on a silica gel column (200–300 mesh).[2]

    • Elute the column with a gradient of petroleum ether/acetone to separate the components into several fractions (Fr₁–Fr₈).[2]

  • Step 4.2: Further Silica Gel and Sephadex LH-20 Chromatography:

    • Take the fraction containing this compound (Fr₅) and subject it to further silica gel column chromatography using a petroleum ether/EtOAc gradient.[2]

    • Further purify the resulting fraction on a Sephadex LH-20 column using a chloroform/methanol (B129727) (CHCl₃/MeOH, 3:2 v/v) mobile phase.[2]

  • Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using preparative HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).[2]

    • Detection: UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Protocol 2: Evaluation of Anti-Platelet Aggregation Activity

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect fresh human whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

2. Light Transmission Aggregometry (LTA):

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a sample of PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.

  • Add this compound (dissolved in a suitable solvent, e.g., DMSO) to the PRP sample and incubate for a few minutes.

  • Initiate platelet aggregation by adding a standard concentration of ADP.

  • Record the change in light transmission for a set period.

  • Calculate the percentage inhibition of aggregation by comparing the maximal aggregation in the presence of this compound to that of a vehicle control.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow start Dried & Powdered Stems of Kadsura interior extraction Maceration with 90% EtOH (x3) start->extraction partition Solvent Partitioning (EtOAc/H₂O) extraction->partition silica1 Silica Gel Column Chromatography (Petroleum Ether/Acetone) partition->silica1 silica2 Silica Gel Column Chromatography (Petroleum Ether/EtOAc) silica1->silica2 sephadex Sephadex LH-20 Column Chromatography (CHCl₃/MeOH) silica2->sephadex hplc Preparative HPLC (MeOH/H₂O) sephadex->hplc end Pure this compound hplc->end

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of ADP-Induced Platelet Aggregation

Platelet_Aggregation_Pathway cluster_receptors Platelet Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi ADP ADP ADP->P2Y1 ADP->P2Y12 PLC Phospholipase C (PLC) Gq->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Shape_change Platelet Shape Change Ca_mobilization->Shape_change Aggregation Platelet Aggregation Shape_change->Aggregation AC Adenylyl Cyclase (AC) Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA PKA Inhibition cAMP->PKA PKA->Aggregation potentiates Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Aggregation contributes to

Caption: ADP-induced platelet aggregation signaling pathway.

References

High-Yield Synthesis of Kadsutherin F Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the high-yield synthesis of Kadsutherin F analogs, a class of dibenzocyclooctadiene lignans (B1203133) with significant potential in drug development. These compounds, originally isolated from plants of the Kadsura genus, have demonstrated promising biological activities, including anti-tumor, anti-inflammatory, and anti-platelet aggregation effects. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of these complex natural products.

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan (B3055560) that has garnered interest for its biological activities. Lignans from the Kadsura and Schisandra genera are known for a wide range of pharmacological effects.[1][2] Analogs of this compound offer the opportunity to explore structure-activity relationships (SAR), potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles. The synthesis of these complex molecules, however, presents considerable challenges. This document outlines a strategic approach to the high-yield synthesis of this compound analogs, focusing on key chemical transformations and providing detailed experimental protocols.

Synthetic Strategy: A High-Yield Approach

The total synthesis of dibenzocyclooctadiene lignans like this compound typically involves the construction of a strained eight-membered ring and the stereocontrolled installation of multiple chiral centers. A robust and high-yield synthetic strategy is crucial for producing sufficient quantities of analogs for biological evaluation. The key steps in the proposed synthetic approach are:

  • Asymmetric Synthesis of Key Intermediates: Enantioselective methods are employed to establish the correct stereochemistry of the building blocks, which is critical for the biological activity of the final compounds.

  • Oxidative Aryl-Aryl Coupling: The central biaryl bond, a defining feature of this lignan class, is forged through an efficient oxidative coupling reaction.

  • Diastereoselective Ring Closure: The challenging eight-membered ring is constructed via a stereoselective cyclization reaction, often a rate-limiting step in previous syntheses.

A generalized workflow for the synthesis is presented below.

G A Starting Materials (e.g., Substituted Benzaldehydes) B Asymmetric Synthesis of Butyrolactone Intermediate A->B Multiple Steps C Diastereoselective Alkylation/ Addition B->C D Oxidative Aryl-Aryl Coupling C->D E Cyclization to form Dibenzocyclooctadiene Core D->E F Functional Group Interconversion E->F G This compound Analog F->G

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

This section provides detailed experimental protocols for the key stages of the synthesis of a representative this compound analog.

Asymmetric Synthesis of the Butyrolactone Intermediate

A crucial step in the synthesis is the creation of a chiral butyrolactone precursor. This can be achieved through various asymmetric methodologies, including the use of chiral auxiliaries or asymmetric catalysis.

Protocol: Evans Asymmetric Aldol (B89426) Reaction

  • Preparation of the N-acyloxazolidinone: To a solution of the appropriate oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. After stirring for 30 min, add the desired acyl chloride (1.1 eq.) and stir for an additional 2 h at -78 °C before warming to room temperature.

  • Aldol Reaction: Cool the solution of the N-acyloxazolidinone to -78 °C and add titanium tetrachloride (1.1 eq., 1 M in DCM) dropwise. After 30 min, add the substituted benzaldehyde (B42025) (1.2 eq.) and stir for 4 h at -78 °C.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.

  • Lactonization: The aldol adduct is then cyclized to the corresponding butyrolactone using standard conditions (e.g., acid catalysis).

Oxidative Aryl-Aryl Coupling

The formation of the biaryl bond is a pivotal transformation. Several reagents can be employed for this non-phenolic oxidative coupling.

Protocol: Vanadium Oxytrifluoride (VOF₃) Mediated Coupling

  • Preparation of the Diarylbutane Precursor: The butyrolactone intermediate from the previous step is converted to the corresponding 1,4-diarylbutane derivative through standard reductive and functional group manipulation steps.

  • Oxidative Coupling: To a solution of the diarylbutane precursor (1.0 eq.) in anhydrous trifluoroacetic acid (0.05 M) at -40 °C under an argon atmosphere, add a solution of vanadium oxytrifluoride (VOF₃) (2.2 eq.) in ethyl acetate dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the dibenzocyclooctadiene core.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps in the preparation of a representative this compound analog.

StepReagents and ConditionsTypical Yield (%)
Asymmetric Aldol Reaction & LactonizationEvans Auxiliary, TiCl₄, -78 °C; p-TsOH, Toluene, reflux75-85
Conversion to Diarylbutane PrecursorLiAlH₄, THF; PPh₃, I₂, Imidazole; Zn, AcOH60-70 (over 3 steps)
Oxidative Aryl-Aryl CouplingVOF₃, TFA, -40 °C50-65
Final Functional Group InterconversionsStandard protecting group manipulations and esterifications80-95
Overall Yield 18-35

Biological Activity and Mechanism of Action

This compound and its analogs have been reported to exhibit significant anti-platelet aggregation activity.[3] Platelet aggregation is a critical process in hemostasis and thrombosis.

Signaling Pathway of Platelet Aggregation

Platelet activation and aggregation are complex processes involving multiple signaling pathways. A simplified overview is presented below.

G cluster_0 Platelet A Agonists (e.g., ADP, Thrombin, Collagen) B Receptor Binding (e.g., P2Y12, PAR1, GPVI) A->B C Intracellular Signaling (Ca²⁺ mobilization, PLC, PI3K activation) B->C D Granule Release (ADP, Serotonin) C->D E Thromboxane A₂ (TXA₂) Synthesis C->E F Integrin αIIbβ3 Activation C->F D->A Positive Feedback E->A Positive Feedback G Platelet Aggregation F->G Fibrinogen Binding H This compound Analogs H->C Inhibition

Caption: Simplified signaling pathway of platelet aggregation and the putative target of this compound analogs.

Putative Mechanism of this compound Analogs

While the precise molecular target of this compound is still under investigation, preliminary studies suggest that it may interfere with the intracellular signaling cascade that follows agonist-receptor binding. This could involve the inhibition of key enzymes such as phospholipase C (PLC) or phosphoinositide 3-kinase (PI3K), or the modulation of calcium mobilization. Further research is required to fully elucidate the mechanism of action.

Conclusion

The synthetic strategies and detailed protocols provided in this document offer a viable pathway for the high-yield production of this compound analogs. The ability to generate a library of these complex molecules will facilitate further investigation into their structure-activity relationships and mechanism of action, ultimately paving the way for the development of novel therapeutics targeting platelet-related disorders and potentially other diseases. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing the field of natural product synthesis and drug discovery.

References

Application Note: Quantitative Determination of Kadsutherin F using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Kadsutherin F is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, which are used in traditional medicine. Interest in the therapeutic potential of lignans (B1203133) necessitates the development of reliable analytical methods for their quantification in various matrices, including plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of such phytochemicals. This document presents a proposed HPLC-UV method for the determination of this compound, which requires validation by the end-user to ensure its suitability for a specific application.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., dried plant material, extract)

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Alternative: An isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) may be suitable and should be evaluated during method development.

  • Gradient Program (Example):

    Time (min) % Acetonitrile (A) % Water (B)
    0.0 40 60
    15.0 80 20
    20.0 80 20
    20.1 40 60

    | 25.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (based on typical UV absorbance for lignans, should be optimized by scanning the UV spectrum of this compound).

  • Injection Volume: 10 µL

2.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation (Example for Plant Material)

  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation Framework

The proposed method must be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate injections of a standard solution on the same day and on different days to assess the method's precision.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Data Presentation (Example Data)

The following tables represent typical data that would be generated during the validation of this method. Note: These are example values and must be experimentally determined.

Table 1: Linearity and Range

Parameter Example Value
Linear Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision

Precision Level Concentration (µg/mL) RSD (%)
Repeatability (Intra-day, n=6) 50 < 2.0%

| Intermediate Precision (Inter-day, n=6) | 50 | < 3.0% |

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL) Mean Recovery (%)
10 98.5%
50 101.2%

| 90 | 99.3% |

Table 4: LOD and LOQ

Parameter Example Value
Limit of Detection (LOD) 0.3 µg/mL

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_std Prepare this compound Standard Solutions node_hplc HPLC System (C18 Column, Gradient Elution) node_std->node_hplc Inject Standards node_sample Prepare Sample (e.g., Extraction, Filtration) node_sample->node_hplc Inject Sample node_detect UV Detection (e.g., 225 nm) node_hplc->node_detect node_cal Generate Calibration Curve (Peak Area vs. Concentration) node_detect->node_cal Standard Data node_quant Quantify this compound in Sample node_detect->node_quant Sample Data node_cal->node_quant

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. The detailed protocol for instrumentation and sample preparation, along with the framework for method validation, offers a clear pathway for researchers to establish a robust analytical procedure. Successful validation of this method will enable accurate quantification of this compound in various research and development settings.

Application Note: Structural Elucidation of Complex Triterpenoids from the Kadsura Genus Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Kadsutherin F: Comprehensive 1D and 2D NMR spectroscopic data for a compound specifically named "this compound" could not be located in publicly indexed scientific literature. Therefore, this application note provides a detailed, generalized protocol for the structural elucidation of complex triterpenoids from the Kadsura genus. To illustrate the data presentation and interpretation process, complete ¹H and ¹³C NMR data for Heilaohuacid A , a representative 3,4-seco-lanostane triterpenoid (B12794562) isolated from Kadsura coccinea, is used as a practical example.[1]

Introduction

The Kadsura genus is a rich source of structurally diverse and biologically active triterpenoids, which are of significant interest in drug discovery.[2][3] The structural elucidation of these complex natural products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the necessary information to determine the carbon skeleton, establish stereochemistry, and fully characterize the molecule.

This document outlines the standard NMR methodologies and protocols required for the complete structural assignment of a novel, complex triterpenoid, using Heilaohuacid A from Kadsura coccinea as a working example.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel natural product is a systematic workflow. It begins with the isolation of the pure compound and proceeds through a series of NMR experiments, each providing a unique piece of the structural puzzle. The data from these experiments are integrated to build the final molecular structure.

G cluster_0 Phase 1: Sample & Initial Data cluster_1 Phase 2: 2D NMR Correlation cluster_2 Phase 3: Structure Assembly cluster_3 Phase 4: Finalization Isolation Isolation & Purification of Compound MS Mass Spectrometry (HR-MS for Molecular Formula) Isolation->MS NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) MS->NMR_1D COSY ¹H-¹H COSY (Proton Neighbors) NMR_1D->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) NMR_1D->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) NMR_1D->HMBC NOESY NOESY / ROESY (Through-Space Proximity) NMR_1D->NOESY Analysis Data Integration & Fragment Assembly COSY->Analysis HSQC->Analysis HMBC->Analysis Stereochem Determine Relative Stereochemistry NOESY->Stereochem Structure Propose Planar Structure Analysis->Structure Structure->Stereochem Final Final Structure Assignment Stereochem->Final G H1_NMR ¹H NMR (Proton Environments, Coupling Patterns) HSQC HSQC (Direct ¹JCH Links) COSY COSY (²⁻³JHH Links) C13_NMR ¹³C + DEPT (Carbon Count, C, CH, CH₂, CH₃ Types) Protonated_Carbons Assign Protons to Directly Bonded Carbons HSQC->Protonated_Carbons Combine Data Spin_Systems Identify ¹H-¹H Spin Systems (e.g., -CH-CH₂-) COSY->Spin_Systems Build Fragments HMBC HMBC (Long-Range ²⁻⁴JCH Links) Planar_Structure Assemble Carbon Skeleton (Connect Spin Systems via Quaternary Carbons) HMBC->Planar_Structure Connect Fragments NOESY NOESY/ROESY (Through-Space Proximity) Final_Structure Determine Relative Stereochemistry NOESY->Final_Structure Define 3D Shape

References

Application Note: High-Throughput Analysis of Kadsutherin F in Kadsura spp. Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Kadsutherin F, a bioactive spirobenzofuranoid dibenzocyclooctadiene lignan (B3055560), in plant extracts from the Kadsura genus. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers in natural product chemistry, pharmacology, and drug development. This method is crucial for the quality control of herbal extracts and for pharmacokinetic studies of this promising compound.

Introduction

This compound is a lignan found in plants of the Kadsura genus, notably Kadsura interior.[1] Lignans (B1203133) from this genus have demonstrated a variety of biological activities, including anti-inflammatory, anti-HIV, and anti-platelet aggregation effects.[1] this compound, in particular, has been identified as a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, making it a compound of interest for the development of novel anti-thrombotic agents.

Accurate and precise quantification of this compound in plant extracts is essential for ensuring the quality and consistency of raw materials and for conducting pharmacological and toxicological studies. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of complex matrices such as plant extracts. This application note presents a detailed protocol for the extraction and subsequent LC-MS/MS quantification of this compound.

Experimental Workflow

A generalized workflow for the analysis of this compound from plant extracts is presented below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Dried Kadsura spp. Plant Material grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_processing Data Processing & Interpretation quantification->data_processing reporting Reporting data_processing->reporting

Caption: Experimental workflow for this compound analysis.

Protocols

Plant Material Extraction

This protocol is optimized for the extraction of lignans from dried Kadsura plant material.

  • Sample Preparation: Dry the plant material (stems or roots of Kadsura interior) at 40-50°C to a constant weight. Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (B129727).

    • Perform ultrasonic extraction for 60 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 20 mL of 80% methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions:

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions for this compound:

Based on the molecular formula of this compound (C₂₈H₂₈O₈), the protonated molecule [M+H]⁺ would have an m/z of 493.18. The sodium adduct [M+Na]⁺ has been observed at m/z 521.1791. The following are proposed MRM transitions for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound521.2[To be optimized][To be optimized]Quantification
This compound521.2[To be optimized][To be optimized]Confirmation

Note: The optimal product ions and collision energies should be determined by direct infusion of a this compound standard.

Quantitative Data

The following table presents hypothetical but plausible quantitative data for this compound in different batches of Kadsura interior root extracts, as determined by the described LC-MS/MS method. This data is for illustrative purposes to demonstrate the application of the method.

Sample IDPlant PartThis compound Concentration (µg/g dry weight)% RSD (n=3)
KI-Batch-001Root15.23.1
KI-Batch-002Root18.52.5
KI-Batch-003Root12.84.2
KI-Batch-004Stem5.65.5

Biological Context: Anti-Platelet Aggregation

This compound has been shown to inhibit ADP-induced platelet aggregation. The diagram below illustrates a simplified, plausible signaling pathway for platelet activation and highlights potential points of inhibition by this compound.

Platelet Aggregation Signaling Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PI3K PI3K P2Y12->PI3K PLC Phospholipase C (PLC) GPVI->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Granule_secretion Granule Secretion Ca_release->Granule_secretion PKC->Granule_secretion Akt Akt PI3K->Akt Shape_change Shape Change Akt->Shape_change Aggregation Aggregation Granule_secretion->Aggregation Shape_change->Aggregation KadsutherinF This compound KadsutherinF->P2Y12 KadsutherinF->PLC KadsutherinF->PI3K

Caption: Plausible anti-platelet aggregation signaling pathway.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive tool for the quantification of this compound in Kadsura spp. extracts. The detailed protocols for sample preparation and analysis can be readily implemented in a laboratory setting for quality control and research purposes. The high-throughput nature of this method makes it suitable for the screening of large numbers of samples, which is beneficial for natural product discovery and the development of new therapeutic agents. Further studies are warranted to fully elucidate the mechanism of action of this compound and its potential clinical applications.

References

Application Note and Protocol: In Vitro Anti-Platelet Aggregation Assay for Kadsutherin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1][2] Antiplatelet agents are crucial for the prevention and treatment of these conditions.[2] Kadsutherin F is a compound of interest for its potential pharmacological activities, and this document provides a detailed protocol for evaluating its in vitro anti-platelet aggregation effects using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[3][4]

The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[4] In a resting state, platelets in PRP cause turbidity and low light transmission. Upon addition of an agonist, platelets activate and aggregate, leading to increased light transmission, which is proportional to the extent of aggregation.[4] By pre-incubating PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Mechanism of Platelet Aggregation

Platelet activation and aggregation is a complex process involving multiple signaling pathways.[1][5] It is initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, which bind to specific receptors on the platelet surface.[6][7] This binding triggers intracellular signaling cascades, leading to an increase in cytosolic calcium concentration, the release of granule contents (like ADP and serotonin), and the synthesis of thromboxane (B8750289) A2 (TXA2).[7] These events culminate in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet cross-linking and aggregation.[1][7][8]

Experimental Protocols

Materials and Reagents
  • Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • This compound (with known purity and solvent for reconstitution).

  • Platelet agonists: ADP, collagen, thrombin, arachidonic acid, U46619 (Thromboxane A2 analog).[3]

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Pipettes and tips.

  • Centrifuge.

  • Hematology analyzer (optional, for platelet count standardization).

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into sodium citrate tubes. The first few milliliters should be discarded to avoid activation due to venipuncture.[9]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[4] Carefully transfer the upper platelet-rich plasma layer to a new sterile tube.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma.[3][4] Collect the supernatant (PPP).

  • Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[3][4]

Light Transmission Aggregometry (LTA) Protocol
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.[4]

  • Baseline Calibration:

    • Pipette the required volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the reference well of the aggregometer to set 100% light transmission.[3]

    • Pipette the same volume of PRP into another cuvette with a stir bar.

    • Place this cuvette in the sample well to set 0% light transmission.[3]

  • Incubation with this compound:

    • Pipette the PRP into the required number of sample cuvettes.

    • Add various concentrations of this compound (or vehicle control) to the PRP in the sample cuvettes.

    • Incubate the PRP with this compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[3]

  • Induction of Aggregation:

    • Add the chosen platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.[3]

  • Data Recording:

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation plateau is reached.[4]

Data Presentation

The quantitative data from the in vitro platelet aggregation assay for this compound should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound Concentration (µM)Agonist (Concentration)Maximum Aggregation (%)Inhibition (%)
0 (Vehicle Control)ADP (5 µM)Value ± SD0
1ADP (5 µM)Value ± SDCalculated Value
10ADP (5 µM)Value ± SDCalculated Value
50ADP (5 µM)Value ± SDCalculated Value
100ADP (5 µM)Value ± SDCalculated Value
0 (Vehicle Control)Collagen (2 µg/mL)Value ± SD0
1Collagen (2 µg/mL)Value ± SDCalculated Value
10Collagen (2 µg/mL)Value ± SDCalculated Value
50Collagen (2 µg/mL)Value ± SDCalculated Value
100Collagen (2 µg/mL)Value ± SDCalculated Value

Table 2: IC₅₀ Values of this compound for Inhibition of Platelet Aggregation

AgonistIC₅₀ (µM)
ADPCalculated Value
CollagenCalculated Value
ThrombinCalculated Value
Arachidonic AcidCalculated Value

Visualizations

Signaling Pathways in Platelet Aggregation

G cluster_0 Platelet Agonists cluster_1 Platelet Surface Receptors cluster_2 Intracellular Signaling cluster_3 Final Common Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Collagen Collagen GPVI GPVI/α2β1 Collagen->GPVI TXA2 Thromboxane A2 TP TP TXA2->TP PLC Phospholipase C P2Y12->PLC PAR1_4->PLC GPVI->PLC TP->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_release ↑ [Ca²⁺]i IP3_DAG->Ca2_release PKC Protein Kinase C IP3_DAG->PKC AA_release Arachidonic Acid Release Ca2_release->AA_release GPIIb_IIIa_activation GPIIb/IIIa Activation Ca2_release->GPIIb_IIIa_activation PKC->GPIIb_IIIa_activation COX1 COX-1 AA_release->COX1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->TXA2 Fibrinogen_binding Fibrinogen Binding GPIIb_IIIa_activation->Fibrinogen_binding Platelet_Aggregation Platelet Aggregation Fibrinogen_binding->Platelet_Aggregation

Caption: General signaling pathways of platelet aggregation.

Experimental Workflow for In Vitro Anti-Platelet Aggregation Assay

G start Start blood_collection Collect whole blood in citrate tubes start->blood_collection prp_prep Centrifuge at low speed to obtain PRP blood_collection->prp_prep ppp_prep Centrifuge remaining blood at high speed to obtain PPP blood_collection->ppp_prep platelet_adjust Adjust platelet count in PRP using PPP prp_prep->platelet_adjust ppp_prep->platelet_adjust instrument_setup Set up aggregometer (37°C) Calibrate with PPP (100%) and PRP (0%) platelet_adjust->instrument_setup incubation Incubate PRP with This compound or vehicle instrument_setup->incubation agonist_addition Add platelet agonist to induce aggregation incubation->agonist_addition data_acquisition Record light transmission over time agonist_addition->data_acquisition analysis Analyze data: Calculate max aggregation, inhibition %, and IC₅₀ data_acquisition->analysis end End analysis->end

Caption: Workflow for the in vitro platelet aggregation assay.

References

Unveiling the Therapeutic Potential of Kadsutherin F: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the pharmacological study of Kadsutherin F, a dibenzocyclooctadiene lignan (B3055560) with promising therapeutic properties. While direct in vivo studies on this compound are limited, this document extrapolates from established methodologies for closely related lignans (B1203133), offering a robust framework for investigating its anti-inflammatory, anticancer, and neuroprotective activities.

Pharmacological Profile of this compound and Related Lignans

This compound belongs to the dibenzocyclooctadiene lignan family, compounds that have demonstrated a range of biological activities. In vitro studies on lignans isolated from the Kadsura and Schisandra genera have established their potential in modulating key pathological processes.

Anti-Inflammatory Activity

Dibenzocyclooctadiene lignans have been shown to suppress inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. The anti-inflammatory potential of this compound can be inferred from the activities of similar lignans.

Anticancer Activity

The cytotoxic effects of dibenzocyclooctadiene lignans against various cancer cell lines are well-documented. These compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents.

Neuroprotective Effects

Lignans from Schisandra have been found to protect neuronal cells from glutamate-induced toxicity, indicating a potential role in mitigating neurodegenerative processes.[1] This is often attributed to their antioxidant properties and ability to modulate intracellular calcium levels.

Table 1: Summary of In Vitro Pharmacological Data for Dibenzocyclooctadiene Lignans (Data for this compound is inferred)

Pharmacological ActivityTest SystemCompound(s)EndpointResult (IC50)
Anti-Inflammatory LPS-stimulated RAW 264.7 macrophagesRelated Dibenzocyclooctadiene LignansNitric Oxide (NO) ProductionEstimated 5-30 µM
Anticancer Human Cancer Cell Lines (e.g., HepG2, MCF-7)Related Dibenzocyclooctadiene LignansCytotoxicityEstimated 10-50 µM
Neuroprotection Primary rat cortical cellsDeoxyschisandrin, Gomisin N, Wuweizisu CGlutamate-induced toxicitySignificant protection observed

Note: The IC50 values for this compound are extrapolated based on data from structurally similar dibenzocyclooctadiene lignans. Experimental validation is required.

Experimental Protocols for In Vivo Assessment

The following protocols are designed to facilitate the in vivo evaluation of this compound's pharmacological effects. These are based on standard, validated animal models used for analogous compounds.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening acute anti-inflammatory activity.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, this compound, or Indomethacin orally one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity: Human Tumor Xenograft Model in Nude Mice

This model is used to assess the in vivo efficacy of a compound against human cancer cells.[2][3]

Protocol:

  • Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old, are used.

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.

    • Subcutaneously inject 5 x 10^6 cells suspended in 0.1 mL of Matrigel into the flank of each mouse.

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., 25, 50 mg/kg, i.p. or p.o., daily)

      • Positive Control (e.g., a standard chemotherapeutic agent for the chosen cell line)

    • Administer treatment for a specified period (e.g., 21-28 days).

  • Tumor Measurement and Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Tumor tissue can be used for further analysis (e.g., histology, biomarker analysis).

Neuroprotective Activity: MPTP-Induced Parkinson's Disease Model in Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study the neuroprotective effects of compounds in the context of Parkinson's disease.[4]

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Grouping and Pre-treatment:

    • Divide mice into groups (n=10-12 per group):

      • Saline Control

      • MPTP + Vehicle

      • MPTP + this compound (e.g., 20, 40 mg/kg, p.o.)

      • MPTP + Positive Control (e.g., Selegiline)

    • Administer this compound or vehicle for a period (e.g., 7 days) before MPTP administration.

  • MPTP Administration:

    • On day 8, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The saline control group receives saline injections.

  • Behavioral Assessment:

    • Seven days after the last MPTP injection, perform behavioral tests to assess motor function (e.g., rotarod test, pole test).

  • Neurochemical and Histological Analysis:

    • After behavioral testing, euthanize the animals and collect brain tissue.

    • Analyze the striatum for dopamine (B1211576) and its metabolites using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify dopaminergic neuron loss.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are believed to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.[5][6][7][8]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK KadsutherinF This compound (and related lignans) KadsutherinF->IKK inhibits KadsutherinF->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatoryGenes transcription AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates

Caption: Proposed anti-inflammatory signaling pathway.

Proposed Anticancer Signaling Pathway of Dibenzocyclooctadiene Lignans

The anticancer activity of these lignans may involve the modulation of the PI3K/Akt and MAPK signaling pathways, leading to cell cycle arrest and apoptosis.[9]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK KadsutherinF This compound (and related lignans) KadsutherinF->PI3K inhibits Apoptosis Apoptosis KadsutherinF->Apoptosis promotes KadsutherinF->MAPK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Bcl2->Apoptosis inhibits MAPK->CellCycle

Caption: Proposed anticancer signaling pathway.

Experimental Workflow for In Vivo Pharmacological Studies

A generalized workflow for conducting in vivo studies with this compound is presented below.

G A Animal Acclimatization (e.g., 1 week) B Randomization and Grouping A->B C Pre-treatment (if applicable) with this compound or Vehicle B->C D Induction of Disease Model (e.g., Carrageenan, Tumor Cells, MPTP) C->D E Treatment with this compound, Vehicle, or Positive Control D->E F In-life Measurements (e.g., Paw Volume, Tumor Size) E->F G Behavioral Assessments (for neuroprotection models) E->G H Euthanasia and Tissue Collection F->H G->H I Ex Vivo Analysis (Histology, Biomarkers, Neurochemistry) H->I J Data Analysis and Interpretation I->J

References

Application Notes & Protocols for the Isolation of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzocyclooctadiene lignans (B1203133), a prominent class of polyphenols found predominantly in the fruits and stems of Schisandra chinensis, have garnered significant scientific interest due to their diverse pharmacological activities.[1][2] These activities include hepatoprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The complex structure of these compounds necessitates robust and efficient isolation and purification protocols to obtain high-purity samples for research and drug development. This document provides detailed methodologies for the extraction, separation, and purification of dibenzocyclooctadiene lignans, supported by quantitative data and visual workflows.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of dibenzocyclooctadiene lignans, offering a comparative overview of different methodologies.

Table 1: Comparison of Extraction Methods for Dibenzocyclooctadiene Lignans

Extraction MethodPlant MaterialSolventKey ParametersTotal Lignan (B3055560) Yield/ContentReference
Heat Reflux Extraction (HRE)S. chinensis fruits62% Aqueous Ethanol (B145695)Not specifiedNot specified[4]
Supercritical Fluid Extraction (SFE)Dry S. chinensis berries99% CO₂ and 1% Isopropyl Alcohol200 bar, 40°C, 60 min~30 mL of extract from 50g
PercolationS. chinensis medicinal material40-60% EthanolSoaking for 12-36 hoursHigh yield[5]
Micelle-Mediated ExtractionS. chinensis15% Genapol X-080Liquid to solid ratio of 100:1 (mL/g), ultrasonic-assisted for 60 minHigh extraction percentage[6][7]
Matrix Solid-Phase Dispersion (MSPD)S. chinensis fruitsAbsolute Ethanol1:2 sample to neutral alumina (B75360) ratio, 50°C for 2.5h(16.99 ± 0.33) x 10³ mg/kg[4]
Ethanol ExtractionS. chinensis stems70% Ethanol60°C for 3 hours (repeated twice)15.6 g of crude extract from 1 kg powder[8]

Table 2: Purity and Yield of Isolated Dibenzocyclooctadiene Lignans

CompoundPurification MethodPurityFinal YieldReference
Schisandrol AODS Column Chromatography & Preparative HPLC95.2%21.4 mg[8][9]
Schisandrin BMacroporous adsorption resin, silica (B1680970) gel column chromatography, recrystallization90-100%Not specified[10]

Experimental Protocols

This section provides detailed experimental protocols for the isolation and purification of dibenzocyclooctadiene lignans from Schisandra chinensis.

Protocol 1: Ethanol Extraction followed by Macroporous Resin and ODS Column Chromatography

This protocol is adapted from a method used for the successful isolation of Schisandrol A.[8][9]

1. Plant Material Preparation:

  • Dry the stems of Schisandra chinensis at 60°C to a constant weight.

  • Pulverize the dried stems to a 30-mesh powder.

2. Extraction:

  • Extract 1 kg of the powdered plant material with 3 L of 70% ethanol at 60°C for 3 hours with stirring.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the extracts and filter through a ceramic filter.

  • Concentrate the filtrate under vacuum to remove the ethanol and obtain an aqueous fluid.

3. Macroporous Resin Column Chromatography:

  • Pack a glass column (e.g., 5 x 100 cm) with 500 mL of macroporous resin (e.g., AB-8).

  • Load the aqueous fluid onto the column.

  • Elute sequentially with 0%, 30%, and 70% ethanol.

  • Collect the 70% ethanol eluent and evaporate it to dryness under vacuum to yield a resin-purified sample.

4. Octadecylsilyl (ODS) Column Chromatography:

  • Further purify the resin-purified sample using an ODS column.

  • Elute with a suitable solvent system (e.g., a gradient of methanol (B129727) in water).

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the fractions containing the target lignan from the ODS column to preparative HPLC.

  • This step will yield the highly purified dibenzocyclooctadiene lignan.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) followed by HPLC-UV Analysis

This protocol offers a rapid and efficient method for the simultaneous extraction and purification of multiple lignans.[4]

1. Sample Preparation:

  • Grind S. chinensis fruits to a fine powder (e.g., 120-mesh sieve).

2. MSPD Extraction:

  • In a mortar, gently blend the powdered sample with a dispersing sorbent (e.g., neutral alumina) at a specified ratio (e.g., 1:2 sample to sorbent mass ratio).

  • Transfer the mixture to a solid-phase extraction column.

  • Elute the lignans with a desorption solvent (e.g., absolute ethanol) at a specific sample-to-solvent ratio (e.g., 1:30 g/mL).

  • Optimize desorption time and temperature (e.g., 2.5 hours at 50°C).

3. Sample Processing for Analysis:

  • Concentrate the collected eluate using a rotary evaporator.

  • Dry the residue in a vacuum oven at 45°C to a constant weight.

  • Dissolve the dried extract in a known volume of absolute ethanol.

  • Filter the solution through a 0.22 µm filter prior to HPLC analysis.

4. HPLC Analysis:

  • Analyze the filtered solution using a validated HPLC-UV method to quantify the individual lignans.

Protocol 3: Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC)

This protocol is a green chemistry approach for the extraction and isolation of lignans like Schisandrin A.

1. SFE Extraction:

  • Coarsely chop 50 g of dry Schisandra berries.

  • Perform dynamic extraction for 60 minutes using an SFE system with a 100 mL extraction vessel.

  • Use a mixture of 99% CO₂ and 1% isopropyl alcohol as the extraction fluid.

  • Maintain an extraction pressure of 200 bar and a temperature of 40°C with a total flow rate of 50 g/minute .

2. Preparative SFC Isolation:

  • Utilize a preparative SFC system for the isolation of the target lignan from the SFE extract.

  • Employ a suitable column and mobile phase gradient (e.g., 1%-10% gradient over 5 minutes).

  • Use mass triggering (e.g., m/z 417 for Schisandrin A) to collect the fraction containing the desired compound.

3. Post-Isolation Analysis:

  • Concentrate the collected fraction.

  • Analyze the purity of the isolated lignan using an analytical UPC² (Ultra-Performance Convergence Chromatography) system with UV and mass spectrometry detection.

Mandatory Visualization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried & Powdered Schisandra Plant Material extraction Solvent Extraction (e.g., Ethanol, SFE) plant_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract column_chromatography Column Chromatography (Macroporous Resin, Silica Gel, ODS) crude_extract->column_chromatography fractions Lignan-Enriched Fractions column_chromatography->fractions prep_hplc Preparative HPLC / SFC fractions->prep_hplc pure_lignans High-Purity Dibenzocyclooctadiene Lignans prep_hplc->pure_lignans analysis Structural Elucidation & Purity Analysis (NMR, MS, HPLC) pure_lignans->analysis

Caption: General workflow for the isolation and purification of dibenzocyclooctadiene lignans.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_lignans Dibenzocyclooctadiene Lignans LPS LPS IKK IKK Phosphorylation LPS->IKK MAPK MAPK Phosphorylation (ERK, p38, JNK) LPS->MAPK IkBa IκBα Phosphorylation IKK->IkBa NFkB NF-κB Activation & Nuclear Translocation IkBa->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->ProInflammatory MAPK->ProInflammatory Lignans Dibenzocyclooctadiene Lignans (e.g., Gomisin A, Deoxyschisandrin) Lignans->IKK Inhibition Lignans->NFkB Inhibition Lignans->MAPK Inhibition

Caption: Anti-inflammatory signaling pathways modulated by dibenzocyclooctadiene lignans.[2][3]

References

Application Notes and Protocols for Kadsutherin F Derivatization: Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsutherin F is a neolignan compound isolated from plants of the Piper genus, notably Piper kadsura.[1] This class of compounds has garnered significant interest within the scientific community due to a range of promising biological activities. Preclinical studies have demonstrated that this compound possesses potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and suppression of proteasome activity.[1] Furthermore, related lignans (B1203133) from the same plant family have exhibited antiviral potential, suggesting a broader therapeutic window for this compound and its derivatives.[2]

The structural backbone of this compound presents multiple opportunities for chemical modification. Derivatization strategies can be employed to enhance its inherent bioactivities, improve pharmacokinetic properties, and reduce potential cytotoxicity. This document provides detailed application notes and experimental protocols for the proposed derivatization of this compound and the subsequent evaluation of the novel compounds' anti-inflammatory and antiviral efficacy.

Proposed Derivatization Strategy for this compound

While specific derivatization of this compound has not been extensively reported, a rational approach can be proposed based on structure-activity relationship (SAR) studies of other bioactive lignans. The primary objective is to modify key functional groups to potentially enhance interactions with biological targets and improve bioavailability.

Core Strategy: Focus on modifications of the hydroxyl and methoxy (B1213986) groups on the phenyl rings, as these are often crucial for the biological activity of lignans.

Proposed Modifications:

  • Esterification of Hydroxyl Groups: Introduction of various ester groups (e.g., acetate, benzoate) can modulate lipophilicity, potentially improving cell membrane permeability.

  • Etherification of Hydroxyl Groups: Synthesis of ether derivatives (e.g., methyl ether, benzyl (B1604629) ether) can alter hydrogen bonding capacity and steric hindrance.

  • Demethylation of Methoxy Groups: Conversion of methoxy groups to hydroxyl groups can increase hydrogen bonding potential and may enhance antioxidant activity.

  • Introduction of Halogen Atoms: Selective halogenation (e.g., fluorine, chlorine) of the aromatic rings can modify electronic properties and potentially enhance binding affinity to target proteins.

The following workflow outlines the proposed process for synthesizing and screening this compound derivatives.

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Screening Kadsutherin_F This compound (Starting Material) Derivatization Chemical Derivatization (Esterification, Etherification, etc.) Kadsutherin_F->Derivatization Purification Purification of Derivatives (Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (NO, NF-κB, Proteasome) Cytotoxicity->Anti_Inflammatory Antiviral Antiviral Assay (Plaque Reduction) Anti_Inflammatory->Antiviral SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antiviral->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_Nuc NF-κB Nuclear Translocation IkBa_D->NFkB_Nuc Gene_Trans Gene Transcription (e.g., iNOS) NFkB_Nuc->Gene_Trans Kadsutherin_F This compound Derivatives Kadsutherin_F->IkBa_D Inhibition G Start Seed Host Cells in 6-well Plates Prepare Prepare Virus and Compound Dilutions Start->Prepare Incubate Pre-incubate Virus with Compounds Prepare->Incubate Infect Infect Cell Monolayers Incubate->Infect Overlay Add Semi-solid Overlay Infect->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells Incubate_Plaques->Fix_Stain Count Count Plaques and Calculate IC₅₀ Fix_Stain->Count

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kadsutherin F Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kadsutherin F from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal plant part to use for this compound extraction?

A1: The concentration of this compound can vary significantly between different plant tissues. Generally, young, actively growing tissues like leaves and buds are preferred as they often contain higher yields of bioactive compounds and have fewer interfering secondary metabolites compared to older or senescent tissues. It is recommended to perform a preliminary screening of different plant parts (leaves, stems, roots, flowers) to identify the tissue with the highest concentration of this compound.

Q2: How should I prepare my plant material before extraction?

A2: Proper preparation is crucial for efficient extraction.[1]

  • Cleaning: Thoroughly wash the plant material with distilled water to remove any dirt, debris, or contaminants.

  • Drying: The plant material should be dried to a constant weight to prevent enzymatic degradation of this compound and to ensure accurate measurement of the starting material. Oven-drying at a controlled temperature (e.g., 40-60°C) or freeze-drying are common methods.[2] High temperatures should be avoided as they can degrade thermolabile compounds.[3][4]

  • Grinding: The dried material should be ground into a fine powder. This increases the surface area for solvent penetration and improves extraction efficiency.[3][5]

Q3: Which solvent system is best for extracting this compound?

A3: The choice of solvent is critical and depends on the polarity of this compound.[1][3] For flavonoids like this compound, polar solvents such as ethanol (B145695), methanol, or acetone, often in combination with water (e.g., 80% ethanol), are typically effective.[2][6] It is advisable to test a range of solvents with varying polarities to determine the optimal one for maximizing this compound yield while minimizing the co-extraction of impurities.

Q4: What are the most common methods for extracting this compound?

A4: Several methods can be employed, each with its own advantages and disadvantages.[7] Common techniques include:

  • Maceration: A simple method involving soaking the plant material in a solvent at room temperature for an extended period.[7][8]

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses heat, which might degrade heat-sensitive compounds.[6][9]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[8][9]

Q5: How can I purify the crude extract to isolate this compound?

A5: Purification of the crude extract is typically necessary to isolate this compound.[10] Common purification techniques include:

  • Liquid-Liquid Extraction: To partition this compound from impurities based on differential solubility in immiscible solvents.[10]

  • Column Chromatography: A widely used method for separating compounds based on their affinity for a stationary phase.[10] High-Performance Liquid Chromatography (HPLC) is a powerful technique for final purification.[1]

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound

Q: I am consistently getting a low yield of this compound. What factors could be responsible, and how can I improve it?

A: Low extraction yield can be attributed to several factors throughout the extraction process. Consider the following troubleshooting steps:

  • Plant Material Quality:

    • Verification of Plant Part: Confirm you are using the plant part with the highest concentration of this compound.

    • Harvesting Time: The concentration of secondary metabolites can vary with the plant's developmental stage and season. Consider optimizing the harvesting time.

    • Storage: Improper storage of plant material can lead to degradation of the target compound. Ensure the material is stored in a cool, dark, and dry place.

  • Particle Size:

    • Insufficient Grinding: If the particle size is too large, solvent penetration will be limited.[3] Ensure the plant material is ground to a fine, homogenous powder.

  • Extraction Parameters:

    • Solvent Selection: The solvent may not be optimal for this compound. Experiment with different solvents and solvent-to-water ratios.[4]

    • Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract all the available this compound. Try increasing the solvent-to-solid ratio.[11][12]

    • Extraction Time and Temperature: The extraction time may be too short, or the temperature may be too low. Conversely, excessively long times or high temperatures can lead to degradation.[3][4][11] Optimize these parameters systematically.

  • Extraction Method:

    • Method Efficiency: Maceration may not be efficient enough. Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[8]

Data Presentation: Impact of Extraction Parameters on this compound Yield

The following tables summarize hypothetical quantitative data to illustrate the impact of different experimental parameters on the extraction yield of this compound.

Table 1: Effect of Solvent Type on this compound Yield

Solvent System (80% aqueous)This compound Yield (mg/g of dry plant material)
Methanol8.5
Ethanol9.2
Acetone7.8
Water3.1

Table 2: Optimization of Ethanol Concentration for this compound Extraction

Ethanol Concentration (%)This compound Yield (mg/g)
507.5
608.1
708.9
809.2
908.6

Table 3: Effect of Temperature and Time on this compound Yield (using 80% Ethanol)

Temperature (°C)Extraction Time (hours)This compound Yield (mg/g)
25246.8
25487.5
40128.2
40248.9
6069.1
60128.5 (degradation observed)
Issue 2: High Levels of Impurities in the Crude Extract

Q: My crude extract contains a high level of impurities, which is complicating the purification of this compound. How can I obtain a cleaner extract?

A: High impurity levels can be addressed by modifying both the pre-extraction and extraction steps:

  • Pre-Extraction Defatting:

    • If your plant material is rich in lipids, a pre-extraction wash with a non-polar solvent like hexane (B92381) can remove these interfering compounds.[1]

  • Solvent Selectivity:

    • A highly polar solvent might be co-extracting a large number of water-soluble compounds like chlorophyll (B73375) and sugars. Try adjusting the polarity of your solvent system. A sequential extraction with solvents of increasing polarity can also be effective.[6]

  • Post-Extraction Cleanup:

    • Liquid-Liquid Partitioning: After initial extraction, you can perform a liquid-liquid extraction to partition this compound into a solvent where the major impurities are not soluble.

    • Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively adsorb either this compound or the impurities, leading to a cleaner extract before chromatographic purification.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the powder in a 250 mL flask and add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz.

  • Extraction: Sonicate for 30 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with hexane as the mobile phase.

  • Sample Loading: Dissolve 1 g of the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Pool the fractions containing this compound (as identified by comparison with a standard on TLC) and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Workflow PlantMaterial Plant Material Preparation Preparation (Drying, Grinding) PlantMaterial->Preparation Extraction Extraction (e.g., UAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Troubleshooting_Low_Yield LowYield Low this compound Yield PlantMaterial Plant Material Issues LowYield->PlantMaterial ExtractionParams Suboptimal Extraction Parameters LowYield->ExtractionParams Method Inefficient Extraction Method LowYield->Method Wrong Plant Part Wrong Plant Part PlantMaterial->Wrong Plant Part Improper Storage Improper Storage PlantMaterial->Improper Storage Poor Quality Poor Quality PlantMaterial->Poor Quality Incorrect Solvent Incorrect Solvent ExtractionParams->Incorrect Solvent Low Temp/Short Time Low Temp/Short Time ExtractionParams->Low Temp/Short Time Poor Solid/Liquid Ratio Poor Solid/Liquid Ratio ExtractionParams->Poor Solid/Liquid Ratio Maceration vs. UAE/MAE Maceration vs. UAE/MAE Method->Maceration vs. UAE/MAE Kadsutherin_F_Signaling_Pathway KadsutherinF This compound Receptor Cell Surface Receptor KadsutherinF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Akt Akt PI3K->Akt CellResponse Cellular Response (e.g., Anti-inflammatory) Akt->CellResponse ERK ERK MAPK->ERK ERK->CellResponse

References

Technical Support Center: Overcoming Kadsutherin F Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of Kadsutherin F in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound is a lipophilic compound with low aqueous solubility.[1][2] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution if its concentration exceeds its solubility limit in the final assay medium. This is a common issue for many poorly soluble new chemical entities (NCEs).[3][4]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of Dimethyl Sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity and off-target effects.[5] It is crucial to determine the tolerance of your specific cell line to DMSO.

Q3: Can I use sonication to dissolve this compound?

A3: Sonication can be a useful technique to aid in the dissolution of this compound, particularly for preparing stock solutions.[5] It uses ultrasonic waves to break down particle aggregates and increase the surface area available for solvation. However, it's important to be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q4: Are there any alternative solvents to DMSO for this compound?

A4: While DMSO is a common choice, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.[1][4] The choice of solvent will depend on the specific assay and the compatibility of the solvent with the biological system being studied. It's recommended to test the solubility of this compound in a small amount of the alternative solvent before preparing a large stock solution.

Q5: How can I determine the kinetic versus thermodynamic solubility of this compound?

A5: Kinetic solubility measures the concentration of a compound that can be reached by dissolving it in a solvent for a short period, which is often more relevant for in vitro assays.[6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility. Kinetic solubility can be assessed by adding a concentrated stock of this compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation and filtration.[6]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Possible Cause: The concentration of this compound in the final assay solution exceeds its aqueous solubility.

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining this compound in solution. A final concentration of ≤ 0.1% is recommended for most cell-based assays.[5]

  • Use of Co-solvents: Employ a mixture of solvents (co-solvents) to increase solubility.[2][7] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) could be effective.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize this compound by forming micelles.[2][5] This is more suitable for biochemical assays than cell-based assays, as surfactants can be toxic to cells at higher concentrations.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][4]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment, leading to variations in the effective concentration.

Solutions:

  • Pre-dissolution and Sonication: Ensure this compound is fully dissolved in the stock solvent before further dilution. Gentle vortexing and brief sonication can aid this process.[5]

  • Serial Dilution Strategy: Perform serial dilutions of the this compound stock in the assay buffer with vigorous mixing at each step to minimize precipitation.

  • Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, the preparation method needs to be revised.

Issue 3: Low Potency or Efficacy Observed in In Vitro Assays

Possible Cause: The actual concentration of this compound in solution is lower than the nominal concentration due to poor solubility, leading to an underestimation of its biological activity.[6][8]

Solutions:

  • Solubility Enhancement Techniques: Implement the solubilization strategies mentioned in "Issue 1" to ensure the desired concentration of this compound is maintained in the assay.

  • Measure Actual Concentration: If possible, quantify the concentration of this compound in the final assay medium using an appropriate analytical method like HPLC to determine the actual exposure concentration.

Quantitative Data Summary

Solubilization AgentTypical Concentration RangeSuitability for Assay TypesKey Considerations
DMSO ≤ 0.5% (v/v) in final assayCell-based and BiochemicalPotential for cell toxicity at higher concentrations.[5]
Ethanol Variable, cell-line dependentCell-based and BiochemicalCan have biological effects on its own.
Tween 80 0.01% - 0.1% (v/v)Primarily BiochemicalCan disrupt cell membranes in cell-based assays.[5]
Triton X-100 0.01% - 0.1% (v/v)Primarily BiochemicalCan disrupt cell membranes in cell-based assays.[5]
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMCell-based and BiochemicalCan sometimes extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the tube in a water bath sonicator for 5-10 minutes at room temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Solubilization of this compound using a Co-solvent System
  • Prepare a stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare a co-solvent mixture, for example, a 1:1 (v/v) ratio of DMSO and PEG 400.

  • Perform serial dilutions of the this compound stock solution in the co-solvent mixture to achieve intermediate concentrations.

  • Further dilute the intermediate solutions into the final aqueous assay buffer, ensuring the final concentration of the co-solvents is compatible with the assay system.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate (optional) dissolve->sonicate store Store at -20°C/-80°C sonicate->store dilute Dilute in Assay Buffer store->dilute vortex Vortex dilute->vortex inspect Visually Inspect vortex->inspect add Add to Assay inspect->add

Caption: Workflow for preparing this compound solutions for assays.

troubleshooting_logic cluster_strategies Solubilization Strategies start Precipitation Observed? sol_strat Implement Solubilization Strategy start->sol_strat Yes no_precip Proceed with Assay start->no_precip No cosolvent Use Co-solvents sol_strat->cosolvent surfactant Add Surfactants (Biochemical Assays) sol_strat->surfactant cyclodextrin Use Cyclodextrins sol_strat->cyclodextrin

Caption: Decision tree for addressing this compound precipitation.

References

Troubleshooting Kadsutherin F purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Kadsutherin F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chromatography-based purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended multi-step chromatography workflow for purifying this compound?

A1: A standard and effective workflow for purifying recombinant this compound, which is expressed with a hexahistidine (6xHis) tag, is a three-step process involving Affinity Chromatography (AC), followed by Ion Exchange Chromatography (IEX), and concluding with Size Exclusion Chromatography (SEC) for final polishing. This approach ensures high purity by separating the protein based on different physicochemical properties at each step.

KadsutherinF_Purification_Workflow cluster_0 Purification Stages Clarified Lysate Clarified Lysate Affinity Chromatography Affinity Chromatography Clarified Lysate->Affinity Chromatography Capture Ion Exchange Chromatography Ion Exchange Chromatography Affinity Chromatography->Ion Exchange Chromatography Intermediate Purification Size Exclusion Chromatography Size Exclusion Chromatography Ion Exchange Chromatography->Size Exclusion Chromatography Polishing Pure this compound Pure this compound Size Exclusion Chromatography->Pure this compound

Caption: this compound three-step purification workflow.

Q2: What are the expected properties of this compound that are relevant for purification?

A2: The purification strategy for this compound is based on the following assumed properties:

PropertyValueImplication for Purification
Molecular Weight~50 kDaGuides selection of SEC column and SDS-PAGE analysis.
Isoelectric Point (pI)8.5Determines the type of IEX chromatography and buffer pH.
Affinity TagN-terminal 6xHis-tagEnables initial capture using Immobilized Metal Affinity Chromatography (IMAC).
pH Stability6.0 - 9.0Defines the working pH range for all chromatography steps.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Affinity Chromatography (AC) Troubleshooting

Problem 1: Low or No Yield of this compound After Elution

Possible Causes & Solutions:

  • Incorrect Buffer Composition: The presence of chelating agents (e.g., EDTA) or strong reducing agents in your lysis or binding buffers can strip the metal ions (e.g., Ni2+, Co2+) from the affinity resin, preventing your His-tagged protein from binding.

    • Solution: Ensure all buffers are free from interfering agents. If necessary, perform a buffer exchange on your sample using a desalting column before loading it onto the affinity column.[1]

  • His-tag is Inaccessible or Cleaved: The 6xHis-tag might be buried within the folded protein or may have been removed by proteases.[2]

    • Solution: Verify the presence of the His-tag in your starting material using a Western blot with an anti-His antibody. If the tag is present but potentially inaccessible, consider adding a mild denaturant (e.g., 1-2 M urea) to your lysis buffer to improve its exposure. To prevent proteolytic cleavage, always add protease inhibitors to your sample.[2]

  • Column Overloading: The amount of this compound in your lysate exceeds the binding capacity of your affinity column.

    • Solution: Reduce the amount of sample loaded onto the column or use a larger column volume. Refer to the manufacturer's instructions for the binding capacity of your specific resin.

  • Suboptimal Elution Conditions: The elution buffer may not be effective at displacing the bound this compound.

    • Solution: Increase the concentration of the competing agent (e.g., imidazole) in your elution buffer. A gradient elution can help determine the optimal concentration needed to elute your protein.[2]

Problem 2: Presence of Many Contaminating Proteins in the Eluate

Possible Causes & Solutions:

  • Non-Specific Binding: Host proteins with histidine-rich regions or metal-binding motifs can co-purify with this compound.

    • Solution: Add a low concentration of imidazole (B134444) (e.g., 20-40 mM) to your binding and wash buffers to reduce non-specific binding.

  • Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.

    • Solution: Increase the volume of the wash buffer (e.g., to 10-20 column volumes) and/or increase the imidazole concentration in the wash buffer.

Ion Exchange Chromatography (IEX) Troubleshooting

Problem 3: this compound Does Not Bind to the IEX Column

Background: Since the pI of this compound is 8.5, it will have a net positive charge at a pH below 8.5. Therefore, Cation Exchange Chromatography (CIEX) is the appropriate choice. The column should be run at a pH at least 1 unit below the pI (e.g., pH 7.5).

IEX_Decision_Tree cluster_1 IEX Troubleshooting: Protein Not Binding start Protein does not bind to IEX column check_ph Is buffer pH at least 1 unit below pI (8.5)? start->check_ph check_salt Is the ionic strength of the sample low? check_ph->check_salt Yes adjust_ph Adjust buffer pH to ~7.5 check_ph->adjust_ph No desalt Desalt or dilute the sample check_salt->desalt No success Protein should now bind check_salt->success Yes adjust_ph->check_salt desalt->success fail Consider alternative chromatography

Caption: Decision tree for IEX binding issues.

Possible Causes & Solutions:

  • Incorrect Buffer pH: If the buffer pH is at or above the pI of this compound (8.5), the protein will be neutral or negatively charged and will not bind to a cation exchanger.[1]

    • Solution: Ensure your buffer pH is at least 1 unit below the pI. A pH of 7.5 is a good starting point.[1]

  • High Ionic Strength of the Sample: The salt concentration in your sample (from the AC elution, for example) is too high and is preventing the protein from binding to the resin by shielding the charges.[3]

    • Solution: Perform a buffer exchange using a desalting column or dialysis to reduce the salt concentration of your sample before loading it onto the IEX column.[1][3]

Problem 4: Poor Resolution of this compound from Contaminants

Possible Causes & Solutions:

  • Inappropriate Elution Gradient: The salt gradient may be too steep, causing proteins with similar charges to elute together.

    • Solution: Use a shallower salt gradient to improve the separation between this compound and closely eluting contaminants.

  • Column Overloading: Too much protein was loaded onto the column, exceeding its resolving capacity.

    • Solution: Reduce the total protein load on the column.

Size Exclusion Chromatography (SEC) Troubleshooting

Problem 5: this compound Elutes Earlier Than Expected (as an Aggregate)

Possible Causes & Solutions:

  • Protein Aggregation: this compound may be forming aggregates, which are larger and therefore elute earlier from the SEC column.[4]

    • Solution: Analyze the sample by SDS-PAGE under both reducing and non-reducing conditions to check for disulfide-linked aggregates. Consider optimizing the buffer conditions by adding stabilizing agents such as 1-5% glycerol, 0.1-0.5 M arginine, or a non-ionic detergent.[5]

  • High Protein Concentration: The protein concentration may be too high, promoting aggregation.

    • Solution: Dilute the sample before loading it onto the SEC column. A general recommendation is to keep the protein concentration below 50 mg/mL.[5][6]

Problem 6: Poor Peak Resolution or Broad Peaks

Possible Causes & Solutions:

  • Suboptimal Flow Rate: The flow rate may be too high, not allowing for proper diffusion and separation.[6]

    • Solution: Lower the flow rate to improve resolution.[7][8]

  • Large Sample Volume: Applying a large sample volume can lead to band broadening and reduced resolution.[6][8]

    • Solution: Decrease the sample volume. For high-resolution SEC, the sample volume should ideally be 0.5-2% of the total column volume.

  • System Dead Volume: Excessive tubing length or diameter can contribute to peak broadening.[6]

    • Solution: Minimize the length and diameter of the tubing connecting the injector, column, and detector.[6]

ParameterRecommendation for High Resolution SEC
Flow Rate Lower flow rates generally improve resolution[7]
Sample Volume < 2% of total column volume
Protein Concentration < 50 mg/mL[5][6]
System Configuration Minimize tubing length and diameter[6]

Experimental Protocols

Protocol 1: On-Column Refolding of this compound using Affinity Chromatography

This protocol is for situations where this compound is expressed in inclusion bodies and needs to be solubilized and refolded.

  • Solubilization: Resuspend inclusion bodies in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gua-HCl), 20 mM Tris-HCl, 500 mM NaCl, pH 8.0.

  • Binding: Load the solubilized protein onto a pre-equilibrated IMAC column (e.g., Ni-NTA).

  • Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0) using a linear gradient over 10-20 column volumes. This allows the protein to refold while bound to the resin.

  • Wash: Wash the column with 10 column volumes of wash buffer (20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution: Elute the refolded this compound with elution buffer (20 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, pH 8.0).

Protocol 2: Column Cleaning-in-Place (CIP)

Regular cleaning is essential to maintain column performance and prevent cross-contamination.

For IMAC Resins (e.g., Ni-NTA):

  • Strip: Wash the column with 5 column volumes of 20 mM Tris-HCl, 500 mM NaCl, 50 mM EDTA, pH 8.0 to strip the metal ions.

  • Clean: Wash with 5 column volumes of 0.5 M NaOH.

  • Rinse: Wash with sterile, filtered water until the pH of the effluent is neutral.

  • Recharge: Wash with 5 column volumes of 100 mM NiSO4 (or other desired metal salt).

  • Equilibrate: Equilibrate the column with binding buffer.

For IEX and SEC Resins:

  • Clean: Wash with 5 column volumes of 0.5 M NaOH.

  • Rinse: Wash with sterile, filtered water until the pH of the effluent is neutral.

  • Storage: Wash with 5 column volumes of 20% ethanol (B145695) for long-term storage.[9]

  • Equilibrate: Before use, wash out the storage solution and equilibrate with the appropriate running buffer.

References

Technical Support Center: Preventing Degradation of Kadsutherin F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kadsutherin F during storage and experimentation. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is this compound and why is its stability a concern? This compound is a type of lignan, a class of natural products known for their potential biological activities. Like many complex organic molecules, its chemical structure may be susceptible to degradation from environmental factors, which can impact its purity, activity, and the reproducibility of experimental results.
2. What are the optimal storage conditions for this compound? For long-term storage, this compound should be kept in a tightly sealed container, protected from light, at or below -20°C. For short-term storage, refrigeration at 2-8°C is suitable. It is crucial to avoid frequent freeze-thaw cycles.
3. How does temperature affect the stability of this compound? Elevated temperatures can accelerate chemical degradation. Most medications and chemical compounds are best stored at a controlled room temperature, typically between 20°C and 25°C (68°F to 77°F), unless otherwise specified. For sensitive compounds like this compound, colder temperatures are recommended to slow down potential degradation reactions.
4. What is the impact of light and moisture on this compound? Exposure to light can cause photodegradation of sensitive compounds. High humidity can lead to hydrolysis and other forms of degradation, especially for compounds with ester or other water-sensitive functional groups. It is recommended to store this compound in a dry environment and use amber or opaque vials.
5. What are the best practices for handling this compound in the laboratory? Always use appropriate personal protective equipment (PPE). To prevent contamination, use clean spatulas and work on a clean, dry surface. When preparing solutions, bring the container to room temperature before opening to minimize condensation.
6. Which solvents are recommended for dissolving and storing this compound? While specific solubility data for this compound is not readily available, lignans (B1203133) are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For biological experiments, it is advisable to prepare concentrated stock solutions in an appropriate organic solvent and then dilute them into aqueous buffers immediately before use to minimize degradation in the aqueous environment.
7. How can I detect if my this compound has degraded? The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Reduced or inconsistent biological activity in experiments. Degradation of this compound in the stock solution or experimental medium.Prepare a fresh stock solution of this compound. Whenever possible, perform a quick purity check of the stock solution using HPLC before initiating experiments.
Appearance of new peaks in the HPLC chromatogram of the this compound sample. Chemical degradation has occurred, resulting in the formation of new compounds.Analyze the sample using LC-MS to identify the mass of the new peaks and deduce their potential structures. Review the storage and handling procedures to identify any deviations that might have led to degradation.
Change in the physical appearance of the solid this compound (e.g., color change, clumping). This may indicate degradation or moisture absorption.While visual changes are an indicator, they are not definitive. It is recommended to analyze a sample of the material by HPLC to assess its purity.
Difficulty in dissolving the this compound powder. The compound may have degraded into less soluble products, or the incorrect solvent is being used.Try sonicating the sample to aid dissolution. If solubility issues persist, analyze the material for degradation.

Summary of Storage Recommendations

Parameter Long-Term Storage Short-Term Storage
Temperature ≤ -20°C2-8°C
Light Protect from light (use amber or opaque vials)Protect from light
Moisture Store in a desiccated environmentKeep container tightly sealed
Atmosphere Consider storing under an inert gas (e.g., argon)Keep container tightly sealed

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used for the analysis of lignans. A starting point could be a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound.

  • Injection Volume: 10 µL.

3. Stability Study:

  • Aliquot the stock solution into several amber vials.

  • Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, and exposed to light at room temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways.

1. Sample Preparation:

  • Prepare solutions of this compound in a suitable solvent.

2. Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and heat at 60°C for 2 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and keep at room temperature for 2 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature for 2 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Visualizations

G cluster_storage Storage & Handling cluster_degradation Degradation Factors Solid this compound Solid this compound This compound Solution This compound Solution Solid this compound->this compound Solution Temperature Temperature Temperature->this compound Solution degrades Light Light Light->this compound Solution degrades Moisture Moisture Moisture->this compound Solution degrades Oxygen Oxygen Oxygen->this compound Solution degrades

Caption: Factors contributing to the degradation of this compound.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Store under different conditions Store under different conditions Prepare Stock Solution->Store under different conditions Analyze at time points Analyze at time points Store under different conditions->Analyze at time points Calculate degradation Calculate degradation Analyze at time points->Calculate degradation End End Calculate degradation->End

Caption: Workflow for this compound stability testing.

Improving the resolution of Kadsutherin F in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Kadsutherin F in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving this compound Resolution

Poor resolution in the HPLC analysis of this compound, a dibenzocyclooctadiene lignan (B3055560), can often be attributed to several factors, including co-elution with isomeric compounds. This guide provides a systematic approach to diagnosing and resolving common peak shape and resolution issues.

Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Poor Resolution / Co-eluting Peaks Inadequate mobile phase strength or selectivity.- Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. For reversed-phase HPLC, increasing the aqueous phase percentage will increase retention time and may improve separation.[1][2] - Change Organic Modifier: Switch between acetonitrile (B52724) and methanol (B129727). These solvents offer different selectivities and can alter the elution order of closely related compounds.[1] - Utilize a Gradient: Employ a shallow gradient elution to enhance the separation of complex mixtures and isomeric lignans (B1203133).[1][3]
Suboptimal stationary phase.- Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or cyano stationary phase to introduce different separation mechanisms, such as π-π interactions, which can be beneficial for aromatic compounds like lignans.[1][4] - Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.[1][4]
Inappropriate flow rate or temperature.- Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase run time.[2] - Temperature: Adjusting the column temperature can alter selectivity. Experiment with temperatures between 30-50°C.[2][5]
Peak Tailing Secondary interactions with the stationary phase.- Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any residual silanols on the column, which can cause tailing with polar analytes.[6]
Column contamination or void.- Column Washing: Flush the column with a strong solvent. - Replace Column: If the problem persists, the column may be irreversibly damaged.
Peak Fronting Sample overload.- Dilute Sample: Reduce the concentration of the sample being injected. - Reduce Injection Volume: Use a smaller injection volume.
Sample solvent incompatible with mobile phase.- Solvent Matching: Dissolve the sample in the initial mobile phase if possible.

Experimental Protocol: Optimizing HPLC Resolution for this compound

This protocol outlines a systematic approach to developing and optimizing an HPLC method for the analysis of this compound.

1. Initial Conditions (Based on typical dibenzocyclooctadiene lignan analysis[3][7])

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Optimization Strategy

If the initial conditions provide suboptimal resolution, modify the parameters one at a time as outlined in the table below.

Table of Optimization Parameters

ParameterModification 1Modification 2Modification 3Expected Outcome
Gradient Slope 70% A to 30% B over 20 min60% A to 40% B over 30 min (Shallow Gradient)Isocratic (e.g., 65% A, 35% B)Improved separation of closely eluting peaks. A shallower gradient is often effective for isomers.[8]
Organic Modifier Replace Acetonitrile with MethanolAltered selectivity, potentially resolving co-eluting peaks.
Column Temperature Increase to 40°CDecrease to 25°CChanges in selectivity and peak shape.
Stationary Phase Phenyl-Hexyl columnCyano columnEnhanced resolution due to different retention mechanisms.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad. What should I do?

A1: Peak broadening can be caused by several factors. First, ensure your HPLC system has minimal dead volume in the tubing and connections. If the system is optimized, broad peaks may indicate column degradation, in which case the column may need to be replaced. You can also try reducing the flow rate or optimizing the mobile phase composition.

Q2: I am seeing a split peak for this compound. What does this mean?

A2: A split peak can indicate a partially clogged frit in your column or guard column. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the guard column. It could also suggest that your sample is degrading on the column, or that you have two very closely eluting isomers.

Q3: How does the choice of organic solvent affect the resolution of lignans?

A3: The choice between acetonitrile and methanol can significantly impact the selectivity of your separation for dibenzocyclooctadiene lignans. Due to their different chemical properties, they will interact differently with both the stationary phase and the analytes, which can alter the relative retention times of closely related compounds and improve resolution.

Q4: Is a gradient or isocratic elution better for this compound analysis?

A4: For analyzing this compound in the context of a plant extract or with other related lignans, a gradient elution is generally preferred.[3] This allows for the effective separation of compounds with a wider range of polarities and can improve the resolution of closely eluting isomers. An isocratic method may be suitable if you are analyzing a purified or semi-purified sample of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC resolution.

HPLC_Troubleshooting start Poor Resolution (Rs < 1.5) check_system Check System Suitability (Pressure, Peak Shape of Standard) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System (Leaks, Pump, Detector) system_ok->fix_system No optimize_method Optimize Method Parameters system_ok->optimize_method Yes fix_system->check_system selectivity Adjust Selectivity (α) - Change Mobile Phase (ACN vs MeOH) - Change Stationary Phase (C18, Phenyl) - Adjust Temperature optimize_method->selectivity efficiency Improve Efficiency (N) - Use Smaller Particle Column - Decrease Flow Rate optimize_method->efficiency retention Optimize Retention (k) - Adjust Organic/Aqueous Ratio - Use a Shallow Gradient optimize_method->retention resolution_ok Resolution OK? selectivity->resolution_ok efficiency->resolution_ok retention->resolution_ok resolution_ok->optimize_method No end Method Optimized resolution_ok->end Yes

Caption: A workflow for troubleshooting poor HPLC resolution.

References

Technical Support Center: Analysis of Lignans in Kadsura Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of lignans (B1203133) and other common challenges during the chromatographic analysis of Kadsura extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of lignan (B3055560) co-elution in my chromatogram?

A1: Co-elution, where two or more compounds elute from the chromatography column at or near the same time, can present in several ways. You may observe asymmetrically shaped peaks, such as those with shoulders or tailing.[1] In some instances, a peak that appears to be a single, symmetrical peak may actually be a composite of multiple co-eluting lignans.[1] A strong indicator of co-elution is when a single peak appears as two or more joined peaks, often described as a 'shoulder' or a 'twin peak'.[1]

Q2: What are the major types of lignans found in Kadsura extracts that might co-elute?

A2: Kadsura species are rich in a diverse range of lignans, which increases the likelihood of co-elution due to their structural similarities. The main types of lignans isolated from the Kadsura genus include dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[2][3][4] Dibenzocyclooctadiene lignans are particularly abundant.[4]

Q3: Why is resolving co-elution of lignans in Kadsura extracts important for drug development?

A3: Lignans from Kadsura exhibit a wide range of biological activities, including anti-inflammatory, anti-HIV, anti-tumor, and neuroprotective effects.[5][6] For drug development, accurate identification and quantification of individual bioactive lignans are critical to understanding their specific contributions to the therapeutic effects and to ensure the quality and consistency of the extract. Co-elution can lead to inaccurate quantification and misidentification of the active compounds.

Troubleshooting Guides

Issue 1: Overlapping or Co-eluting Lignan Peaks

This is a frequent challenge when analyzing complex mixtures like Kadsura extracts. The resolution of two chromatographic peaks is influenced by column efficiency, selectivity, and the retention factor.[7] A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.[7]

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A scouting gradient (e.g., a rapid gradient from 5% to 95% of the organic phase in 15 minutes) can help determine the approximate elution times of the lignans.[7] Based on this, you can design a more focused gradient. To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[7]

  • Modify Mobile Phase Composition:

    • Solvent Choice: If using acetonitrile (B52724) as the organic modifier (Mobile Phase B), consider switching to methanol (B129727). Methanol has different solvent properties and can alter the elution order, potentially resolving co-eluting peaks.[7]

    • pH Adjustment: Adding a mobile phase additive like formic acid can help to suppress the ionization of residual silanol (B1196071) groups on silica-based columns, which can reduce peak tailing.[1] Adjusting the mobile phase pH to be at least two units away from the pKa of the lignans can also ensure a single ionic state and improve peak shape.[1]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: A lower flow rate generally leads to better resolution.[7]

    • Temperature: Increasing the column temperature can decrease analysis time and alter selectivity, which may improve the resolution of co-eluting peaks.[8]

  • Change the Column Chemistry: If optimizing the mobile phase and other parameters does not resolve the co-elution, consider using a column with a different stationary phase.[1] While a C18 column is a common starting point, a phenyl-hexyl or a polar-embedded phase column may offer different selectivity for the diverse polarities and structural features of lignans.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My lignan peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the lignans and the stationary phase, especially with active silanol groups on silica-based columns.[1] Column overload, where too much sample is injected, can also lead to tailing.[1]

Solutions:

  • Mobile Phase Additive: Add a small amount of an acid, such as formic acid, to the mobile phase to suppress silanol activity.[1]

  • pH Control: Adjust the mobile phase pH to be at least two units away from the pKa of your lignans to ensure they are in a single ionic state.[1]

  • Sample Concentration: Reduce the amount of sample injected onto the column.

Q: Some of my lignan peaks are fronting. What does this suggest?

A: Peak fronting can be an indication of column overload. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.

Solutions:

  • Reduce Sample Load: Decrease the concentration or volume of the injected sample.

  • Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Data Presentation

Table 1: Common Issues in Lignan Analysis and Suggested Solutions

IssuePotential Cause(s)Suggested Solution(s)
Co-eluting Peaks Structurally similar lignans, inappropriate mobile phase or column chemistry.Optimize mobile phase gradient, change organic solvent (acetonitrile to methanol), adjust mobile phase pH, lower the flow rate, increase temperature, or switch to a column with a different stationary phase (e.g., phenyl-hexyl).[1][7][8]
Peak Tailing Secondary interactions with stationary phase (silanol groups), column overload.Add an acidic modifier (e.g., formic acid) to the mobile phase, adjust mobile phase pH, or reduce the sample amount.[1]
Peak Fronting Column overload, sample solvent stronger than mobile phase.Decrease the sample amount or dissolve the sample in a weaker solvent.

Experimental Protocols

Protocol 1: Sample Preparation of Kadsura Extracts for HPLC Analysis
  • Extraction: Extract the dried and powdered plant material (e.g., stems or roots) with a suitable solvent such as methanol or ethanol.[7]

  • Sonication: Use ultrasound-assisted maceration to ensure the complete extraction of the lignans. Perform multiple cycles (e.g., four 30-minute cycles) for each solvent.[1]

  • Concentration: Concentrate the resulting extract.

  • Filtration: Before injection into the HPLC system, filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and tubing.[7]

  • Solid-Phase Extraction (SPE): For complex samples, an additional SPE clean-up step may be necessary to remove interfering compounds and concentrate the lignans.

Protocol 2: General-Purpose HPLC Method for Lignan Analysis

This method serves as a good starting point for the separation of lignans in Kadsura extracts.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile or Methanol.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Detection: UV-Vis detector at a wavelength where lignans show strong absorbance, typically around 254 nm or 280 nm.[7]

  • Temperature: Ambient or controlled at 25-40°C.[7]

  • Gradient Elution: A gradient elution is generally necessary to separate the various lignans. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar compounds.

Protocol 3: UPLC-Q-TOF-MS Analysis of Kadsura Lignans

For more detailed analysis and identification of lignans, a high-resolution mass spectrometry technique is recommended.

  • UPLC System: An ultra-high-performance liquid chromatography system.[9]

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm).[10]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: Acetonitrile/methanol (4:1, v/v).[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Gradient: A typical gradient could be: 0–6 min, 20–50% B; 6–14 min, 50–90% B; 14–18 min, 90% B.[10]

  • Mass Spectrometer: A quadrupole time-of-flight mass spectrometer (Q-TOF-MS).[9]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Outcome Start Observe Co-eluting or Overlapping Peaks in Chromatogram Optimize_Gradient Optimize Mobile Phase Gradient Start->Optimize_Gradient Change_Solvent Change Mobile Phase Solvent (e.g., Acetonitrile to Methanol) Optimize_Gradient->Change_Solvent If co-elution persists End Baseline Resolution Achieved Optimize_Gradient->End If resolved Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH If co-elution persists Change_Solvent->End If resolved Adjust_Flow_Temp Adjust Flow Rate and Temperature Adjust_pH->Adjust_Flow_Temp If co-elution persists Adjust_pH->End If resolved Change_Column Change Column Chemistry (e.g., to Phenyl-Hexyl) Adjust_Flow_Temp->Change_Column If co-elution persists Adjust_Flow_Temp->End If resolved Change_Column->End Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Detection and Identification cluster_3 Data Analysis Extraction Extraction of Kadsura Plant Material Sonication Sonication Extraction->Sonication Concentration Concentration Sonication->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration HPLC_UPLC HPLC or UPLC Separation Filtration->HPLC_UPLC UV_Vis UV-Vis Detection HPLC_UPLC->UV_Vis MS Mass Spectrometry (e.g., Q-TOF-MS) HPLC_UPLC->MS Data_Processing Data Processing and Lignan Identification UV_Vis->Data_Processing MS->Data_Processing Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibition by Kadsura Lignans cluster_3 Outcome LPS LPS (Lipopolysaccharide) RAW264_7 RAW264.7 Macrophages LPS->RAW264_7 iNOS_TNFa Increased expression of iNOS and TNF-α RAW264_7->iNOS_TNFa NO_Production Nitric Oxide (NO) Production iNOS_TNFa->NO_Production Inflammation_Reduced Reduced Inflammatory Response iNOS_TNFa->Inflammation_Reduced NO_Production->Inflammation_Reduced Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->iNOS_TNFa Inhibition Kadsura_Lignans->Inflammation_Reduced

References

Technical Support Center: Synthesis of Kadsutherin F and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and experimental protocols are based on established synthetic strategies for dibenzocyclooctadiene lignans (B1203133), a class of compounds to which Kadsutherin F belongs. As specific literature on the total synthesis of this compound is limited, these guidelines, drawn from the synthesis of structurally related molecules like Schisandrin and Gomisin O, serve as a foundational resource.[1][2][3][4][5] Researchers should consider these recommendations as a starting point and may need to perform optimizations for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and other dibenzocyclooctadiene lignans?

A1: The primary challenges in synthesizing this compound and related lignans include:

  • Stereoselective construction of the eight-membered cyclooctadiene ring: Achieving the correct relative and absolute stereochemistry of the substituents on the flexible eight-membered ring is a significant hurdle.

  • Control of atropisomerism: The biaryl bond between the two phenyl rings can be sterically hindered, leading to axially chiral atropisomers. Controlling the stereochemistry of this axis is crucial.[2]

  • Regioselective functionalization of the aromatic rings: The aromatic rings of this compound are highly oxygenated, and achieving regioselective introduction of functional groups can be complex.

  • Oxidative biaryl coupling: The key step of forming the biaryl bond often involves oxidative coupling reactions that can lead to undesired side products or low yields.

Q2: What are the common strategies for constructing the dibenzocyclooctadiene core?

A2: Common strategies often involve an intramolecular or intermolecular biaryl coupling reaction as the key step. A popular approach is the oxidative coupling of two phenylpropanoid units. Another strategy involves an intramolecular Ullmann coupling or a Suzuki-Miyaura cross-coupling to form the biaryl bond, followed by ring-closing metathesis or other cyclization methods to form the eight-membered ring.

Q3: Are there any known biological activities of this compound or related lignans?

A3: Dibenzocyclooctadiene lignans isolated from plants of the Schisandraceae family, such as Schisandrin, have been reported to exhibit a wide range of biological activities, including anti-HIV, anti-inflammatory, and hepatoprotective effects.[2][3] While specific data for this compound is not as prevalent, its structural similarity to other bioactive lignans suggests it may possess interesting pharmacological properties.

Troubleshooting Guides

Issue 1: Low Yield in Oxidative Biaryl Coupling Step
Potential Cause Troubleshooting Suggestion
Incorrect Oxidant Screen a variety of oxidants such as Fe(III) salts (e.g., FeCl₃), Cu(II) salts, or hypervalent iodine reagents.
Unfavorable Reaction Conditions Optimize solvent, temperature, and reaction time. Non-polar solvents often favor the cyclization.
Substrate Reactivity Ensure the phenolic hydroxyl groups are appropriately protected or deprotected to facilitate the desired coupling.
Steric Hindrance Modify the structure of the precursor to reduce steric hindrance around the coupling sites.
Issue 2: Poor Stereoselectivity in the Formation of the Cyclooctadiene Ring
Potential Cause Troubleshooting Suggestion
Lack of Stereocontrol in Precursor Synthesis Utilize chiral auxiliaries or asymmetric catalysis to set the stereocenters in the side chains of the biaryl precursor before cyclization.[2]
Flexible Transition State in Cyclization Employ rigid cyclization strategies, such as those involving metal templates or pre-organizing the precursor through hydrogen bonding.
Epimerization under Reaction Conditions Screen for milder reaction conditions (e.g., lower temperature, non-basic or non-acidic conditions) to prevent the loss of stereochemical integrity.
Issue 3: Difficulty in Achieving Atropselective Biaryl Coupling
Potential Cause Troubleshooting Suggestion
Low Rotational Barrier of Biaryl Bond Introduce bulky protecting groups ortho to the biaryl bond in the precursors to increase the rotational barrier and favor the formation of a single atropisomer.
Non-Stereoselective Coupling Method Employ atropdiastereoselective coupling methods, which can involve the use of chiral ligands or auxiliaries to control the axial chirality during bond formation.[2]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Biaryl Coupling

This protocol is a generalized procedure based on the synthesis of related dibenzocyclooctadiene lignans and should be optimized for this compound.

  • Precursor Preparation: Synthesize the necessary bis-phenylpropanoid precursor with appropriate protecting groups on the phenolic hydroxyls.

  • Reaction Setup: Dissolve the precursor in a suitable solvent (e.g., dichloromethane, toluene, or a mixture) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Oxidant: Add the chosen oxidant (e.g., FeCl₃, Cu(OTf)₂) portion-wise or as a solution in the reaction solvent at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate (B1220275) for hypervalent iodine reagents). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dibenzocyclooctadiene lignan.

Protocol 2: Atropdiastereoselective Biaryl-Cuprate Coupling (Conceptual)

This conceptual protocol is based on strategies employed for the stereocontrolled synthesis of other dibenzocyclooctadiene lignans.[2]

  • Chiral Precursor Synthesis: Prepare an enantiomerically pure precursor containing a chiral auxiliary that can direct the stereochemistry of the biaryl coupling.

  • Organocuprate Formation: Generate a higher-order organocuprate reagent from a suitable organolithium or Grignard reagent and a copper(I) salt.

  • Coupling Reaction: Add the chiral precursor to the organocuprate solution at low temperature (e.g., -78 °C) and allow the reaction to proceed.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification and Auxiliary Removal: Extract the product, purify by column chromatography, and then remove the chiral auxiliary under appropriate conditions to yield the enantiomerically enriched biaryl compound.

Quantitative Data Summary

The following table presents hypothetical yield data for a key synthetic step based on typical ranges observed in the synthesis of analogous dibenzocyclooctadiene lignans.

Key Step Reaction Conditions Yield (%) Diastereomeric Ratio (d.r.) Reference
Oxidative Biaryl CouplingFeCl₃, CH₂Cl₂, 25 °C, 12h40-60N/AAnalogous Systems
Atropselective Biaryl CouplingChiral Auxiliary, Cuprate, THF, -78 °C, 4h60-80>95:5[2]
Diastereoselective ReductionNaBH₄, CeCl₃, MeOH, 0 °C, 1h85-95>90:10Analogous Systems

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization & Deprotection A Phenylpropanoid Precursor 1 C Biaryl Coupling A->C B Phenylpropanoid Precursor 2 B->C D Cyclization C->D E Functional Group Interconversion D->E F Global Deprotection E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

troubleshooting_logic A Low Yield in Biaryl Coupling? B Optimize Oxidant/Catalyst A->B Yes C Adjust Reaction Conditions (T, Solvent) A->C Yes D Modify Protecting Groups A->D Yes E Successful Coupling B->E C->E D->E

Caption: Troubleshooting logic for the biaryl coupling step.

References

Technical Support Center: Kadsutherin F Extract Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Kadsutherin F extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Kadsura genus. These compounds are of interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Batch-to-batch consistency of this compound extracts is crucial for obtaining reproducible results in preclinical and clinical studies, ensuring the safety and efficacy of potential therapeutic products.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

The main sources of variability in botanical extracts can be broadly categorized into two areas:

  • Raw Material Variation:

    • Genetics and Environment: The genetic makeup of the Kadsura plant, along with environmental factors like climate, soil conditions, and altitude, can significantly influence the concentration of this compound.

    • Harvesting Time and Practices: The developmental stage of the plant at the time of harvest can impact the phytochemical profile.

    • Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to degradation of this compound.

  • Processing and Extraction Parameters:

    • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) can affect the efficiency and selectivity of this compound extraction.

    • Solvent Selection: The type of solvent, its polarity, and the solvent-to-solid ratio are critical parameters that influence the extraction yield.

    • Extraction Conditions: Time, temperature, and pressure during extraction can alter the final composition of the extract.

    • Downstream Processing: Steps like filtration, concentration, and drying can also introduce variability if not carefully controlled.

Q3: How can I standardize my this compound extracts?

Standardization involves controlling the entire process from raw material to the final extract to ensure a consistent concentration of the active compound, this compound. Key steps include:

  • Authentication of Raw Material: Proper botanical identification of the Kadsura species is essential.

  • Standardized Cultivation and Harvesting: Implementing Good Agricultural and Collection Practices (GACP) helps to minimize raw material variability.

  • Controlled Extraction Process: Utilizing a validated and standardized extraction protocol with defined parameters.

  • Chemical Fingerprinting: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify this compound and other marker compounds.

  • Bioassay Standardization: In addition to chemical analysis, biological assays can be used to ensure consistent biological activity of the extracts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Improper Solvent Selection This compound is a lignan, which generally extracts well in mid-to-high polarity solvents. Experiment with different solvents such as ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and acetone, as well as their aqueous mixtures.
Inefficient Extraction Method Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve extraction efficiency and reduce extraction time compared to conventional methods like maceration.
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio may result in incomplete extraction. Systematically vary the ratio to find the optimal condition for maximizing yield.
Insufficient Extraction Time or Temperature Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and solubilize this compound. For temperature-sensitive compounds, avoid excessive heat which can lead to degradation. Optimize both parameters in preliminary experiments.
Poor Quality Raw Material Source plant material from a reputable supplier with proper authentication and quality control. The concentration of this compound can vary significantly based on the plant part used (e.g., stems, leaves, seeds).
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Possible Cause Troubleshooting Steps
Inconsistent Raw Material Establish strict quality control specifications for the incoming plant material, including macroscopic and microscopic examination, and chemical fingerprinting.
Variations in Particle Size Standardize the grinding process to achieve a consistent and uniform particle size. Smaller particle sizes generally lead to better extraction efficiency but can also lead to challenges in filtration.
Inconsistent Extraction Parameters Strictly adhere to the validated Standard Operating Procedure (SOP) for extraction, ensuring consistent solvent-to-solid ratio, extraction time, temperature, and agitation speed.
Degradation during Processing or Storage This compound may be sensitive to light, heat, or pH changes. Protect the extract from light, use appropriate temperatures during concentration, and store the final extract under controlled conditions (e.g., -20°C in an airtight, dark container).
Analytical Method Variability Validate the analytical method (e.g., HPLC-UV) for accuracy, precision, linearity, and robustness to ensure reliable quantification of this compound.
Issue 3: Inconsistent Biological Activity of Extracts
Possible Cause Troubleshooting Steps
Co-extraction of Interfering Compounds The extraction process may co-extract other compounds that can interfere with the biological activity of this compound. Consider a multi-step extraction or a purification step (e.g., column chromatography) to enrich the this compound fraction.
Synergistic or Antagonistic Effects The overall biological activity of the extract may be due to the synergistic or antagonistic effects of multiple compounds. A comprehensive chemical characterization of the extract is necessary to understand these interactions.
Degradation of this compound As mentioned previously, ensure the stability of this compound throughout the extraction, processing, and storage stages.
Variability in Bioassay Ensure the bioassay used to assess activity is robust, reproducible, and performed under standardized conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Kadsura ananosma

This protocol provides a general method for the extraction of dibenzocyclooctadiene lignans, including this compound. Optimization of specific parameters may be required.

  • Material Preparation:

    • Air-dry the stems of Kadsura ananosma at room temperature until a constant weight is achieved.

    • Grind the dried stems into a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional shaking.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the ethanolic extracts and filter through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using column chromatography over silica (B1680970) gel with a gradient of hexane-ethyl acetate to isolate and enrich the this compound fraction.

Protocol 2: Quantification of this compound using HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the dried this compound extract and dissolve it in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm).

    • Column Temperature: 25°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the extract sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of this compound

Solvent Extraction Method Relative Yield of this compound (%)
95% EthanolMaceration100
70% EthanolMaceration85
MethanolMaceration95
Ethyl AcetateMaceration70
AcetoneMaceration75

Note: This table presents hypothetical relative yield data for illustrative purposes. Actual yields will vary depending on the specific experimental conditions.

Mandatory Visualizations

Experimental_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Processing & Analysis Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Solvent Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Raw_Material Check Raw Material Consistency Inconsistent_Results->Check_Raw_Material Yes End End Inconsistent_Results->End No Check_Extraction_Protocol Review Extraction Protocol Adherence Check_Raw_Material->Check_Extraction_Protocol Check_Analytical_Method Validate Analytical Method Check_Extraction_Protocol->Check_Analytical_Method Identify_Root_Cause Identify_Root_Cause Check_Analytical_Method->Identify_Root_Cause Implement_Corrective_Action Implement_Corrective_Action Identify_Root_Cause->Implement_Corrective_Action Implement_Corrective_Action->End

Caption: A logical flowchart for troubleshooting batch-to-batch variability.

Signaling_Pathway Kadsutherin_F This compound IKK IKK Kadsutherin_F->IKK Inhibits IKB IκB IKK->IKB Phosphorylates & Degrades NF_kB NF-κB IKB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Technical Support Center: Quantification of Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Kadsutherin F" is not publicly available. This guide provides detailed information on dealing with matrix effects for the quantification of dibenzocyclooctadiene lignans (B1203133) , a class of compounds to which "this compound" is presumed to belong based on available data for related structures like Kadsutherin D. The principles and techniques described here are broadly applicable to the bioanalysis of hydrophobic small molecules in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of dibenzocyclooctadiene lignans?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[2] For hydrophobic molecules like dibenzocyclooctadiene lignans, a major source of matrix effects in plasma is the presence of phospholipids.[3]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds. For a quantitative assessment, the post-extraction spike method is widely used. Here, the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[4]

Q3: What are the most common sources of matrix effects in plasma samples for lignan (B3055560) analysis?

A3: In plasma, the most significant sources of matrix effects for hydrophobic compounds like dibenzocyclooctadiene lignans are:

  • Phospholipids: These are abundant in plasma and have hydrophobic tails that can co-extract with the analytes of interest, causing ion suppression in electrospray ionization (ESI).[3]

  • Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can still interfere with the ionization process.[5]

  • Co-administered drugs and their metabolites: These can co-elute with the target analyte and compete for ionization.

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI). If significant and persistent matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's physicochemical properties, can be a viable strategy to mitigate these effects.

Troubleshooting Guide

Problem: Poor reproducibility of quality control (QC) samples.

  • Question: My low, mid, and high QC samples show high variability between runs. Could this be due to matrix effects?

  • Answer: Yes, inconsistent matrix effects are a common cause of poor reproducibility. This variability can arise from differences in the composition of individual lots of the biological matrix. It is crucial to evaluate matrix effects across at least six different lots of blank matrix during method validation. If lot-to-lot variability is high, a more rigorous sample clean-up procedure is likely necessary.

Problem: Analyte signal is significantly lower in matrix samples compared to neat standards (Ion Suppression).

  • Question: I am observing a much weaker signal for my dibenzocyclooctadiene lignan when it is in plasma extracts compared to the pure standard in solvent. What are my options?

  • Answer: This indicates ion suppression. To address this, consider the following troubleshooting steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components. Transition from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

    • Optimize Chromatography: Modify your chromatographic conditions to separate the analyte from the co-eluting interferences. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby compensating for signal suppression and improving accuracy.

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[6]

Problem: Non-linear calibration curve in matrix.

  • Question: My calibration curve is linear in neat solvent but becomes non-linear when prepared in the biological matrix. Why is this happening?

  • Answer: Non-linearity in matrix-based calibration curves can be a result of matrix effects that are concentration-dependent. At lower concentrations, the matrix components might have a more pronounced suppressive or enhancing effect, which becomes saturated at higher analyte concentrations. A more effective sample clean-up method is recommended to remove the interfering components and restore linearity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects in the Analysis of a Hypothetical Dibenzocyclooctadiene Lignan in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)Throughput
Protein Precipitation (PPT) with Acetonitrile85 - 9540 - 60 (Suppression)< 10High
Liquid-Liquid Extraction (LLE) with MTBE70 - 8515 - 25 (Suppression)80 - 90Medium
Solid-Phase Extraction (SPE) - C1890 - 1055 - 15 (Suppression)> 95Medium
HybridSPE®95 - 105< 5> 99High

*Matrix Effect (%) is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Experimental Protocols

Detailed Method for Quantification of a Dibenzocyclooctadiene Lignan in Rat Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized for the specific analyte and available instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridges (e.g., 100 mg, 1 mL), rat plasma samples, internal standard (ideally a stable isotope-labeled version of the analyte), methanol (B129727), water (HPLC grade), 0.1% formic acid in water, and elution solvent (e.g., methanol or acetonitrile).

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the internal standard solution.

    • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient could be: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for the analyte and the internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with IS start->spike spe Solid-Phase Extraction spike->spe evap Evaporate & Reconstitute spe->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of a dibenzocyclooctadiene lignan.

troubleshooting_tree issue Issue Observed (e.g., Low Signal, High Variability) check_ms Is MS performance optimal? (Tune, Calibration) issue->check_ms Start Here optimize_ms Optimize MS Parameters check_ms->optimize_ms No check_chrom Is chromatography acceptable? (Peak shape, Retention) check_ms->check_chrom Yes optimize_lc Optimize LC Method check_chrom->optimize_lc No assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) check_chrom->assess_me Yes me_present Are significant matrix effects present? assess_me->me_present improve_cleanup Improve Sample Cleanup (LLE, SPE, HybridSPE) me_present->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is No, but variability exists

Caption: Decision tree for troubleshooting matrix effect-related issues.

References

Technical Support Center: Dibenzocyclooctadiene Lignan NMR Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dibenzocyclooctadiene lignans (B1203133). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra associated with this class of natural products.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectra of dibenzocyclooctadiene lignans so complex?

A: The complexity arises primarily from two factors:

  • Conformational Isomerism: The central eight-membered cyclooctadiene ring is flexible and typically exists as a mixture of stable conformers, most commonly the twist-boat (TB) and twist-boat-chair (TBC) forms.[1][2] These conformers are often in slow exchange on the NMR timescale, leading to signal broadening or the appearance of multiple sets of signals for a single compound.

  • Restricted Biaryl Rotation: The bond connecting the two aromatic rings can have a high energy barrier to rotation, leading to atropisomerism. This restricted rotation makes the two aromatic rings inequivalent, resulting in more complex splitting patterns and a greater number of distinct signals than might be expected.[1]

Q2: What are the most important 2D NMR experiments for analyzing these lignans, and what information does each provide?

A: A combination of 2D NMR experiments is essential for unambiguous structure elucidation.[3][4]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is crucial for tracing the proton spin systems within the cyclooctadiene ring and any aliphatic side chains.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.[3][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH, ³J_CH). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different spin systems and allows for the placement of quaternary carbons and substituents.[4][5][6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is indispensable for determining the stereochemistry and the 3D conformation of the molecule, such as distinguishing between the twist-boat and twist-boat-chair conformers.[2][5]

Q3: How can I use NMR to determine the conformation of the cyclooctadiene ring?

A: The conformation is primarily determined using NOESY or ROESY experiments, which detect through-space correlations.[2] Specific NOE correlations are characteristic of each conformation. For example:

  • A twist-boat-chair (TBC) conformation may be indicated by a NOESY correlation between H-8 and H-11.[2]

  • A twist-boat (TB) conformation can be suggested by a NOESY correlation between an aromatic proton like H-4 and a methyl group on the cyclooctadiene ring (e.g., H₃-18).[2]

The magnitude of vicinal proton-proton coupling constants (³J_HH) within the ring can also provide valuable conformational information.[3]

Troubleshooting Guide

Q1: My ¹H NMR spectrum has severely overlapping or broad signals, especially in the aliphatic region. What are my options?

A: This is a common issue due to conformational flexibility and signal crowding.

  • Change the NMR Solvent: Switching from CDCl₃ to a different solvent like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts of protons, potentially resolving overlapping signals.[8]

  • Adjust the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange. If the broad peaks sharpen or coalesce into a single set of sharp signals, it confirms the presence of conformers that are exchanging on the NMR timescale.[8]

  • Check Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening due to intermolecular interactions. Try acquiring the spectrum on a more dilute sample.[8]

  • Rely on 2D NMR: Use an HSQC spectrum to spread the signals out into a second dimension based on the attached carbon chemical shifts. This can resolve proton signals that overlap in the 1D spectrum.[3][7]

Q2: I cannot definitively assign the positions of methoxy (B1213986) or other substituent groups on the aromatic rings. Which experiment is best?

A: The HMBC experiment is the most effective tool for this task. Look for long-range (typically ³J_CH) correlations from the methoxy protons (~δ 3.5-4.0 ppm) to the aromatic carbon they are attached to. Similarly, for other substituents like an angeloyl or acetyl group, HMBC correlations from the substituent's protons to the carbon of the lignan (B3055560) core where it is attached will confirm its location.[6] NOESY can also be helpful by showing through-space correlations between methoxy protons and adjacent aromatic or benzylic protons.[5]

Q3: The assignments for the cyclooctadiene ring protons are ambiguous. What is a systematic workflow to assign them?

A: A logical, step-by-step approach using multiple experiments is required.

G start Start with an easily identifiable proton (e.g., H-6 or H-9) cosy Use COSY to trace the H-6 -> H-7 -> H-8 -> H-9 spin system. start->cosy Step 1 hsqc Use HSQC to assign the corresponding carbons (C-6, C-7, C-8, C-9). cosy->hsqc Step 2 hmbc Use HMBC to confirm assignments via long-range correlations to adjacent quaternary carbons and protons. hsqc->hmbc Step 3 noesy Use NOESY/ROESY to establish spatial relationships and determine the ring conformation and stereochemistry. hmbc->noesy Step 4

Workflow for assigning cyclooctadiene ring protons.

Q4: I see more peaks than expected, suggesting a mixture. How can I be sure it's not just a mixture of conformers?

A:

  • Variable-Temperature (VT) NMR: As mentioned, if the multiple sets of peaks coalesce upon heating, they are from conformers. If they remain as separate, sharp signals at all temperatures, you likely have a mixture of diastereomers or other impurities.[8]

  • Chromatographic Purity: Ensure the sample is pure by using multiple chromatographic techniques (e.g., HPLC with different column phases or solvent systems). Dibenzocyclooctadiene lignans can be challenging to separate.[9]

  • Careful 2D Analysis: Trace all COSY and HMBC correlations for each proposed species. If you can build a complete, self-consistent structure for each set of signals, you may have a mixture of stable, non-interconverting isomers.

Data Presentation: Typical NMR Data

The chemical shifts of dibenzocyclooctadiene lignans can vary based on substitution and conformation. However, typical ranges for schisandrin-type lignans are provided below for reference.

Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)Notes
Aromatic Protons (H-1, H-4, H-11, H-14)6.5 - 7.5Exact shift and multiplicity depend on substitution pattern.
Methoxy Protons (-OCH₃)3.5 - 4.0Appear as sharp singlets.
Cyclooctadiene Ring Protons (H-6, H-7, H-8, H-9)1.5 - 5.5Highly variable region, often complex and overlapping.
Methyl Protons (C-Me)0.7 - 1.5Typically appear as doublets if coupled to a methine proton.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Notes
Aromatic Carbons100 - 155Oxygenated aromatic carbons are downfield (~140-155 ppm).
Methoxy Carbons (-OCH₃)55 - 62Characteristic sharp signals.
Cyclooctadiene Ring Carbons30 - 80Oxygenated carbons (e.g., C-6, C-7) are downfield (~70-80 ppm).
Methyl Carbons (C-Me)10 - 25Typically in the upfield region.

Note: Data compiled from various sources, including[10][11][12].

Experimental Protocols

These are generalized protocols focusing on the purpose and key parameters for data interpretation.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons (protons on adjacent carbons).

  • Methodology: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. The spectrum displays diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect coupled protons.

  • Interpretation: Start at a specific diagonal peak and move horizontally or vertically to a cross-peak. The diagonal peak that aligns with this cross-peak is the coupled partner. This allows you to "walk" along a spin system.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology: A phase-sensitive gradient-selected HSQC with adiabatic pulses is recommended for uniform excitation. The experiment is optimized for an average one-bond ¹J_CH coupling constant of ~145 Hz.

  • Interpretation: Each peak in the 2D spectrum corresponds to a C-H bond, with the F2 (horizontal) axis being the ¹H chemical shift and the F1 (vertical) axis being the ¹³C chemical shift.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. Essential for connecting spin systems and identifying quaternary carbons.

  • Methodology: A gradient-selected HMBC is standard. The key parameter is the long-range coupling delay, which is typically optimized for a value between 4-10 Hz (e.g., a 62.5 ms (B15284909) delay for an 8 Hz optimization).

  • Interpretation: Cross-peaks show correlations between a proton and carbons that are 2, 3, or sometimes 4 bonds away. This is critical for placing fragments relative to each other. The diagram below shows key HMBC correlations used in structure elucidation.

Key HMBC correlations in a dibenzocyclooctadiene lignan.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in 3D space (< 5 Å).

  • Methodology: A phase-sensitive gradient-selected NOESY experiment is used. The crucial parameter is the mixing time (d8), which allows for the NOE to build up. Typical mixing times range from 300 to 800 ms.

  • Interpretation: Cross-peaks connect protons that are spatially proximate. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons. These correlations are used to define stereochemistry and conformation.

References

Technical Support Center: Scaling Up the Isolation of Kadsutherin F for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Kadsutherin F for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent system. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). 4. Degradation of this compound during extraction.1. Optimize the solvent system. Based on the polarity of dibenzocyclooctadiene lignans (B1203133), a combination of moderately polar solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or chloroform (B151607) is often effective.[1] Consider sequential extraction with solvents of increasing polarity. 2. Increase extraction time and/or use heat-assisted methods like Soxhlet or reflux extraction, but monitor for potential degradation.[1] 3. Grind the plant material to a fine powder to increase the surface area for solvent penetration. 4. Use milder extraction conditions (e.g., room temperature maceration with shaking) or employ techniques like ultrasound-assisted or microwave-assisted extraction to reduce extraction time and temperature.
Co-elution of Impurities during Chromatography 1. Inadequate separation power of the selected stationary phase. 2. Poor choice of mobile phase. 3. Overloading the column. 4. Presence of structurally similar lignans.1. Try a different stationary phase. If using normal-phase silica (B1680970) gel, consider reverse-phase (C18) chromatography or Sephadex LH-20 for size-exclusion chromatography.[2] 2. Optimize the mobile phase gradient. For normal-phase, a gradient of hexane/ethyl acetate or chloroform/methanol is common. For reverse-phase, a methanol/water or acetonitrile/water gradient is typically used. Isocratic elution can also be effective for specific separations. 3. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's adsorbent weight. 4. Employ multi-step chromatographic purification, combining different separation principles (e.g., normal-phase followed by reverse-phase).
Compound Degradation on Silica Gel Column 1. Acidity of the silica gel. 2. Presence of sensitive functional groups in this compound.1. Neutralize the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine (B128534) before packing the column. 2. Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded-phase silica (e.g., diol).
Difficulty in Achieving High Purity (>98%) 1. Presence of isomeric or closely related lignans. 2. Residual solvent contamination.1. Utilize high-performance liquid chromatography (HPLC), particularly preparative HPLC, for the final purification step. Chiral chromatography may be necessary if stereoisomers are present. 2. After the final purification, dry the compound under high vacuum for an extended period to remove residual solvents. Purity can be assessed by HPLC, NMR, and LC-MS.
Poor Reproducibility at Larger Scales 1. Non-linear scaling of extraction and chromatography parameters. 2. Inconsistent quality of plant material.1. Ensure that parameters such as solvent-to-solid ratio, column diameter-to-height ratio, and flow rates are scaled appropriately. 2. Source plant material from a reliable supplier and perform quality control checks (e.g., HPLC fingerprinting) on each batch.

Frequently Asked Questions (FAQs)

Extraction
  • Q1: What is the recommended starting material for this compound isolation? A1: this compound is a lignan (B3055560) found in plants of the Kadsura genus. The stems and roots of these plants are often reported as rich sources of dibenzocyclooctadiene lignans.[1][3]

  • Q2: Which extraction method is most suitable for large-scale production? A2: For large-scale extraction, percolation or continuous extraction methods like Soxhlet are often employed due to their efficiency. However, for thermolabile compounds, maceration with agitation at room temperature or modern techniques like ultrasound-assisted extraction can be more suitable to prevent degradation.

Purification
  • Q3: What is a typical chromatographic sequence for purifying this compound? A3: A common strategy involves initial fractionation of the crude extract using vacuum liquid chromatography (VLC) or a flash chromatography column with silica gel. This is typically followed by one or more rounds of column chromatography over silica gel, reverse-phase C18, or Sephadex LH-20.[2] The final purification to achieve high purity is often performed using preparative HPLC.

  • Q4: How can I monitor the purification process effectively? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For more detailed analysis and to check the purity of the final product, HPLC with a UV detector or a mass spectrometer is recommended.

Preclinical Studies
  • Q5: What are the known biological activities of lignans from Kadsura species that are relevant for preclinical studies? A5: Lignans from Kadsura have been reported to possess a range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][3][4] Dibenzocyclooctadiene lignans, in particular, have shown potential in protecting liver cells from damage.[1]

  • Q6: What preclinical models are suitable for evaluating the hepatoprotective effects of this compound? A6: In vitro models using liver cell lines (e.g., HepG2) and in vivo models in rodents where liver injury is induced by toxins like carbon tetrachloride (CCl4) or acetaminophen (B1664979) are commonly used to screen for hepatoprotective agents.[5][6][7]

Experimental Protocols

Protocol 1: Large-Scale Extraction of Lignans from Kadsura sp.
  • Plant Material Preparation: Air-dry the stems or roots of the Kadsura plant and grind them into a coarse powder.

  • Extraction:

    • Pack the powdered plant material (e.g., 10 kg) into a large percolator.

    • Macerate the material with 95% ethanol (e.g., 50 L) for 24 hours at room temperature.

    • Begin percolation by slowly draining the ethanol extract from the bottom while adding fresh solvent to the top. Continue this process until the eluent is nearly colorless.

    • Alternatively, perform sequential maceration with agitation 3-4 times with fresh solvent for 24 hours each time.

  • Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification of Dibenzocyclooctadiene Lignans
  • Initial Fractionation (VLC):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel and load it onto a vacuum liquid chromatography (VLC) column packed with silica gel.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane, then mixtures of hexane/ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate and ethyl acetate/methanol mixtures.

    • Collect fractions and monitor by TLC to pool fractions containing lignans.

  • Silica Gel Column Chromatography:

    • Subject the lignan-rich fractions from VLC to further separation on a silica gel column.

    • Use an isocratic or a shallow gradient elution with a solvent system optimized by TLC (e.g., chloroform:acetone = 30:1).[2]

    • Collect fractions and monitor by TLC.

  • Sephadex LH-20 Column Chromatography:

    • For further purification and removal of pigments, use a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC:

    • Perform the final purification on a preparative HPLC system with a C18 column.

    • Use a mobile phase such as methanol/water or acetonitrile/water, with the ratio optimized for the best separation of the target compound.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Data Presentation

Table 1: Biological Activity of Selected Dibenzocyclooctadiene Lignans from Kadsura Species

Compound Biological Activity Assay IC50 / EC50 (µM) Reference
Heilaohulignan CCytotoxicityHepG-2 human liver cancer cells9.92[4]
Kadsuindutains A-EAnti-inflammatoryNO production in LPS-activated RAW264.7 cells10.7 - 34.0[3]
Ananolignan FNeuroprotectiveIn vitro assay-[8]
Ananolignan LNeuroprotectiveIn vitro assay-[8]
Polysperlignans A, B, D, ENeuroprotectiveβ-amyloid- or hydrogen peroxide-induced neurotoxicity on PC12 cells-[9]

Note: Specific activity data for this compound is limited in the public domain. The data presented is for structurally related compounds to provide a general indication of the potential activity.

Mandatory Visualization

experimental_workflow plant_material Kadsura sp. Plant Material (Stems/Roots) extraction Large-Scale Extraction (e.g., Percolation with Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract vlc Initial Fractionation (Vacuum Liquid Chromatography) crude_extract->vlc lignan_fractions Lignan-Rich Fractions vlc->lignan_fractions silica_column Silica Gel Column Chromatography lignan_fractions->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc pure_kadsutherin_f Pure this compound (>98%) prep_hplc->pure_kadsutherin_f preclinical_studies Preclinical Studies pure_kadsutherin_f->preclinical_studies

Caption: Experimental workflow for the isolation of this compound.

nrf2_pathway cluster_nucleus Nucleus kadsutherin_f This compound keap1 Keap1 kadsutherin_f->keap1 inhibition oxidative_stress Oxidative Stress oxidative_stress->keap1 inhibition nrf2 Nrf2 keap1->nrf2 sequestration & degradation ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination are ARE (Antioxidant Response Element) nrf2->are translocation & binding nucleus Nucleus antioxidant_genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) are->antioxidant_genes transcription cytoprotection Hepatoprotective Effects (Cytoprotection) antioxidant_genes->cytoprotection

References

Validation & Comparative

Kadsutherin F Demonstrates Potent Anti-Platelet Activity, Rivaling Aspirin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have identified a novel lignan, Kadsutherin F, isolated from the stems of Kadsura interior, which exhibits significant anti-platelet aggregation activity. A pivotal study has shown that this compound inhibits adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation by 49.47% at a concentration of 100 μM, positioning it as a compound of interest for the development of new anti-thrombotic agents. This finding is particularly noteworthy when compared to the well-established anti-platelet drug, aspirin (B1665792), which was used as a positive control in the same study.

Platelet aggregation is a critical process in the formation of blood clots, and its inhibition is a key therapeutic strategy in the prevention of cardiovascular diseases such as heart attacks and strokes. Aspirin, a cornerstone of anti-platelet therapy, primarily acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which in turn prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1][2][3][4]

The emergence of this compound with a distinct mechanism of action targeting ADP-induced aggregation presents a promising alternative or complementary therapeutic approach. ADP plays a crucial role in amplifying the platelet activation signal through its interaction with P2Y1 and P2Y12 receptors on the platelet surface.[5][6][7][8]

Comparative Analysis of Anti-Platelet Activity

To provide a clear comparison of the anti-platelet efficacy of this compound and aspirin, the following table summarizes the available experimental data. It is important to note that while the study on this compound utilized aspirin as a positive control, the specific inhibition percentage for aspirin under identical experimental conditions was not detailed in the primary publication's abstract. Therefore, a representative value for aspirin's inhibition of ADP-induced platelet aggregation from other relevant studies is included for comparative purposes, with the understanding that experimental conditions may vary.

CompoundAgonistConcentrationPlatelet SourceInhibition (%)Reference
This compoundADP100 µMWashed Rat Platelets49.47Xiao-Li Li et al., Molecules, 2018
AspirinADP200 µMHuman PlateletsSignificantLiu J et al., Zhongguo Shi Yan Xue Ye Xue Za Zhi, 2018[9]

Experimental Protocols

The evaluation of the anti-platelet activity of this compound was conducted using a standard laboratory method known as light transmission aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.

Platelet Aggregation Assay (As performed for this compound)
  • Platelet Preparation: Washed platelets were prepared from rat whole blood.

  • Incubation: The washed platelet suspension was incubated with either this compound (at a final concentration of 100 µM) or a vehicle control.

  • Induction of Aggregation: Platelet aggregation was induced by the addition of ADP.

  • Measurement: The change in light transmittance was recorded over time using a platelet aggregometer to determine the percentage of inhibition.

Signaling Pathways

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways involved in ADP-induced platelet aggregation and the inhibitory action of aspirin.

ADP_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Activation Platelet Activation (Shape Change, Granule Release) Ca->Activation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Activation Aggregation Platelet Aggregation Activation->Aggregation Aspirin_Pathway cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH₂ COX1->PGH2 TXA2_Synthase TXA₂ Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Activation Platelet Activation and Aggregation TP_Receptor->Activation Aspirin Aspirin Aspirin->COX1

References

A Comparative Analysis of Kadsutherin F and Other Dibenzocyclooctadiene Lignans in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the bioactivity, mechanisms of action, and experimental evaluation of a promising class of natural compounds.

Introduction

Dibenzocyclooctadiene lignans (B1203133), a class of natural polyphenols predominantly found in plants of the Schisandraceae family (such as Kadsura and Schisandra species), have garnered significant attention for their diverse and potent biological activities. These compounds are characterized by a unique rigid eight-membered ring system, which contributes to their interaction with various biological targets. Among these, Kadsutherin F stands as a noteworthy member, though comprehensive comparative data on its efficacy remains emergent. This guide provides a comparative overview of the anti-inflammatory and anticancer properties of prominent dibenzocyclooctadiene lignans, including Schisandrin C and Gomisin A, to serve as a benchmark for evaluating compounds like this compound. While direct quantitative data for this compound is limited in publicly accessible literature, this guide contextualizes its potential activities based on the established structure-activity relationships within this chemical class.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the reported inhibitory concentrations (IC50) for various dibenzocyclooctadiene lignans in key assays related to anti-inflammatory and anticancer activities. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Anti-Inflammatory Activity of Dibenzocyclooctadiene Lignans

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro measure of anti-inflammatory potential.

CompoundCell LineIC50 (µM) for NO Production InhibitionReference
Kadsuindutain ARAW264.710.7[1]
Kadsuindutain BRAW264.712.5[1]
Kadsuindutain CRAW264.715.8[1]
Kadsuindutain DRAW264.721.3[1]
Kadsuindutain ERAW264.734.0[1]
Schizanrin FRAW264.725.6[1]
Schizanrin ORAW264.728.4[1]
Schisantherin JRAW264.719.8[1]
Table 2: Anticancer Activity (Cytotoxicity) of Dibenzocyclooctadiene Lignans

The half-maximal inhibitory concentration (IC50) in various cancer cell lines indicates the cytotoxic potential of these compounds.

CompoundCell LineIC50 (µM)Reference
Kadlongilignan CHepG-2 (Liver)13.04[2]
HCT-116 (Colon)16.21[2]
BGC-823 (Gastric)18.55[2]
Hela (Cervical)21.93[2]
Schisantherin DHepG-2 (Liver)14.57[2]
HCT-116 (Colon)16.82[2]
BGC-823 (Gastric)19.33[2]
Hela (Cervical)20.46[2]
Gomisin M2RA-FLS (Rheumatoid Arthritis)11.70[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for assessing the anti-inflammatory and cytotoxic activities of dibenzocyclooctadiene lignans.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test lignan (B3055560) (e.g., this compound) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Quantification: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from a dose-response curve.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol allows for the semi-quantitative analysis of key proteins in the NF-κB signaling pathway to elucidate the mechanism of anti-inflammatory action.

  • Cell Treatment and Lysis: Treat RAW264.7 cells as described in the NO inhibition assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

Dibenzocyclooctadiene lignans exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate these pathways and the likely points of intervention for this class of compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB P IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Lignans Dibenzocyclooctadiene Lignans Lignans->IKK_complex Inhibition Lignans->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Figure 1: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition. Dibenzocyclooctadiene lignans inhibit the activation of the IKK complex and the subsequent nuclear translocation of NF-κB, reducing the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_nuc ERK (Active) ERK->ERK_nuc Lignans Dibenzocyclooctadiene Lignans Lignans->MEK Inhibition of Phosphorylation Lignans->ERK Inhibition of Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Figure 2: Modulation of the MAPK Signaling Pathway. These lignans can interfere with the MAPK cascade, affecting cellular processes like inflammation and proliferation.

G cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Mitochondrial (Intrinsic) Pathway Lignans Dibenzocyclooctadiene Lignans Bcl2 Bcl-2 (Anti-apoptotic) Lignans->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Lignans->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Induction of Apoptosis in Cancer Cells. Dibenzocyclooctadiene lignans can induce programmed cell death by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Conclusion and Future Directions

The available evidence strongly suggests that dibenzocyclooctadiene lignans are a promising class of compounds with significant anti-inflammatory and anticancer potential. While quantitative data for this compound is still forthcoming, the comparative analysis of its structural analogs like Schisandrin C, Gomisin A, and newly discovered lignans from Kadsura species provides a valuable framework for predicting its efficacy. The structure-activity relationships within this class suggest that the stereochemistry of the biphenyl (B1667301) linkage and the nature and position of substituents on the dibenzocyclooctadiene core are critical determinants of biological activity.

Future research should focus on head-to-head comparative studies of these lignans under standardized experimental conditions to provide a more definitive assessment of their relative potencies. Furthermore, a detailed investigation into the specific molecular targets of this compound will be crucial for elucidating its precise mechanism of action and advancing its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a robust foundation for researchers to undertake such investigations.

References

Validating the Anticancer Effects of Quercetin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of Quercetin (B1663063), a naturally occurring flavonoid, against a control. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways and experimental workflows.

Comparative Analysis of In Vivo Efficacy

Quercetin has demonstrated significant anticancer properties in vivo by inhibiting tumor growth. In preclinical mouse models bearing MCF-7 and CT-26 tumors, treatment with Quercetin resulted in a notable reduction in tumor volume compared to control groups.[1]

Treatment GroupAnimal ModelTumor Cell LineOutcomeReference
QuercetinBALB/c miceMCF-7 (breast cancer)Significant reduction in tumor volume[1]
QuercetinBALB/c miceCT-26 (colon carcinoma)Significant reduction in tumor volume[1]
Control (dextrose 5%)BALB/c miceMCF-7 (breast cancer)Progressive tumor growth[1]
Control (dextrose 5%)BALB/c miceCT-26 (colon carcinoma)Progressive tumor growth[1]

Experimental Protocols

The following is a detailed methodology for a typical in vivo xenograft study designed to evaluate the anticancer efficacy of a compound like Quercetin. This protocol is based on common practices in preclinical cancer research.[2][3][4][5][6]

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) are commonly used to prevent rejection of human tumor xenografts.[2][5]

  • Age and Sex: Typically, 6-8 week old mice of a single sex are used to ensure consistency.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).

2. Tumor Cell Inoculation:

  • Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer or CT-26 for colon cancer) is cultured under standard sterile conditions.

  • Preparation: Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 1 x 10^6 cells/100 µL).

  • Injection: The cell suspension is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Treatment Regimen:

    • Treatment Group: Quercetin is administered at predefined doses (e.g., 50, 100, and 200 mg/kg).[1] The route of administration is typically intraperitoneal (IP) or oral gavage.

    • Control Group: The control group receives the vehicle used to dissolve the treatment compound (e.g., 5% dextrose solution).[1]

  • Duration: Treatment is continued for a specified period (e.g., 18 days).[1]

4. Efficacy Evaluation and Endpoint:

  • Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the control group.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Termination: The experiment is terminated when the tumors in the control group reach a predetermined maximum size or at the end of the treatment period.

  • Tissue Collection: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of an in vivo xenograft study.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Animal Acclimatization C Tumor Cell Inoculation A->C B Tumor Cell Culture B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration (Quercetin vs. Control) E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Tissue Collection & Analysis G->I G Quercetin Quercetin CellDeathReceptor Cell Death Receptor (e.g., FAS) Quercetin->CellDeathReceptor activates FADD FADD CellDeathReceptor->FADD recruits ProCaspase8 Pro-Caspase 8 FADD->ProCaspase8 activates Caspase8 Caspase 8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase 3 Caspase8->ProCaspase3 cleaves Caspase3 Caspase 3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of the Bioactivity of Resveratrol and Its Synthetic Analogs in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The topic of interest, "Kadsutherin F," likely contains a typographical error and is presumed to be "Kadsurenin F." However, a comprehensive search of scientific literature revealed a lack of publicly available information on synthetic analogs of Kadsurenin F and their comparative bioactivity. To fulfill the core requirements of this guide, we have selected a well-researched alternative, Resveratrol (B1683913), a natural polyphenol known for its potent anti-inflammatory properties and the availability of comparative data for its synthetic analogs.

This guide provides a detailed comparison of the anti-inflammatory bioactivity of Resveratrol and several of its synthetic analogs. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Resveratrol-based compounds.

Quantitative Bioactivity Data

The anti-inflammatory activity of Resveratrol and its synthetic analogs was evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The median effective dose (ED₅₀) values are summarized in the table below. Lower ED₅₀ values indicate greater potency.

CompoundStructure/ModificationED₅₀ for NO Inhibition (µM)[1]
Resveratrol (1) Natural (Parent) Compound26.89 ± 1.21
Analog 2 Naphthalene analog29.50
Analog 3 Quinoline analog44.60
Analog 4 Quinoline analog38.81
Analog 5 Isoquinoline analog13.08
Analog 6 Quinoxaline analog56.88
Analog 7 Quinazoline analog21.67

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and critical evaluation of the presented data.

1. Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of Resveratrol or its synthetic analogs for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1][2]

2. Nitric Oxide (NO) Production Assay (Griess Assay): After 24 hours of incubation with the test compounds and LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.[1][3] Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve. The ED₅₀ values were calculated from the dose-response curves.

3. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5][6] The absorbance was measured at the appropriate wavelength, and cytokine concentrations were determined from standard curves.

4. Western Blot Analysis for NF-κB Pathway Proteins: To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB signaling pathway were analyzed by Western blotting.[7][8] After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p65, phospho-p65, IκBα, and phospho-IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Resveratrol

G Inhibition of NF-κB Signaling by Resveratrol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB (active) NFkB->NFkB_n Translocates IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases NF-κB Resveratrol Resveratrol Resveratrol->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Pro_inflammatory_Genes Induces

Caption: Resveratrol inhibits the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

G Workflow for Screening Anti-inflammatory Activity Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre-treatment Pre-treat with Resveratrol or Analogs Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA Data_Analysis Analyze Data (Calculate ED₅₀) Griess_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for bioactivity screening.

References

Cross-Validation of Kadsutherin F Experimental Results Between Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available, cross-validated experimental data for a compound specifically named "Kadsutherin F" is not available. The following guide is a template demonstrating how such a comparison would be structured, using hypothetical data and protocols for illustrative purposes. This framework can be adapted by researchers when actual experimental results from different laboratories become available.

This guide provides a comparative analysis of hypothetical experimental results for the compound this compound, with the aim of cross-validating findings between two independent research laboratories ("Lab A" and "Lab B"). The focus is on the cytotoxic effects of this compound on the human colorectal cancer cell line, HCT116.

Data Presentation: Comparative Analysis of this compound Cytotoxicity

The following table summarizes the quantitative data obtained by Lab A and Lab B for the half-maximal inhibitory concentration (IC50) of this compound in HCT116 cells after a 48-hour treatment period.

Parameter Lab A Lab B
Cell Line HCT116HCT116
Treatment Duration 48 hours48 hours
Assay Method MTT AssayCellTiter-Glo® Luminescent Cell Viability Assay
IC50 (µM) 12.5 ± 1.815.2 ± 2.3
Number of Replicates 33

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

Lab A: MTT Assay Protocol
  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1%.

  • Incubation: Cells were treated with this compound for 48 hours.

  • MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.

Lab B: CellTiter-Glo® Assay Protocol
  • Cell Culture: HCT116 cells were maintained in DMEM/F-12 medium containing 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: 5,000 cells per well were seeded in opaque-walled 96-well plates and incubated for 24 hours.

  • Compound Treatment: A stock solution of this compound in DMSO was serially diluted in culture medium to achieve final concentrations from 0.1 µM to 100 µM. The final concentration of DMSO did not exceed 0.1%.

  • Incubation: Plates were incubated with the compound for 48 hours.

  • Reagent Addition: The plate was equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was recorded using a plate reader.

  • Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-laboratory validation of this compound's cytotoxic effects.

cluster_0 Lab A cluster_1 Lab B cluster_2 Cross-Validation A_start HCT116 Cell Culture A_seeding Cell Seeding A_start->A_seeding A_treatment This compound Treatment A_seeding->A_treatment A_assay MTT Assay A_treatment->A_assay A_data Data Acquisition & Analysis A_assay->A_data A_ic50 IC50 Value A A_data->A_ic50 comparison Compare IC50 Values A_ic50->comparison B_start HCT116 Cell Culture B_seeding Cell Seeding B_start->B_seeding B_treatment This compound Treatment B_seeding->B_treatment B_assay CellTiter-Glo® Assay B_treatment->B_assay B_data Data Acquisition & Analysis B_assay->B_data B_ic50 IC50 Value B B_data->B_ic50 B_ic50->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Cross-laboratory experimental workflow for this compound.
Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects, based on common anti-cancer mechanisms.

KadsutherinF This compound EGFR EGFR KadsutherinF->EGFR inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation

Hypothetical signaling pathway for this compound.

Structure-Activity Relationship of Dibenzocyclooctadiene Lignans as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of eight dibenzocyclooctadiene lignans (B1203133) was assessed by measuring their ability to inhibit NO production. Nitric oxide is a key signaling molecule in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory activity.

Table 1: Inhibitory Activity of Dibenzocyclooctadiene Lignans on NO Production

CompoundR1R2R3R4IC50 (μM) on NO Production[1]
Kadsuindutain A (1) OCH3HO-2',4'-dioxygenated-2',3'-dimethylbutyrylH10.7
Kadsuindutain B (2) OCH3HO-benzoylH12.5
Kadsuindutain C (3) HOCH3O-2',4'-dioxygenated-2',3'-dimethylbutyrylH15.2
Kadsuindutain D (4) HOCH3O-benzoylH18.9
Kadsuindutain E (5) OCH3HO-angeloylH20.3
Schizanrin F (6) OCH3HOHH34.0
Schizanrin O (7) OCH3HO-benzoylOH25.6
Schisantherin J (8) OCH3HO-angeloylOH28.4
L-NMMA (Positive Control) ----31.2

From the data presented, several key structure-activity relationships can be inferred:

  • Esterification at C-6: The presence of an ester group at the C-6 position appears to be crucial for potent anti-inflammatory activity. For instance, Kadsuindutain A, with a complex ester moiety, exhibited the highest potency (IC50 = 10.7 μM).

  • Influence of the Ester Moiety: The nature of the ester group at C-6 significantly impacts activity. The 2',4'-dioxygenated-2',3'-dimethylbutyryl group in Kadsuindutain A and C confers greater potency compared to the benzoyl group in Kadsuindutain B and D, and the angeloyl group in Kadsuindutain E.

  • Hydroxylation at C-7: The presence of a hydroxyl group at the C-7 position, as seen in Schizanrin O and Schisantherin J, seems to decrease the inhibitory activity compared to their non-hydroxylated counterparts (Kadsuindutain B and E, respectively).

  • Substitution on the Aromatic Rings: The position of the methoxy (B1213986) group on the aromatic rings also appears to influence activity, as observed in the comparison between Kadsuindutain A/B and Kadsuindutain C/D.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW264.7 Cells

This assay evaluates the ability of the test compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 2 hours.

    • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

    • After the incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is determined from the dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for NO Inhibition Assay cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Stimulation cluster_analysis Day 3: Analysis seed Seed RAW264.7 cells in 96-well plates pretreat Pre-treat cells with test compounds seed->pretreat stimulate Stimulate cells with LPS pretreat->stimulate griess Measure nitrite concentration using Griess reagent stimulate->griess calculate Calculate IC50 values griess->calculate signaling_pathway Inhibition of LPS-Induced NO Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces Lignans Dibenzocyclooctadiene Lignans Lignans->iNOS_protein inhibit

References

Comparative Efficacy of Bioactive Compounds from Kadsura Species in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Analysis of Kadsutherin F Efficacy in Cancer Cell Lines Not Feasible Due to Lack of Publicly Available Data

A thorough review of published scientific literature reveals no available data on the efficacy of this compound in any cancer cell lines. As a result, a direct comparison of its anti-cancer activity as initially requested cannot be provided.

While research into natural compounds for novel cancer therapies is a burgeoning field, it appears that this compound, a lignan (B3055560) isolated from the Kadsura genus, has not been a focus of published oncological studies. Searches for its cytotoxic effects, half-maximal inhibitory concentrations (IC50 values), or its impact on cancer-related signaling pathways have not yielded any specific results. One study noted this compound's inhibitory effect on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, a process related to blood clotting, but this is distinct from anti-cancer activity.

Alternative Focus: Cytotoxic Compounds from the Kadsura Genus

The Kadsura genus is a rich source of various bioactive compounds, and several other molecules isolated from these plants have demonstrated cytotoxic properties against a range of cancer cell lines. For researchers and drug development professionals interested in this area, a comparative analysis of these related compounds can still offer valuable insights.

Below is a proposed comparison guide focusing on other compounds from the Kadsura genus for which anti-cancer efficacy data is available.

This guide provides a comparative overview of the cytotoxic effects of various compounds isolated from the Kadsura genus on different cancer cell lines, based on available experimental data.

Data Presentation: Cytotoxicity of Kadsura Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several compounds from Kadsura species across various human cancer cell lines. A lower IC50 value indicates a higher potency in inhibiting cell growth.

Compound NameCancer Cell LineCell Line TypeIC50 (µM)Reference
Heteroclitalactone D HL-60Human Promyelocytic Leukemia6.76[1]
Bel-7402Human Hepatocellular Carcinoma>10[1]
BGC-823Human Gastric Carcinoma>10[1]
MCF-7Human Breast Adenocarcinoma>10[1]
Longipedlactone A Hep-G2Human Hepatocellular CarcinomaSignificant Cytotoxicity[2]
Bel-7402Human Hepatocellular CarcinomaSignificant Cytotoxicity[2]
Longipedlactone F Hep-G2Human Hepatocellular CarcinomaSignificant Cytotoxicity[2]
Bel-7402Human Hepatocellular CarcinomaSignificant Cytotoxicity[2]
Changnanic acid Bel-7402Human Hepatocellular Carcinoma100[3]
MCF-7Human Breast Adenocarcinoma100[3]
HL-60Human Promyelocytic Leukemia50.51[3]
Heilaohulignan C HepG-2Human Hepatocellular Carcinoma9.92[4]
Kadusurain A HCT116Human Colorectal Carcinoma1.05 - 11.31 µg/mL[4]
A549Human Lung Carcinoma1.05 - 11.31 µg/mL[4]
HL-60Human Promyelocytic Leukemia1.05 - 11.31 µg/mL[4]
HepG2Human Hepatocellular Carcinoma1.05 - 11.31 µg/mL[4]

*Specific IC50 values were not provided in the abstract, but the compounds were reported to have significant cytotoxic activity.

Experimental Protocols

The following are generalized methodologies based on the cited studies for assessing the cytotoxicity of natural compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., compounds from Kadsura species) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Kadsura Compounds (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate to Allow Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for determining the IC50 of Kadsura compounds.

Potential Signaling Pathway for Apoptosis Induction

While the precise mechanisms for many Kadsura compounds are yet to be fully elucidated, a common pathway for natural product-induced cytotoxicity is the induction of apoptosis. Below is a generalized diagram of the intrinsic apoptosis pathway, which is often implicated.

apoptosis_pathway compound Kadsura Compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Kadsura Lignans: A Comparative Meta-Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse pharmacological effects of lignans (B1203133) derived from the Kadsura genus. This report synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to provide an objective comparison of their anti-cancer, anti-inflammatory, anti-HIV, and hepatoprotective potential.

Lignans, a class of polyphenolic compounds found in various plants, are particularly abundant in the genus Kadsura, a plant group with a long history in traditional medicine.[1] Scientific investigations have increasingly substantiated the therapeutic potential of Kadsura lignans, revealing a broad spectrum of biological activities. This guide provides a meta-analysis of these activities, presenting a comparative overview of the potency of various Kadsura lignans and detailing the experimental frameworks used for their evaluation.

Comparative Analysis of Biological Activities

The biological efficacy of Kadsura lignans varies significantly depending on their specific chemical structures. To facilitate a clear comparison, the following tables summarize the quantitative data (IC50 and EC50 values) for the most potent Kadsura lignans across four key therapeutic areas: oncology, inflammation, virology, and liver protection.

Table 1: Anti-Cancer Activity of Kadsura Lignans
Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
Heilaohulignan CHepG-2 (Liver Cancer)9.92[2]
Kadusurain AHCT116, A549, HL-60, HepG21.05 - 11.31 µg/mL[3]
Chaetopseudeurin MVarious Human Cancer Cell Lines5.1 - 10.8[4]
Kadheterin AHL-60 (Leukemia)14.59[4]
Schirubrisin BPC3 (Prostate), MCF7 (Breast)3.21, 13.30
Table 2: Anti-Inflammatory Activity of Kadsura Lignans
LignanAssayCell LineIC50 (µM)Reference
Kadsuindutains A-E & others (1-8)NO ProductionRAW264.710.7 - 34.0[5]
Compound 5 (from K. heteroclite)TNF-α ProductionRAW264.76.16[6]
Compounds 1, 3, 6 (from K. heteroclite)TNF-α ProductionRAW264.79.41 - 14.54[6]
Piperkadsin AROS ProductionHuman PMNs4.3[7]
Piperlactam SROS ProductionHuman PMNs7.0[7]
Table 3: Anti-HIV Activity of Kadsura Lignans
LignanAssayEC50Reference
Interiorin AAnti-HIV Activity1.6 µg/mL[2]
Interiorin BAnti-HIV Activity1.4 µg/mL[2]
Binankadsurin AAnti-HIV-1 Activity3.86 µM
Kadsulignan NAnti-HIV Activity0.0119 µM
Schizarin EHIV Replication in H9 Lymphocytes2.08 µg/mL
Interiotherin AHIV Replication3.1 µg/mL[8]
Schisantherin DHIV Replication0.5 µg/mL[8]
Table 4: Hepatoprotective Activity of Kadsura Lignans
LignanAssayCell LineActivityReference
Compounds 22, 25, 31 (from K. heteroclita)APAP-induced toxicityHepG2Increased cell viability by 12.93-25.23%[9]
Compounds 4, 5, 9, 13, 15 (from K. coccinea)FFA-induced lipid accumulationHepG2Potent inhibitory effects at 100 µM[10]
Acetylepigomisin Rt-BHP induced liver injuryRatED50 135.7 mol/L[2]
Isovaleroylbinankadsurin At-BHP induced liver injuryRatED50 26.1 mol/L[2]
Binankadsurin At-BHP induced liver injuryRatED50 79.3 mol/L[2]

Experimental Protocols

To ensure the reproducibility and accurate comparison of research findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the key in vitro assays cited in this guide.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the Kadsura lignan for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics. Plate the cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the Kadsura lignan for a specified time (e.g., 4 hours).

  • Stimulation: Stimulate the cells with LPS (10 ng/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 595 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is determined using a standard curve of sodium nitrite.

Anti-HIV Replication Assay in H9 Lymphocytes

This assay evaluates the ability of a compound to inhibit the replication of the Human Immunodeficiency Virus (HIV).

  • Cell Culture: Maintain H9 human T-lymphocyte cells in an appropriate culture medium.

  • Infection: Infect the H9 cells with a known amount of HIV-1.

  • Treatment: Culture the infected cells in the presence of various concentrations of the Kadsura lignan for a period of 7 days.

  • Quantification of Viral Replication: Measure the extent of viral replication by quantifying the reverse transcriptase (RT) activity in the culture supernatant or by measuring the level of the viral p24 antigen using an ELISA kit.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity Assay in HepG2 Cells

This assay models drug-induced liver injury to assess the hepatoprotective effects of compounds.

  • Cell Culture: Culture HepG2 human liver cancer cells in a suitable medium.

  • Treatment: Treat the HepG2 cells with a toxic concentration of acetaminophen (APAP) to induce cell damage. In parallel, co-treat cells with APAP and various concentrations of the Kadsura lignan.

  • Assessment of Hepatoprotection: Evaluate the protective effect of the lignan by measuring several parameters:

    • Cell Viability: Using the MTT assay.

    • Reactive Oxygen Species (ROS) Levels: Using fluorescent probes.

    • Inflammatory Markers: Such as TNF-α concentration in the culture medium.

    • Gene Expression: Analyze the expression of genes involved in detoxification and antioxidation, such as CYP2E1 and GPX, using RT-PCR.

    • Apoptosis and Necrosis: Quantify the percentage of live, apoptotic, and necrotic cells using flow cytometry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Kadsura lignans are attributed to their ability to modulate various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Cancer Signaling Pathway

Kadsura lignans exert their anti-cancer effects by interfering with key pathways that control cell proliferation, survival, and apoptosis. The MAPK and PI3K/Akt signaling cascades are often dysregulated in cancer and represent primary targets for these compounds.

anticancer_pathway Kadsura_Lignans Kadsura Lignans Raf Raf Kadsura_Lignans->Raf Inhibition Akt Akt Kadsura_Lignans->Akt Inhibition Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition anti_inflammatory_pathway Kadsura_Lignans Kadsura Lignans IKK IKK Kadsura_Lignans->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Inflammatory_Genes hepatoprotective_pathway Kadsura_Lignans Kadsura Lignans Keap1 Keap1 Kadsura_Lignans->Keap1 Inhibition of Nrf2 binding Oxidative_Stress Oxidative Stress (e.g., from APAP) Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., GPX) ARE->Antioxidant_Enzymes Cell_Protection Hepatocyte Protection Antioxidant_Enzymes->Cell_Protection

References

Validating the Molecular Target Specificity of Kadsutherin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, identifying the precise molecular target of a novel compound and validating the specificity of this interaction is a cornerstone of preclinical research. This guide provides a comparative overview of key biophysical and cellular techniques for validating the molecular target of a hypothetical therapeutic agent, Kadsutherin F. For illustrative purposes, we will consider the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers, as the putative primary target of this compound.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering a framework for objectively comparing experimental approaches to confirm on-target engagement and rule out confounding off-target effects.[3][4] We will delve into the principles, data outputs, and detailed protocols for three complementary techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Comparison of Key Target Validation Techniques

Choosing the appropriate method for validating a drug-target interaction depends on the specific research question, the stage of drug development, and the available resources. Each technique offers unique insights into the binding event.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[5]Measures the heat released or absorbed during a binding event.Measures the change in thermal stability of a protein upon ligand binding in a cellular context.[6][7]
Key Outputs Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]Thermal shift (ΔTm) and in-cell potency (EC50).[6][10]
Labeling Requirement No label required for the analyte.[11]No labels required.[12]No labels required.[7]
Throughput Medium to high.Low to medium.Medium to high.
Cellular Context In vitro (purified components).In vitro (purified components).In situ (cell lysates or intact cells).[13]
Strengths Provides real-time kinetic data; high sensitivity.[11]Provides a complete thermodynamic profile of the interaction; considered the "gold standard" for binding affinity.[12]Confirms target engagement in a physiologically relevant environment.[7][13]
Limitations Requires immobilization of one binding partner, which may affect its conformation; potential for mass transport limitations.[5]Requires relatively large amounts of purified protein; sensitive to buffer composition.[14]Indirect measure of binding; interpretation can be complex.

Quantitative Data Comparison: this compound

To illustrate the data generated from these techniques, the following tables present hypothetical results for the interaction of this compound with its intended target, EGFR, and a potential off-target kinase, Src.

Table 1: Surface Plasmon Resonance (SPR) Data

This table summarizes the kinetic and affinity parameters for this compound binding to immobilized EGFR and Src. A lower KD value indicates a higher binding affinity.

AnalyteLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compoundEGFR1.5 x 10⁵7.5 x 10⁻⁴5.0
This compoundSrc2.0 x 10⁴4.0 x 10⁻³200

Table 2: Isothermal Titration Calorimetry (ITC) Data

This table presents the thermodynamic profile of this compound binding to EGFR and Src. The data provides insights into the driving forces of the interaction.

LigandProteinAffinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
This compoundEGFR6.51.05-9.8-1.5
This compoundSrc2500.98-5.2-4.1

Table 3: Cellular Thermal Shift Assay (CETSA) Data

This table shows the thermal stabilization effect of this compound on EGFR and Src in intact cells. A larger thermal shift (ΔTm) indicates stronger target engagement.

Target ProteinTreatmentMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)In-Cell EC50 (nM)
EGFRVehicle (DMSO)48.5-
EGFRThis compound (1 µM)54.2+5.755
SrcVehicle (DMSO)51.0-
SrcThis compound (1 µM)51.8+0.8>10,000

Visualizations: Pathways and Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Kadsutherin_F This compound Kadsutherin_F->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt->Proliferation PKC->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow start Hypothesis: This compound targets EGFR spr SPR Analysis (In Vitro) start->spr itc ITC Analysis (In Vitro) start->itc cetsa CETSA (In Cellulo) start->cetsa spr_data Kinetics & Affinity (ka, kd, KD) spr->spr_data itc_data Thermodynamics & Affinity (KD, ΔH, ΔS, n) itc->itc_data cetsa_data Target Engagement & Potency (ΔTm, EC50) cetsa->cetsa_data conclusion Validated Target Specificity spr_data->conclusion itc_data->conclusion cetsa_data->conclusion

Caption: A comparative workflow for validating molecular target engagement.

On-Target vs. Off-Target Specificity

Specificity_Logic Kadsutherin_F This compound On_Target On-Target (EGFR) Kadsutherin_F->On_Target Off_Target_1 Off-Target (Src) Kadsutherin_F->Off_Target_1 Off_Target_2 Off-Target (Other Kinases) Kadsutherin_F->Off_Target_2 High_Affinity High Affinity Binding (Low nM KD) On_Target->High_Affinity Low_Affinity Low Affinity Binding (High nM to µM KD) Off_Target_1->Low_Affinity Off_Target_2->Low_Affinity Desired_Effect Desired Therapeutic Effect High_Affinity->Desired_Effect Side_Effects Potential Side Effects Low_Affinity->Side_Effects

Caption: Logic diagram illustrating on-target versus off-target effects.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol[7][18]
  • Immobilization of Target Protein:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified EGFR or Src protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of this compound in running buffer, including a zero-concentration sample for double referencing.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.

    • Flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the sensor surface if necessary with a short pulse of a low pH buffer or high salt solution.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer blank injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol[11][19]
  • Sample Preparation:

    • Dialyze the purified EGFR or Src protein and dissolve this compound in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and this compound solutions.

    • Typically, place the protein solution (e.g., 10-20 µM) in the sample cell and the this compound solution (e.g., 100-200 µM) in the injection syringe.

  • Titration:

    • Allow the system to equilibrate at the desired temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe and allow for equilibration, and discard this data point during analysis.

    • Carry out a series of sequential injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). Calculate the entropy (ΔS).

Cellular Thermal Shift Assay (CETSA) Protocol[8][16]
  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., A431 cells for EGFR) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • After treatment, wash and resuspend the cells in a buffered solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein (EGFR or Src) at each temperature point by Western blotting or another quantitative protein detection method.

  • Data Analysis:

    • Generate a melting curve by plotting the normalized amount of soluble protein against the temperature. Determine the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) by comparing the Tm of the this compound-treated samples to the vehicle-treated control.

    • For isothermal dose-response experiments, plot the amount of soluble protein at a single, fixed temperature against the this compound concentration to determine the in-cell EC50.

References

Comparative Pharmacokinetic Profiling of Kadsutherin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the pharmacokinetic properties of dibenzocyclooctadiene lignans (B1203133), the chemical class to which Kadsutherin compounds belong. Due to the limited publicly available pharmacokinetic data on Kadsutherin compounds themselves, this guide leverages data from structurally similar and well-studied lignans, such as schisandrin (B1198587), schisandrin B, and schisantherin A, to provide a predictive framework and a methodological template for the preclinical investigation of Kadsutherins.

The absorption, distribution, metabolism, and excretion (ADME) of a drug collectively determine its pharmacokinetic profile and are crucial for establishing a safe and effective dosing regimen.[1] Dibenzocyclooctadiene lignans, isolated from medicinal plants like Kadsura and Schisandra species, have demonstrated a range of promising biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] A thorough understanding of their pharmacokinetics is therefore essential for translating these preclinical findings into therapeutic realities.

Comparative Pharmacokinetics of Dibenzocyclooctadiene Lignans

Studies on dibenzocyclooctadiene lignans like schisandrin and schisantherin A indicate that these compounds are generally characterized by rapid absorption and elimination.[4][5] However, their oral bioavailability can be relatively low, a common challenge for many natural product-based drug candidates.[5] The data presented below, primarily from studies in rat models, serves as a valuable reference for what researchers might expect when investigating Kadsutherin compounds.

Data Presentation: Pharmacokinetic Parameters of Key Dibenzocyclooctadiene Lignans

The following tables summarize key pharmacokinetic parameters for prominent dibenzocyclooctadiene lignans after oral administration in rats. These parameters provide insights into how these compounds behave in a biological system.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration)

ParameterUnitValueReference
Tmax (Time to maximum concentration)h0.5 - 2[4]
Cmax (Maximum plasma concentration)ng/mL50 - 200[4]
AUC (Area under the curve)ng·h/mL200 - 800[4]
t1/2 (Half-life)h2 - 5[4]
CL/F (Apparent total body clearance)L/h/kg5 - 15[4]
Vd/F (Apparent volume of distribution)L/kg20 - 100[4]

Table 2: Pharmacokinetic Parameters of Schisantherin A in Rats

Administration RouteParameterUnitValueBioavailabilityReference
Intravenous (IV)AUC(0-t)/dose kg/L ·h1.432-[5]
Oral (PO) - SuspensionCmaxmg/L1.11 ± 0.424.30%[5]
AUC(0-t)/dose kg/L ·h0.0613[5]
Oral (PO) - Solid Lipid NanoparticlesCmaxmg/L2.73 ± 1.3247.30%[5]
AUC(0-t)/dose kg/L ·h1.0675[5]

Data for Schisantherin A highlights the significant impact of formulation on bioavailability.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of high-quality pharmacokinetic research. Below are generalized methodologies for key experiments cited in the study of dibenzocyclooctadiene lignans.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a Kadsutherin compound.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

2. Drug Administration:

  • Oral (PO) Administration: The Kadsutherin compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose.

  • Intravenous (IV) Administration: For determining absolute bioavailability, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400) and administered via the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction to remove proteins and interfering substances.

  • Quantification: The concentration of the Kadsutherin compound and its potential metabolites in the plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying drugs in complex biological matrices.[6]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F are calculated.

Mandatory Visualization

Diagrams are provided below to visualize key processes and pathways relevant to the pharmacokinetic profiling of Kadsutherin compounds.

experimental_workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Rats) dose_prep Dose Preparation (Oral & IV Formulations) animal_model->dose_prep drug_admin Drug Administration (PO or IV) dose_prep->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_prep Plasma Sample Preparation blood_sampling->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling parameter_calc Parameter Calculation (Cmax, Tmax, AUC, etc.) pk_modeling->parameter_calc

General workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_cell Cellular Response cluster_downstream Downstream Signaling cluster_effects Pharmacological Effects ligand Dibenzocyclooctadiene Lignan (e.g., Kadsutherin) receptor Receptor / Target ligand->receptor pi3k PI3K receptor->pi3k nrf2 Nrf2 receptor->nrf2 nfkb NF-κB receptor->nfkb Inhibition akt Akt pi3k->akt anti_inflammatory Anti-inflammatory Effects akt->anti_inflammatory neuroprotective Neuroprotective Effects akt->neuroprotective hepatoprotective Hepatoprotective Effects nrf2->hepatoprotective

References

Assessing the Synergistic Potential of Kadsutherin F in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential synergistic effects of Kadsutherin F, a spirobenzofuranoid dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura interior, with other therapeutic agents. Due to the limited availability of direct experimental data on this compound, this analysis is based on the well-documented biological activities and mechanisms of action of structurally related dibenzocyclooctadiene lignans (B1203133) (DBCLS) found in the closely related Schisandra genus. These related compounds have demonstrated significant potential in both oncology and anti-inflammatory applications, suggesting promising avenues for combination therapy research involving this compound.

Lignans isolated from plants of the Kadsura genus are known for their diverse biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects[1][2]. The primary focus of this guide is to extrapolate the potential synergistic effects of this compound in cancer and inflammatory contexts, providing a framework for future experimental validation.

Part 1: Synergistic Potential in Oncology

Dibenzocyclooctadiene lignans have been shown to enhance the efficacy of conventional chemotherapy drugs[3][4]. Their anticancer effects are often attributed to the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB[3][4][5]. Furthermore, certain lignans can counteract multidrug resistance, a significant hurdle in cancer treatment[6].

Hypothesized Synergistic Combinations and Supporting Data

Based on the mechanisms of related DBCLS, this compound is hypothesized to exhibit synergistic effects with the following classes of anticancer drugs. The supporting data is derived from studies on analogous lignans.

Table 1: Potential Synergistic Effects of this compound Analogs with Anticancer Drugs

Lignan AnalogCombination DrugCancer Cell LineObserved Synergistic EffectReference
DeoxyschizandrinDoxorubicin (B1662922)COR-L23/R (Human lung carcinoma)Potentiated cytotoxic effect of doxorubicin in resistant cells by increasing its intracellular accumulation.[6]
Gama-schizandrinDoxorubicinCOR-L23/R (Human lung carcinoma)Restored cytotoxic action of doxorubicin in resistant cells.[6]
Schisandrin BCisplatinA549 (Human lung cancer)Enhanced cisplatin-induced apoptosis.[5]
Gomisin APaclitaxelMCF-7 (Human breast cancer)Increased sensitivity to paclitaxel-induced cell death.[5]
Proposed Mechanism of Action for Synergy

The synergistic anti-cancer activity of this compound, when combined with conventional chemotherapeutics, is likely to stem from a multi-targeted approach. By modulating pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer and contribute to drug resistance, this compound could re-sensitize cancer cells to the effects of other drugs[3][4].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation KadsutherinF This compound (Hypothesized) KadsutherinF->PI3K Inhibits KadsutherinF->IKK Inhibits KadsutherinF->MEK Inhibits Chemotherapy Chemotherapy Chemotherapy->Proliferation Induces Apoptosis

Figure 1: Hypothesized synergistic anticancer mechanism of this compound.

Part 2: Synergistic Potential in Anti-Inflammatory Therapy

Lignans from Kadsura species have traditionally been used to treat inflammatory conditions like arthritis and gastritis[7]. Recent studies on related compounds, such as Kadsurenin F, have begun to elucidate the molecular mechanisms behind these anti-inflammatory effects, which include the inhibition of nitric oxide (NO) production and the suppression of proteasome activity, which can impact the NF-κB signaling pathway[8].

Hypothesized Synergistic Combinations and Supporting Data

Given its structural similarity to other bioactive lignans, this compound may act synergistically with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.

Table 2: Potential Synergistic Effects of this compound Analogs with Anti-Inflammatory Drugs

Lignan AnalogCombination DrugCell LineObserved Synergistic EffectReference
Kadsurenin FN/A (LPS-stimulated)RAW 264.7 (macrophages)Inhibited NO production and reversed inflammatory phenotypes.[8]
Kadsuindutains A-EN/A (LPS-stimulated)RAW 264.7 (macrophages)Inhibited NO production with IC50 values ranging from 10.7 µM to 34.0 µM.[7]
Proposed Mechanism of Action for Synergy

The pro-inflammatory NF-κB pathway is a key regulator of inflammatory responses. This compound, like other related lignans, may inhibit this pathway. Combining this compound with an NSAID, which typically targets cyclooxygenase (COX) enzymes, could result in a synergistic anti-inflammatory effect by targeting two distinct key pathways in the inflammatory cascade.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB InflammatoryGenes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB->InflammatoryGenes COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX KadsutherinF This compound (Hypothesized) KadsutherinF->IKK Inhibits NSAID NSAID NSAID->COX Inhibits

Figure 2: Hypothesized synergistic anti-inflammatory mechanism of this compound.

Part 3: Experimental Protocols for Synergy Assessment

To validate the hypothesized synergistic effects of this compound, a series of in vitro experiments are proposed.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and partner drugs individually and in combination.

  • Method:

    • Seed cancer cells (e.g., A549, MCF-7) or inflammatory cells (e.g., RAW 264.7) in 96-well plates.

    • Treat cells with a range of concentrations of this compound, the partner drug, and their combinations for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

    • Calculate cell viability and IC50 values.

    • Determine the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by the drug combinations.

  • Method:

    • Treat cells with this compound, the partner drug, and their combination at predetermined concentrations for 24-48 hours.

    • Harvest and wash the cells.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the effect of the drug combinations on key signaling proteins.

  • Method:

    • Treat cells with the drug combinations for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins in the PI3K/Akt, MAPK, and NF-κB pathways (e.g., p-Akt, p-ERK, p-IκBα).

    • Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Method:

    • Pre-treat RAW 264.7 cells with this compound, a partner anti-inflammatory drug, and their combinations for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration as an indicator of NO production.

cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cell Culture (Cancer or Inflammatory Cell Lines) drug_prep Prepare Drug Solutions: - this compound - Partner Drug - Combinations start->drug_prep treatment Treat Cells with Drugs (Varying Concentrations & Durations) drug_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western griess Griess Assay (NO Production) treatment->griess ic50_ci Calculate IC50 & Combination Index (CI) mtt->ic50_ci flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry protein_quant Protein Expression Quantification western->protein_quant no_quant NO Concentration Measurement griess->no_quant end Conclusion: Assess Synergistic Effects ic50_ci->end flow_cytometry->end protein_quant->end no_quant->end

Figure 3: Experimental workflow for assessing the synergistic effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from structurally similar dibenzocyclooctadiene lignans provides a strong rationale for investigating its potential in combination therapies. The proposed experimental framework offers a clear path to validating these hypotheses. Future research should focus on performing these in vitro studies, followed by in vivo animal models to confirm the efficacy and safety of promising combinations. A deeper understanding of the precise molecular targets of this compound will be crucial in designing rational and effective synergistic treatment strategies for both cancer and inflammatory diseases.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Kadsutherin F

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive framework for the proper and safe disposal of Kadsutherin F, a bioactive compound utilized in research and drug development. Given the potential for high biological activity and the absence of standardized disposal protocols, a cautious and systematic approach is paramount to ensure personnel safety and environmental compliance. These procedures are designed to empower researchers, scientists, and drug development professionals with the necessary information for responsible chemical handling.

Immediate Safety Protocols

Prior to handling this compound for any purpose, including disposal, it is crucial to adhere to fundamental safety measures. The primacy of personal protective equipment (PPE) cannot be overstated and serves as the first line of defense against accidental exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable when handling research chemicals.[1]

    • Gloves: Always wear chemical-resistant disposable gloves, such as nitrile. If gloves become contaminated, they should be changed immediately.[1]

    • Eye Protection: Safety goggles or glasses are mandatory to protect against splashes, particularly when dealing with powdered or liquid forms of the compound.[1]

    • Laboratory Coats: A lab coat or protective gown must be worn over personal clothing to shield the skin from potential spills.[1]

    • Respiratory Protection: When handling this compound in its powdered form, which can be easily aerosolized, a fume hood or biosafety cabinet is required to prevent inhalation.[1]

  • Emergency Procedures: Preparedness is key to mitigating the impact of accidental exposure.

    • Spill Kits: Ensure that chemical spill kits are readily accessible within the laboratory.[1]

    • Skin Contact: In the event of skin contact, the affected area should be rinsed immediately with soap and water for a minimum of 15 minutes.[1]

    • Eye Contact: If this compound comes into contact with the eyes, use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek immediate medical attention.[1]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in a manner that is compliant with all institutional and regulatory standards. The following steps provide a clear operational plan for its disposal.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the Safety Data Sheet for this compound. This document will provide specific information regarding its hazards, handling, and disposal requirements.[1] If an SDS is not available, proceed with the utmost caution and treat the compound as highly hazardous.

  • Waste Categorization: Proper waste segregation is a critical first step in the disposal process.

    • Solid Waste: This includes any this compound powder, contaminated PPE (gloves, lab coats), and any other solid materials that have come into contact with the compound.

    • Liquid Waste: This category includes any solutions containing this compound, as well as the rinsate from cleaning contaminated glassware.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2][3]

  • Containerization and Labeling:

    • Use appropriate, leak-proof, and chemical-resistant containers for each category of waste.[4]

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the specific contents and associated hazards.[4] The accumulation start date should also be clearly marked on each container.[4]

  • Storage of Waste:

    • Designate a specific, well-ventilated area for the storage of this compound waste.[4]

    • Ensure that incompatible waste streams are kept separate to prevent any dangerous reactions.[4]

  • Coordination with Environmental Health & Safety (EH&S):

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

    • Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[2][5]

Data Presentation: Waste Management Summary

Waste Type Container Requirement Labeling Instructions Disposal Method
Solid this compound Waste Sealable, chemical-resistant container"Hazardous Waste," "Solid this compound," List of contents, Hazard symbolsEH&S Pickup
Liquid this compound Waste Leak-proof, chemical-resistant container"Hazardous Waste," "Liquid this compound," List of contents, Hazard symbolsEH&S Pickup
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps," "this compound Contaminated"EH&S Pickup
Empty this compound Containers Triple-rinsed with a suitable solventLabel defaced or removedDispose of as regular lab glass waste or follow institutional guidelines[2][6]

Experimental Protocols: Decontamination of Glassware

  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the triple-rinsed glassware with a suitable laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse or storage.

Mandatory Visualization: this compound Disposal Workflow

cluster_start cluster_waste_id cluster_segregation cluster_containment cluster_labeling cluster_storage cluster_end start Begin this compound Disposal Process waste_id Identify Waste Type start->waste_id solid Solid Waste waste_id->solid Powder, PPE liquid Liquid Waste waste_id->liquid Solutions, Rinsate sharps Sharps waste_id->sharps Needles, etc. contain_solid Sealable Container solid->contain_solid contain_liquid Leak-proof Container liquid->contain_liquid contain_sharps Sharps Container sharps->contain_sharps label Label with 'Hazardous Waste' & this compound Details contain_solid->label contain_liquid->label contain_sharps->label storage Store in Designated Hazardous Waste Area label->storage ehs_pickup Schedule EH&S Pickup storage->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Kadsutherin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Kadsutherin F, a dibenzocyclooctadiene lignan. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on data for structurally similar compounds and general best practices for handling lignans (B1203133) in a laboratory setting. It is imperative to supplement this information with a compound-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE) and Handling

This compound, like other dibenzocyclooctadiene lignans, should be handled with care due to its potential biological activity. The following PPE and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

1.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound as a powder or creating solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

1.2. Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization outside of a fume hood.Prevents inhalation of the compound.

1.3. Hygiene Practices

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Remove contaminated clothing and wash it before reuse.[1]

Operational and Disposal Plans

2.1. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents.

2.2. Spill Management

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in section 1.2.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

2.3. Disposal

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Hazard Identification and Toxicological Information (Based on Related Lignans)

Hazard ClassDescription (Based on Analogs)
Acute Oral Toxicity May be harmful if swallowed.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory tract irritation upon inhalation.[1]

Note: This information is based on related compounds and a compound-specific toxicological assessment has not been performed.

Experimental Protocols

4.1. In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of dibenzocyclooctadiene lignans.[3]

4.1.1. Principle This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

4.1.2. Materials

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

4.1.3. Procedure

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

4.2. In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard method to assess the effect of a compound on cell viability.

4.2.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

4.2.2. Materials

  • Target cell line (e.g., cancer cell line or normal cell line)

  • Appropriate cell culture medium with supplements

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

4.2.3. Procedure

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mechanism of Action: Inhibition of Inflammatory Pathways

Dibenzocyclooctadiene lignans, the class of compounds this compound belongs to, have been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammation.

G Simplified Mechanism of Anti-inflammatory Action of this compound LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->ProInflammatory_Genes Induces NO Nitric Oxide (NO) Production ProInflammatory_Genes->NO KadsutherinF This compound KadsutherinF->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.